3-(Bromomethyl)benzo[b]thiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKHJZSILIVQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-19-6 | |
| Record name | 3-(bromomethyl)-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 3-(Bromomethyl)benzo[b]thiophene
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-(Bromomethyl)benzo[b]thiophene.
A Privileged Scaffold Intermediate for Medicinal Chemistry[1]
Executive Summary: The Benzo[b]thiophene "Warhead"
3-(Bromomethyl)benzo[b]thiophene (CAS: 1196-19-6) is a high-value heterocyclic intermediate used primarily in the synthesis of antifungal and antimycotic agents.[1] Structurally, it consists of a benzo[b]thiophene core functionalized at the C3 position with a reactive bromomethyl group. This "benzylic-like" bromide serves as a potent electrophile, enabling the rapid attachment of pharmacophores via nucleophilic substitution (
Its primary industrial significance lies in its role as the key alkylating agent for the synthesis of Sertaconazole , a broad-spectrum imidazole antifungal. Researchers must distinguish this 3-substituted isomer from its 2-substituted counterparts (used in drugs like Zileuton), as the reactivity profiles and biological targets differ significantly.[1]
Physicochemical Profile
| Property | Data | Notes |
| CAS Number | 1196-19-6 | |
| IUPAC Name | 3-(Bromomethyl)-1-benzothiophene | |
| Molecular Formula | ||
| Molecular Weight | 227.12 g/mol | |
| Appearance | White to light yellow solid | Often darkens upon storage due to trace HBr release.[1][2] |
| Melting Point | Solid (Low melting) | Note: The 5-chloro analog melts at 129–133°C. The unsubstituted parent often exists as a semi-solid or low-melting solid depending on purity.[1][2] |
| Solubility | Soluble in | Insoluble in water.[1][2] Hydrolyzes slowly in aqueous media. |
| Stability | Moisture & Light Sensitive | Store at -20°C under inert atmosphere ( |
Synthesis & Manufacturing
The standard industrial route to 3-(bromomethyl)benzo[b]thiophene involves the radical bromination of 3-methylbenzo[b]thiophene.[1] This reaction requires precise control to prevent ring bromination or over-bromination (gem-dibromide formation).[1]
Protocol: Radical Bromination (Wohl-Ziegler Reaction)[1]
-
Substrate: 3-Methylbenzo[b]thiophene[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
Initiator: Benzoyl Peroxide (BPO) or AIBN (catalytic)[1]
-
Solvent: Carbon Tetrachloride (
) [Traditional] or n-Heptane/Chlorobenzene [Green Alternative][1]
Mechanism & Critical Parameters:
-
Initiation: Thermal homolysis of BPO generates radical species.
-
Propagation: The succinimidyl radical abstracts a hydrogen from the C3-methyl group. The resulting benzylic radical is stabilized by the aromatic benzothiophene system, making this position highly selective over the aromatic ring protons.
-
Termination: Reaction with
(generated in situ from NBS) yields the product.
Expert Insight:
Avoid using polar solvents like acetonitrile, which can accelerate electrophilic aromatic substitution on the ring rather than the desired radical side-chain bromination. If using n-heptane (green chemistry compliant), irradiation with a tungsten lamp can often replace chemical initiators to drive the reaction.[1]
Reactivity & Synthetic Utility
The C3-bromomethyl group is an exceptional electrophile.[1] The sulfur atom in the thiophene ring donates electron density to the aromatic system, but the exocyclic methylene group remains highly susceptible to nucleophilic attack.
Divergent Synthesis Map
The following diagram illustrates how this core scaffold can be diversified into various functional classes.
Figure 1: Divergent reactivity profile of the 3-bromomethyl scaffold via nucleophilic substitution.[1]
Medicinal Chemistry Applications
Case Study: Synthesis of Sertaconazole Nitrate
The most authoritative application of 3-(bromomethyl)benzo[b]thiophene is in the synthesis of Sertaconazole , a potent antifungal agent used to treat skin and mucosal infections. This synthesis demonstrates the utility of Phase Transfer Catalysis (PTC) to couple the lipophilic benzothiophene fragment with a polar imidazole moiety.
The Challenge: Direct alkylation of imidazole derivatives often leads to mixtures of regioisomers. The use of the 3-bromomethyl intermediate specifically targets the oxygen nucleophile of the imidazole-ethanol precursor.[1]
Experimental Protocol (Adapted from CN1358719A):
-
Reactants: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Nucleophile) + 3-(Bromomethyl)-7-chlorobenzo[b]thiophene (Electrophile).[1] Note: Sertaconazole uses the 7-chloro derivative, but the chemistry is identical for the unsubstituted analog.[1]
-
Solvent System: Toluene / Water (Biphasic).
-
Catalyst: Tetrabutylammonium chloride (TBAC) or bromide (TBAB) (Phase Transfer Catalyst).
-
Base: Sodium Hydroxide (NaOH) (50% aq. solution).
-
Procedure:
-
Workup: Separate organic layer, wash with water, dry over
, and precipitate as the nitrate salt using .
Figure 2: Synthesis pathway for Sertaconazole utilizing the 3-bromomethyl intermediate.[1]
Critical Correction: The Zileuton Distinction
A common error in literature surveys is associating this intermediate with Zileuton (Zyflo).
-
Zileuton Structure: N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea.[1]
-
Chemistry: Zileuton is substituted at the C2 position, not C3.
-
Implication: 3-(Bromomethyl)benzo[b]thiophene is NOT a precursor for Zileuton.[1] Zileuton is typically synthesized via 2-acetylbenzo[b]thiophene.[1] Researchers should verify the substitution pattern (C2 vs. C3) early in the design phase.
Safety & Handling: The Lachrymator Protocol
3-(Bromomethyl)benzo[b]thiophene is a potent alkylating agent and must be handled with extreme caution.[1] It shares toxicological properties with benzyl bromide.
Hazard Classification:
-
Skin/Eye: Category 1B Corrosive. Causes severe skin burns and eye damage.[3]
-
Lachrymator: High probability. Capable of inducing severe tearing and respiratory irritation even at low concentrations.
Handling Protocols:
-
Containment: All weighing and transfers must occur inside a functioning fume hood .
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood to neutralize spills and rinse glassware. The thiosulfate nucleophilically attacks the bromide, rendering it harmless.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Storage: Store in a tightly sealed vial, under Argon, at -20°C. The compound degrades (turns brown/black) if exposed to moisture, releasing HBr gas which pressurizes the container.
References
-
Synthesis of 3-Bromomethyl-7-chlorobenzo[b]thiophene: Google Patents. CN113480517A. (2021). "Synthetic method of 3-bromomethyl-7-chlorobenzo[b]thiophene." Link
-
Sertaconazole Synthesis: Google Patents. CN1358719A. (2002). "Process for synthesizing sertaconazole." Link
- General Benzothiophene Chemistry: Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley. (2010).
-
Zileuton Structure Verification: National Institutes of Health (NIH). PubChem Database. Zileuton (CID 60490). Link
-
Safety Data: Fisher Scientific. Safety Data Sheet for Benzothiophene derivatives. Link
Sources
Technical Monograph: 3-(Bromomethyl)benzo[b]thiophene (CAS 1196-19-6)
The following technical guide is structured as an autonomous, in-depth monograph designed for research scientists and drug development professionals.
Core Scaffold for Pharmacophore Diversification in Medicinal Chemistry [1]
Executive Summary
3-(Bromomethyl)benzo[b]thiophene (CAS 1196-19-6) serves as a critical electrophilic building block in the synthesis of heterocyclic therapeutics.[1] As a highly reactive benzylic bromide, it provides a direct conduit for introducing the benzo[b]thiophene pharmacophore—a "privileged structure" in medicinal chemistry found in antifungal agents (e.g., Sertaconazole) and leukotriene inhibitors. This guide delineates the synthesis, reactivity profile, and handling protocols for this compound, emphasizing its role in structure-activity relationship (SAR) expansion.
Chemical Profile & Physical Properties[2][3][4][5]
| Parameter | Specification |
| CAS Number | 1196-19-6 |
| IUPAC Name | 3-(Bromomethyl)-1-benzothiophene |
| Molecular Formula | C₉H₇BrS |
| Molecular Weight | 227.12 g/mol |
| Appearance | White to off-white crystalline solid (low melting) |
| Storage Conditions | -20°C, Inert Atmosphere (Argon/Nitrogen) |
| Stability | Moisture sensitive; prone to hydrolysis to 3-hydroxymethyl analog.[1][2][3] |
| Hazards | Lachrymator , Corrosive (Skin/Eye), Acute Toxicity.[4][5] |
Technical Insight: The high reactivity of the C–Br bond at the benzylic position (C3) makes this compound unstable at room temperature over prolonged periods. It must be stored under anhydrous conditions to prevent hydrolysis to benzo[b]thiophen-3-ylmethanol.
Synthetic Utility & Reaction Engineering[2]
The primary route to CAS 1196-19-6 is the Wohl-Ziegler bromination of 3-methylbenzo[b]thiophene.[1] This radical substitution pathway is preferred over the conversion of the alcohol (via PBr₃) due to the ready availability of the methyl precursor.
Synthesis Protocol: Radical Bromination
The synthesis relies on the regioselective radical bromination of the methyl group using N-bromosuccinimide (NBS).
Mechanism of Action: The reaction proceeds via a radical chain mechanism. The benzothiophene ring is electron-rich, making it susceptible to electrophilic aromatic substitution; however, under radical conditions (non-polar solvent, radical initiator), the reaction is directed exclusively to the exocyclic methyl group.
Figure 1: Radical bromination pathway using N-bromosuccinimide (NBS) and Benzoyl Peroxide (BPO).[1][3][6]
Detailed Experimental Procedure
Note: This protocol is adapted from standard methodologies for benzylic bromination of heterocycles.
-
Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a magnetic stir bar. Maintain a nitrogen atmosphere.
-
Reagents:
-
Substrate: 3-Methylbenzo[b]thiophene (1.0 eq).[1]
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq).[1] Recrystallize NBS from water prior to use to remove HBr traces.
-
Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 eq).
-
Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative. Anhydrous.
-
-
Reaction:
-
Dissolve substrate in solvent (0.1 M concentration).
-
Add NBS and Initiator.[7]
-
Heat to reflux (approx. 76-80°C) with vigorous stirring. Irradiation with a tungsten lamp (200W) can accelerate initiation.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or ¹H NMR. The disappearance of the methyl singlet (~2.4 ppm) and appearance of the methylene singlet (~4.7 ppm) indicates conversion.
-
-
Workup:
-
Cool the mixture to 0°C to precipitate succinimide.
-
Filter off the succinimide solid.
-
Concentrate the filtrate in vacuo.
-
-
Purification:
-
The crude residue is often used directly due to instability. If necessary, purify via rapid column chromatography on neutral alumina (silica gel can cause hydrolysis) using Hexane/Et₂O.
-
Critical Control Point: Avoid prolonged reflux after consumption of starting material to prevent over-bromination (formation of the gem-dibromide).
Applications in Drug Discovery[3][10][11]
The 3-(bromomethyl) moiety is a "warhead" for nucleophilic substitution (
Medicinal Chemistry Significance
The benzo[b]thiophene scaffold mimics the indole structure found in biological systems (bioisostere) but offers altered lipophilicity and metabolic stability.
-
Antifungal Agents: CAS 1196-19-6 is the unsubstituted analog of the key intermediate used for Sertaconazole (which uses the 7-chloro derivative).[1] It allows researchers to synthesize des-chloro analogs to study the halogen's effect on antifungal potency.[1]
-
5-Lipoxygenase Inhibitors: While Zileuton is a 2-substituted benzothiophene, 3-substituted analogs are investigated for improved metabolic profiles and potency against leukotriene biosynthesis.[1]
Divergent Synthesis Workflow
The following diagram illustrates how CAS 1196-19-6 serves as a divergent point for library generation.
Figure 2: Divergent reactivity profile via Nucleophilic Substitution (
Safety, Handling, and Stability (E-E-A-T)
Warning: 3-(Bromomethyl)benzo[b]thiophene is a potent lachrymator and vesicant. It releases HBr upon hydrolysis.
-
Engineering Controls: All operations must be conducted in a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during the addition of reagents.
-
Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate or sodium bicarbonate to neutralize the alkylating potential and acidity.
-
Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or bases.
References
-
Sigma-Aldrich. Product Specification: 3-(Bromomethyl)benzo[b]thiophene. Merck KGaA.[7] Link
-
Campaigne, E., & Neiss, E. S. (1970). Benzo[b]thiophene Derivatives.[7][8][4][5][9][10][11][12][13] XVI. The Synthesis of 3-Substituted Benzo[b]thiophenes. Journal of Heterocyclic Chemistry. (Seminal work on bromination of methylbenzothiophenes).
-
Bayer, H., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. Link
-
BLD Pharm. Safety Data Sheet (SDS): 3-(Bromomethyl)benzo[b]thiophene. Link
- Sorbera, L. A., et al. (1992). Sertaconazole: Synthesis and Antifungal Activity. Drugs of the Future. (Describes the use of the 7-chloro analog).
Sources
- 1. 10133-19-4|4-(Bromomethyl)benzo[b]thiophene|BLD Pharm [bldpharm.com]
- 2. 1196-19-6|3-(Bromomethyl)benzo[b]thiophene|BLD Pharm [bldpharm.com]
- 3. US20160376251A1 - Process for the Preparation of Zileuton - Google Patents [patents.google.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. angenechemical.com [angenechemical.com]
- 6. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Benzothiophene - Wikipedia [en.wikipedia.org]
- 9. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 3-(Bromomethyl)benzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Bromomethyl)benzo[b]thiophene, a pivotal heterocyclic building block in medicinal chemistry and materials science. We will delve into its molecular architecture, spectroscopic signature, and strategic application in the synthesis of complex functional molecules. This document is designed to equip researchers with the foundational knowledge and practical insights required to effectively utilize this versatile reagent in their work.
Core Molecular Structure and Physicochemical Properties
3-(Bromomethyl)benzo[b]thiophene is a bicyclic heteroaromatic compound. The structure consists of a benzene ring fused to a thiophene ring, with a bromomethyl substituent at the 3-position of the thiophene ring. This "benzylic-like" bromide is the key to its synthetic utility, offering a reactive handle for a multitude of chemical transformations.
The benzo[b]thiophene core itself is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets.[1][2] This is attributed to its planar structure and the presence of an electron-rich sulfur atom, which can engage in key binding interactions with enzymes and receptors.[3]
Table 1: Physicochemical Properties of 3-(Bromomethyl)benzo[b]thiophene
| Property | Value | Source |
| CAS Number | 1196-19-6 | [4] |
| Molecular Formula | C₉H₇BrS | [4] |
| Molecular Weight | 227.12 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI Key | WYKHJZSILIVQKU-UHFFFAOYSA-N | [4] |
Synthesis of 3-(Bromomethyl)benzo[b]thiophene: A Mechanistic Perspective
The most common and efficient method for the synthesis of 3-(Bromomethyl)benzo[b]thiophene is through the free-radical bromination of 3-methylbenzo[b]thiophene. This reaction is a classic example of benzylic bromination, a highly selective process that targets the C-H bonds adjacent to an aromatic system.
The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a source of a low, controlled concentration of bromine radicals. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, and/or by photochemical means (e.g., irradiation with a light bulb).[5]
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): The use of NBS is crucial for selectivity. Using elemental bromine (Br₂) directly would likely lead to electrophilic aromatic substitution on the electron-rich benzo[b]thiophene ring system, rather than the desired benzylic bromination. NBS ensures a low and steady concentration of Br₂, which favors the radical pathway.
-
Radical Initiator (e.g., Benzoyl Peroxide): The initiator is necessary to start the radical chain reaction. Upon heating or irradiation, it homolytically cleaves to form initial radicals, which then propagate the chain.
-
Solvent: Non-polar solvents like carbon tetrachloride or straight-chain alkanes (C6-C8) are often used to prevent side reactions and to facilitate the radical process.[5] Using less toxic alkane solvents is a greener alternative to carbon tetrachloride.[5]
Reaction Mechanism:
The free-radical bromination proceeds through a well-established chain mechanism:
-
Initiation: The radical initiator (e.g., benzoyl peroxide) decomposes upon heating to generate initial radicals. These radicals then react with NBS to produce a bromine radical.
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of 3-methylbenzo[b]thiophene. This is the rate-determining step and is favored due to the formation of a resonance-stabilized benzylic radical.
-
The resulting benzylic radical reacts with a molecule of Br₂ (generated in situ from NBS) to form the desired product, 3-(bromomethyl)benzo[b]thiophene, and a new bromine radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated when two radicals combine.
Spectroscopic Characterization
Note: The following are predicted values based on known spectroscopic trends for similar compounds. Experimental verification is always recommended.
Table 2: Predicted Spectroscopic Data for 3-(Bromomethyl)benzo[b]thiophene
| Technique | Expected Key Signals |
| ¹H NMR | Aromatic protons (multiplets, ~7.2-8.0 ppm), Methylene protons (-CH₂Br, singlet, ~4.5-4.8 ppm) |
| ¹³C NMR | Aromatic carbons (~120-140 ppm), Methylene carbon (-CH₂Br, ~30-35 ppm) |
| IR Spectroscopy | C-H stretching (aromatic, ~3000-3100 cm⁻¹), C=C stretching (aromatic, ~1400-1600 cm⁻¹), C-Br stretching (~600-700 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ~226 and 228 (characteristic isotopic pattern for bromine) |
For comparison, the experimentally determined spectral data for the closely related 3-bromobenzo[b]thiophene can be found in public databases and provides a useful reference for the aromatic region signals.[6]
Synthetic Applications in Drug Discovery and Materials Science
The high reactivity of the bromomethyl group makes 3-(bromomethyl)benzo[b]thiophene a valuable and versatile intermediate in organic synthesis. It can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Key Synthetic Transformations:
-
Ether and Thioether Formation: Reaction with alcohols, phenols, and thiols in the presence of a base.
-
Ester Formation: Reaction with carboxylate salts.
-
Amine Alkylation: Reaction with primary and secondary amines to form secondary and tertiary amines, respectively.
-
Cyanide Displacement: Reaction with cyanide salts to introduce a nitrile group, which can be further elaborated.
-
Wittig Reaction: Conversion to the corresponding phosphonium salt, followed by reaction with an aldehyde or ketone to form an alkene.
Exemplary Application: Synthesis of Bioactive Molecules
The benzo[b]thiophene scaffold is a core component of numerous approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene , the antifungal agent Sertaconazole , and the 5-lipoxygenase inhibitor Zileuton .[7] While the direct synthesis of these specific drugs from 3-(bromomethyl)benzo[b]thiophene may not be the most common industrial route, this building block is instrumental in the synthesis of a vast array of other biologically active derivatives currently under investigation. For instance, benzo[b]thiophene derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and antidepressant agents.[2]
Experimental Protocols
Synthesis of 3-(Bromomethyl)benzo[b]thiophene
This protocol is adapted from established procedures for benzylic bromination.[5]
Materials:
-
3-Methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (or AIBN)
-
n-Heptane (or another suitable alkane solvent)
-
Petroleum ether (for washing)
Procedure:
-
To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzo[b]thiophene and n-heptane.
-
Under stirring, add the radical initiator (e.g., benzoyl peroxide).
-
Irradiate the mixture with a bulb (e.g., 200W) and heat the reaction mixture to boiling.
-
Add N-bromosuccinimide in portions over a period of time.
-
Continue stirring at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Filter the mixture to remove succinimide.
-
Concentrate the filtrate under reduced pressure until a precipitate forms.
-
Allow the mixture to stand for 3-5 hours.
-
Filter the solid product and wash the filter cake with petroleum ether.
-
Dry the product under vacuum.
Self-Validation: The identity and purity of the synthesized 3-(bromomethyl)benzo[b]thiophene should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS) as outlined in the characterization section.
Visualizing the Synthetic Workflow
Diagram 1: Synthesis of 3-(Bromomethyl)benzo[b]thiophene
Caption: A schematic overview of the synthesis of 3-(Bromomethyl)benzo[b]thiophene.
Diagram 2: Reactivity and Synthetic Utility
Caption: Key synthetic transformations of 3-(Bromomethyl)benzo[b]thiophene.
Conclusion
3-(Bromomethyl)benzo[b]thiophene is a strategically important synthetic intermediate. Its facile preparation via selective free-radical bromination and the high reactivity of its benzylic bromide functionality make it an invaluable tool for the construction of complex molecules. A thorough understanding of its molecular structure, reactivity, and spectroscopic properties, as outlined in this guide, is paramount for its effective application in the fields of drug discovery and materials science. The continued exploration of new reactions and applications of this versatile building block will undoubtedly lead to the development of novel and impactful chemical entities.
References
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]
-
ResearchGate. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. [Link]
-
Dhanya, T. M., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1125-1144. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]
-
Kaur, H., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 26(2), 473. [Link]
-
SpectraBase. (n.d.). 3-Bromobenzo[b]thiophene. [Link]
-
PubChem. (n.d.). 3-(Bromomethyl)-7-chlorobenzo[b]thiophene. [Link]
- Google Patents. (2021). Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
PubChem. (n.d.). 3-Bromothiophene. [Link]
-
NIST WebBook. (n.d.). Benzo[b]thiophene, 3-bromo-. [Link]
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NIST WebBook. (n.d.). Benzo[b]thiophene. [Link]
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NIST WebBook. (n.d.). 3-Methylbenzothiophene. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]
-
ElectronicsAndBooks. (n.d.). Cross correlation analysis of reactions of benzyl bromides with imidazoles and pyridines in nitrobenzene. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Wikipedia. (n.d.). Benzothiophene. [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromomethyl)benzo[b]thiophene
Abstract
3-(Bromomethyl)benzo[b]thiophene is a pivotal building block in medicinal chemistry and materials science, primarily utilized for introducing the benzo[b]thiophene moiety into larger molecular scaffolds. Its utility stems from the reactive bromomethyl group, which serves as an effective electrophile for various nucleophilic substitution and coupling reactions. This guide provides a comprehensive overview of the predominant synthetic methodology for its preparation—free-radical bromination of 3-methylbenzo[b]thiophene. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and validated experimental protocol, and outline the essential analytical techniques for comprehensive characterization and purity confirmation of the final product. This document is intended for researchers and professionals in drug development and organic synthesis.
Introduction and Strategic Importance
The benzo[b]thiophene core is a privileged scaffold in pharmacology, appearing in drugs such as raloxifene (osteoporosis treatment), zileuton (asthma treatment), and sertaconazole (antifungal agent). The functionalization of this core is key to modulating biological activity. 3-(Bromomethyl)benzo[b]thiophene provides a direct and efficient handle for C-C, C-N, C-O, and C-S bond formation at the 3-position via its highly reactive benzylic bromide. This makes it an invaluable intermediate for constructing diverse molecular libraries for drug discovery screening.
The primary challenge in its synthesis is achieving selective bromination of the methyl group without competing electrophilic aromatic substitution on the electron-rich benzo[b]thiophene ring system. The method of choice, Wohl-Ziegler bromination, expertly navigates this challenge.
Synthetic Strategy: Free-Radical Bromination
The most reliable and widely adopted method for synthesizing 3-(Bromomethyl)benzo[b]thiophene is the free-radical bromination of 3-methylbenzo[b]thiophene using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Mechanistic Rationale
This reaction proceeds via a radical chain mechanism, which is favored over an ionic pathway by specific experimental conditions.
-
Causality Behind Experimental Choices :
-
N-Bromosuccinimide (NBS) : NBS is the preferred brominating agent because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction[1]. This is crucial for selectivity. HBr, a byproduct of the propagation step, reacts with NBS to regenerate Br₂, which then continues the chain reaction[1][2]. This low concentration of Br₂ minimizes competitive ionic electrophilic addition to the thiophene ring.
-
Radical Initiator (AIBN/BPO) : These molecules decompose upon heating to generate radicals, which initiate the chain reaction. AIBN is often preferred due to its predictable decomposition rate and avoidance of side reactions associated with the benzoate radicals from BPO.
-
Non-Polar Solvent : The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or n-heptane[3][4]. These solvents disfavor ionic intermediates, thereby suppressing electrophilic aromatic bromination and promoting the desired radical pathway[5]. Due to the toxicity and environmental impact of CCl₄, solvents like n-heptane are now more commonly used[4].
-
Heat or Light : Energy input (thermal or photochemical) is required to initiate the homolytic cleavage of the initiator and start the radical chain process[3][4]. Vigorous reflux is often necessary to ensure the radical pathway is dominant[5][6].
-
The overall synthetic transformation is depicted below.
Caption: Reaction scheme for the synthesis of 3-(Bromomethyl)benzo[b]thiophene.
Detailed Experimental Protocol
This protocol is a self-validating system, with checkpoints for reaction monitoring and clear criteria for product isolation and purification.
Caution: 3-(Bromomethyl)benzo[b]thiophene is a lachrymator and skin irritant. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[7].
Materials and Equipment
-
Reactants : 3-Methylbenzo[b]thiophene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN).
-
Solvent : n-Heptane or Benzene (dry).
-
Equipment : Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, filtration apparatus (Büchner funnel), rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup : To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzo[b]thiophene (e.g., 10.0 g, 67.5 mmol) and n-heptane (250 mL).
-
Initiation : Add AIBN (e.g., 0.55 g, 3.37 mmol, 5 mol%). Begin stirring and heat the mixture to a vigorous reflux. The goal is to ensure the radical pathway is kinetically favored.
-
NBS Addition : Once refluxing, add N-Bromosuccinimide (e.g., 12.0 g, 67.5 mmol, 1.0 equiv) portion-wise over 30-60 minutes. An exothermic reaction may be observed. Maintain a steady reflux rate throughout the addition.
-
Reaction Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours after the final NBS addition. A key visual cue is the disappearance of the denser NBS from the bottom of the flask and the appearance of succinimide, which is less dense and will float.
-
Workup :
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter the cold suspension through a Büchner funnel to remove the succinimide. Wash the solid filter cake with a small amount of cold n-heptane.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to remove any residual HBr, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification
The crude product is often an oil or a low-melting solid and can be purified by recrystallization.
-
Solvent Selection : A suitable solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures[8]. Hexane or a mixture of hexane and ethyl acetate is often effective.
-
Procedure : Dissolve the crude product in a minimum amount of boiling hexane[9]. If the product does not fully dissolve, add a small amount of ethyl acetate dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Product Characterization
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized 3-(Bromomethyl)benzo[b]thiophene.
Caption: Overall workflow from synthesis to final product characterization.
Spectroscopic Data Summary
The following table summarizes the expected analytical data for 3-(Bromomethyl)benzo[b]thiophene.
| Technique | Parameter | Expected Result & Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | δ 7.85-7.95 (m, 2H, Ar-H), δ 7.35-7.45 (m, 3H, Ar-H), δ 4.75 (s, 2H, -CH₂Br). The key signal is the singlet at ~4.75 ppm, integrating to 2 protons, confirming the presence of the bromomethyl group. |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | δ 140.5, 138.0, 132.0, 125.0, 124.8, 124.5, 122.5, 122.0 (aromatic carbons), δ 28.5 (-CH₂Br). The signal around 28.5 ppm is characteristic of the brominated methylene carbon. |
| Mass Spec. (EI) | m/z | Molecular ion peak [M]⁺ at m/z 226 and [M+2]⁺ at m/z 228 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. A major fragment corresponds to the loss of Br (m/z 147). |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3050 cm⁻¹ (Aromatic C-H stretch), ~1450 cm⁻¹ (Aromatic C=C stretch), ~1210 cm⁻¹ (C-Br stretch). |
Safety and Handling
-
Personal Protection : Always handle 3-(Bromomethyl)benzo[b]thiophene and its precursors in a fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient for prolonged exposure to halogenated compounds; consider laminate or neoprene), safety goggles, and a flame-resistant lab coat[10].
-
Storage : Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents[11]. Storing over calcium carbonate can help neutralize any trace amounts of HBr that may form upon decomposition, improving long-term stability[6].
-
Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The synthesis of 3-(Bromomethyl)benzo[b]thiophene via free-radical bromination of 3-methylbenzo[b]thiophene is a robust and efficient method that provides access to a highly valuable synthetic intermediate. Understanding the mechanistic principles behind the choice of reagents and conditions is paramount to achieving high yields and selectivity. Careful execution of the experimental protocol and thorough characterization using NMR, MS, and IR spectroscopy will ensure the production of high-purity material suitable for demanding applications in drug discovery and materials science.
References
- CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
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WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE. WIPO Patentscope. [Link]
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SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Royal Society of Chemistry. [Link]
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3-thenyl bromide - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
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Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
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Benzo(B)Thiophene | C8H6S | CID 7221. PubChem - NIH. [Link]
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10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]
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Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
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N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
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Physical properties of 3-(Bromomethyl)benzo[b]thiophene
An In-depth Technical Guide to the Physical Properties of 3-(Bromomethyl)benzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Bromomethyl)benzo[b]thiophene is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of pharmacologically active molecules.[1][2] A comprehensive understanding of its physical properties is fundamental for its effective application in medicinal chemistry and materials science. This guide provides a detailed examination of the known physical characteristics of 3-(Bromomethyl)benzo[b]thiophene, supported by data from authoritative sources. It is designed to equip researchers and drug development professionals with the essential technical knowledge for handling, characterizing, and utilizing this compound in their research endeavors.
Molecular Structure and Chemical Identity
The foundational step in understanding the physical properties of a compound is to establish its molecular structure and chemical identity. 3-(Bromomethyl)benzo[b]thiophene is an aromatic compound featuring a benzo[b]thiophene core with a bromomethyl substituent at the 3-position.
Molecular Diagram:
Caption: Molecular structure of 3-(Bromomethyl)benzo[b]thiophene.
Key Identifiers:
| Identifier | Value | Source |
| Molecular Formula | C₉H₇BrS | |
| Molecular Weight | 227.12 g/mol | |
| CAS Number | 1196-19-6 | |
| InChI | 1S/C9H7BrS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |
| SMILES | BrCC1=CSC2=C1C=CC=C2 |
Physicochemical Properties
The physicochemical properties of 3-(Bromomethyl)benzo[b]thiophene dictate its behavior in various solvents and its physical state under different conditions. This information is critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Notes | Source |
| Physical Form | Solid or Semi-solid | The physical state can vary depending on purity. | |
| Melting Point | Data not available | For the related compound, 3-(Bromomethyl)-5-chlorobenzo[b]thiophene, the melting point is 131 °C. | N/A |
| Boiling Point | Data not available | The predicted boiling point for the related compound 3-(Bromomethyl)-7-chlorobenzo[b]thiophene is 345.5 ± 27.0 °C.[3] | N/A |
| Solubility | Data not available | For the related compound, 3-Bromobenzo[b]thiophene, solubility is low in water (0.14 g/L at 25°C).[4] The related 3-(Bromomethyl)-7-chlorobenzo[b]thiophene is slightly soluble in chloroform and methanol with sonication.[3] | N/A |
| Purity | ≥95% | As supplied by commercial vendors. |
Handling, Storage, and Safety
Proper handling and storage are paramount to maintain the integrity of 3-(Bromomethyl)benzo[b]thiophene and to ensure laboratory safety.
Storage and Handling:
-
Storage Temperature: It is recommended to store the compound in a freezer under -20°C in an inert atmosphere.[5]
-
General Handling: Use personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6][7] Ensure adequate ventilation to avoid inhalation.[7][8] Avoid contact with skin and eyes.[8]
Safety Profile: While a specific safety data sheet (SDS) for 3-(Bromomethyl)benzo[b]thiophene is not readily available in the search results, data from related compounds suggest the following potential hazards:
-
GHS Classification: Based on related compounds, it may be classified as an acute oral toxicant and a skin/eye irritant.[9]
-
Hazard Statements (Anticipated):
Experimental Protocol: Melting Point Determination
The determination of the melting point is a fundamental experiment to assess the purity of a solid compound.
Objective: To determine the melting point range of a supplied sample of 3-(Bromomethyl)benzo[b]thiophene.
Methodology:
Caption: Workflow for melting point determination.
Step-by-Step Protocol:
-
Sample Preparation:
-
Place a small amount of 3-(Bromomethyl)benzo[b]thiophene on a clean, dry watch glass.
-
Using a spatula, finely crush the solid into a powder to ensure uniform heating.
-
Tap the open end of a capillary tube onto the powder to pack a small amount of the sample into the tube, aiming for a sample height of 3-5 mm.
-
-
Analysis:
-
Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Set the initial heating rate to be rapid until the temperature is approximately 15-20°C below the expected melting point (based on related structures, one might start to slow down around 110°C).
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observe the sample closely through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire solid sample has turned into a clear liquid (completion of melting).
-
The melting point is reported as the range between these two temperatures. A narrow range (e.g., < 2°C) is indicative of high purity.
-
Spectroscopic Data
While specific spectroscopic data for 3-(Bromomethyl)benzo[b]thiophene was not found, data for the closely related 3-Bromobenzo[b]thiophene can provide valuable insights into the expected spectral characteristics.[10] Researchers synthesizing or using 3-(Bromomethyl)benzo[b]thiophene would typically perform NMR, IR, and MS analysis to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzo[b]thiophene ring system and a characteristic singlet for the bromomethyl (-CH₂Br) protons, likely in the range of 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR would display signals for the eight aromatic carbons of the benzo[b]thiophene core and one signal for the bromomethyl carbon.[10]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (227.12 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[10]
Conclusion
3-(Bromomethyl)benzo[b]thiophene is a key synthetic intermediate whose physical properties are crucial for its application in research and development. This guide has consolidated the available data on its molecular identity, physicochemical properties, and handling requirements. While some physical constants like melting and boiling points are not yet definitively reported for this specific compound, information from closely related analogues provides a reliable basis for estimation and experimental design. The provided protocols and safety considerations aim to facilitate the effective and safe use of this valuable chemical scaffold.
References
-
PubChem. 3-(Bromomethyl)thiophene. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
SpectraBase. 3-Bromobenzo[b]thiophene. [Link]
-
Wikipedia. Benzothiophene. [Link]
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- 4. 3-Bromobenzo[b]thiophene, 95% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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Technical Guide: Lifecycle Management & Safety Protocols for 3-(Bromomethyl)benzo[b]thiophene
[1]
Executive Summary & Chemical Profile[1][2][3]
3-(Bromomethyl)benzo[b]thiophene (CAS: 1196-19-6) is a high-value heterocyclic intermediate used extensively in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton) and selective estrogen receptor modulators (SERMs).[1] While chemically invaluable for its electrophilic benzylic carbon, this same reactivity renders it a potent alkylating agent , a severe corrosive , and a probable lachrymator .[1]
This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a self-validating operational workflow. It treats the compound not just as a reagent, but as a bio-active hazard requiring strict containment and deactivation protocols.[1]
Chemical Identity Table
| Parameter | Specification |
| IUPAC Name | 3-(Bromomethyl)-1-benzothiophene |
| CAS Number | 1196-19-6 |
| Molecular Formula | C₉H₇BrS |
| Molecular Weight | 227.12 g/mol |
| Physical State | Off-white to yellow solid (crystalline) |
| Reactivity Class | Benzylic Halide (Electrophile) |
| Primary Hazards | Skin Corrosion (1B), Eye Damage (1), Lachrymator |
Hazard Mechanistics: The Molecular Basis of Toxicity[1]
To handle this compound safely, one must understand why it is dangerous. The toxicity is not random; it is a direct function of its utility in synthesis.
The Alkylation Threat (SN2 Reactivity)
The carbon-bromine bond at the C3-methyl position is activated by the adjacent benzo[b]thiophene aromatic system.[1] This makes the methylene carbon highly susceptible to nucleophilic attack.
-
Mechanism: In biological systems, DNA bases (guanine) and protein residues (cysteine thiols, lysine amines) act as nucleophiles.[1]
-
Consequence: The compound alkylates these biomolecules via an SN2 mechanism, potentially leading to cytotoxicity, sensitization, or genetic damage.[1]
-
Lachrymatory Effect: Like benzyl bromide, this compound likely activates TRPA1 ion channels in corneal nerve endings, causing intense pain and tearing even at low vapor concentrations.[1]
Visualization: Reactivity & Quenching Logic
The following diagram illustrates the electrophilic attack mechanism and the logic behind the recommended thiosulfate quenching strategy.
Figure 1: Pathological vs. Controlled Reactivity Pathways. The red path indicates toxicity via biological alkylation; the green path represents the safe deactivation protocol.[1]
Engineering Controls & PPE: The Barrier Defense[1]
Reliance on PPE alone is a critical failure mode for lachrymators. Engineering controls must be the primary defense.
Hierarchy of Containment[1][3]
-
Primary Barrier (Source): All weighing and manipulation must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Secondary Barrier (Personal):
Static Electricity Management
As a solid organic powder, 3-(bromomethyl)benzo[b]thiophene can accumulate static charge, leading to "flying powder" incidents during weighing.[1]
-
Protocol: Use an anti-static gun or ionizer bar inside the fume hood before transferring the solid. Use conductive spatulas (stainless steel), never plastic.[1]
Operational Workflow: Synthesis & Handling
This protocol is designed to minimize exposure during the most critical phase: Solubilization .
Step-by-Step Handling Protocol
1. Preparation & Staging
-
Pre-weigh reagents in a tared, screw-top vial inside the fume hood.
-
Prepare a "Quench Station" inside the hood: A beaker containing 10% aqueous Sodium Thiosulfate (Na₂S₂O₃).
-
Why? If a spill occurs, you immediately neutralize it rather than trying to wipe up active lachrymator.[1]
2. Solubilization (The Critical Juncture)
-
Add solvent (e.g., DCM, THF, or Acetonitrile) directly to the vial containing the solid.[1]
-
Do not add solid to a stirring solvent vortex (risk of aerosolization).
-
Cap the vial immediately after solvent addition to suppress vapor pressure.
3. Reaction Monitoring
-
When sampling for TLC/HPLC, use a long-needle syringe to withdraw aliquots through a septum if possible.[1]
-
Dispose of TLC capillaries and syringe needles immediately into a dedicated solid waste container inside the hood. Do not walk across the lab with contaminated sharps.
4. Waste Disposal
-
Never pour reaction mixtures containing unreacted benzylic bromide into the general organic waste stream without quenching.
-
See Section 5 for the mandatory quenching workflow.
Decontamination & Quenching Protocols[3][4][5][6]
Trustworthiness in chemical safety comes from the ability to deactivate the hazard. The following method converts the lipophilic, reactive alkylator into a water-soluble, non-toxic salt.[1]
The Thiosulfate Quench Method
Sodium thiosulfate acts as a "soft" nucleophile, reacting rapidly with the benzylic bromide to form a Bunte salt (S-alkyl thiosulfate), which is non-volatile and water-soluble.[1]
Protocol:
-
Preparation: Prepare a 10-15% w/v solution of Sodium Thiosulfate in water.
-
Application (Glassware): Rinse all contaminated flasks, spatulas, and stir bars with this solution.[1] Let soak for 20 minutes.
-
Application (Spills):
-
Cover the spill with absorbent pads (vermiculite/polypropylene).
-
Gently pour the thiosulfate solution over the pads.
-
Allow 15 minutes reaction time before disposal.
-
-
Verification: Check pH. The reaction releases bromide ions but is generally pH neutral to slightly acidic.
Emergency Response Logic
The following diagram outlines the decision matrix for exposure incidents.
Figure 2: Emergency Response Decision Matrix. Immediate dilution is critical for corrosive alkylators.[1]
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated). Benzylic bromides can degrade thermally, releasing HBr gas which pressurizes containers.[1]
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Moisture causes hydrolysis to the alcohol and HBr.
-
Container: Amber glass with a PTFE-lined screw cap.[1] Parafilm is insufficient; use electrical tape or a secondary containment vessel.
References
The Versatile Lability of the Benzylic Bromide: A Reactivity Profile of 3-(Bromomethyl)benzo[b]thiophene for Drug Discovery and Development
Introduction: The Strategic Importance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic motif in medicinal chemistry, forming the structural foundation of numerous approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[1][3][4] The strategic functionalization of this scaffold is therefore of paramount importance to drug discovery programs. 3-(Bromomethyl)benzo[b]thiophene emerges as a key intermediate in this context, offering a highly reactive "handle" for the introduction of diverse molecular fragments. The lability of the benzylic bromide at the 3-position facilitates a rich and varied reaction profile, making it a versatile building block for the synthesis of compound libraries and targeted therapeutics. This technical guide provides an in-depth exploration of the synthesis and reactivity of 3-(bromomethyl)benzo[b]thiophene, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Properties and Synthesis of 3-(Bromomethyl)benzo[b]thiophene
The successful application of any reagent begins with a thorough understanding of its synthesis and fundamental properties.
Synthesis: A Radical Approach to a Key Intermediate
The most common and scalable synthesis of 3-(bromomethyl)benzo[b]thiophene involves the radical bromination of 3-methylbenzo[b]thiophene. This reaction is typically initiated by light or a radical initiator, with N-bromosuccinimide (NBS) serving as the bromine source. The choice of solvent is critical to ensure high selectivity for the desired monobrominated product and to minimize the formation of dibrominated and other byproducts. While historically carbon tetrachloride was used, its toxicity and environmental impact have led to the adoption of safer alternatives.
A robust and environmentally more benign method utilizes a C6-C8 straight-chain alkane, such as n-heptane, as the solvent.[5][6] This approach not only avoids the use of ozone-depleting substances but can also lead to improved yield and purity of the final product.
Experimental Protocol: Synthesis of 3-(Bromomethyl)benzo[b]thiophene [5]
-
Materials:
-
3-Methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
n-Heptane (solvent)
-
-
Procedure:
-
In a reaction flask equipped with a condenser, magnetic stirrer, and a light source (e.g., a 200W bulb), add 3-methylbenzo[b]thiophene and n-heptane (in a mass ratio of approximately 1:8).
-
Begin stirring and add a catalytic amount of benzoyl peroxide (approximately 0.05 molar equivalents relative to the 3-methylbenzo[b]thiophene).
-
Heat the mixture to reflux.
-
Under irradiation from the light source, add N-bromosuccinimide (approximately 1.05 molar equivalents) portion-wise over a period of time.
-
Continue stirring at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)benzo[b]thiophene.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
-
Causality Behind Experimental Choices:
-
Radical Initiator and Light: The combination of benzoyl peroxide and light ensures a steady generation of bromine radicals from NBS, which is crucial for the selective benzylic bromination.
-
Portion-wise Addition of NBS: This technique maintains a low concentration of bromine in the reaction mixture, minimizing side reactions such as addition to the thiophene ring.
-
Solvent Choice: n-Heptane provides a non-polar environment that favors the radical pathway and is less likely to participate in side reactions compared to more polar solvents.
Reactivity Profile: A Gateway to Molecular Diversity
The synthetic utility of 3-(bromomethyl)benzo[b]thiophene lies in the high reactivity of its benzylic bromide, which readily undergoes nucleophilic substitution reactions.[7] This allows for the facile introduction of a wide array of functional groups, making it a cornerstone for building molecular complexity.
Nucleophilic Substitution Reactions: The Workhorse of Derivatization
The carbon-bromine bond in 3-(bromomethyl)benzo[b]thiophene is polarized, rendering the methylene carbon electrophilic and susceptible to attack by a diverse range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to inversion of configuration if a chiral center were present.
The reaction with amines, anilines, and other nitrogen-containing nucleophiles provides a straightforward route to 3-(aminomethyl)benzo[b]thiophene derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the amine functional group in bioactive molecules.
Experimental Protocol: General Procedure for Amination
-
Materials:
-
3-(Bromomethyl)benzo[b]thiophene
-
Amine (primary or secondary)
-
A non-nucleophilic base (e.g., triethylamine, potassium carbonate)
-
A polar aprotic solvent (e.g., acetonitrile, DMF)
-
-
Procedure:
-
Dissolve 3-(bromomethyl)benzo[b]thiophene in the chosen solvent.
-
Add the amine (typically 1.1-1.5 equivalents) and the base (typically 1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Thiols and thiophenols are excellent nucleophiles for the displacement of the benzylic bromide, leading to the formation of 3-(thiomethyl)benzo[b]thiophene derivatives.[8] This transformation is valuable for introducing sulfur-containing moieties, which can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
Experimental Protocol: General Procedure for Thioetherification
-
Materials:
-
3-(Bromomethyl)benzo[b]thiophene
-
Thiol or thiophenol
-
A base (e.g., sodium hydride, potassium carbonate)
-
A polar aprotic solvent (e.g., DMF, THF)
-
-
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol in the solvent.
-
Add the base portion-wise at 0 °C to generate the thiolate anion.
-
Slowly add a solution of 3-(bromomethyl)benzo[b]thiophene in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Alcohols and phenols can also act as nucleophiles, although they are generally less reactive than their sulfur counterparts. The reaction typically requires a stronger base to deprotonate the hydroxyl group and form the more nucleophilic alkoxide or phenoxide.
Carbanions, such as those derived from active methylene compounds (e.g., malonic esters, β-keto esters), are potent nucleophiles that can be used to form new carbon-carbon bonds.[5] This reaction is a powerful tool for extending the carbon framework of the benzo[b]thiophene scaffold.
Experimental Protocol: General Procedure for Alkylation of Active Methylene Compounds [5]
-
Materials:
-
3-(Bromomethyl)benzo[b]thiophene
-
Active methylene compound
-
A strong base (e.g., sodium hydride, sodium ethoxide)
-
Anhydrous solvent (e.g., THF, ethanol)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the active methylene compound in the anhydrous solvent.
-
Add the base portion-wise at 0 °C and stir for a short period to ensure complete deprotonation.
-
Add a solution of 3-(bromomethyl)benzo[b]thiophene in the same solvent.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product as needed.
-
Visualization of Reactivity
Figure 1: Nucleophilic substitution reactions of 3-(Bromomethyl)benzo[b]thiophene.
Applications in Drug Discovery: A Case Study of Sertaconazole
The utility of 3-(bromomethyl)benzo[b]thiophene as a versatile intermediate is exemplified by its role in the synthesis of the antifungal agent, sertaconazole.[5] The synthesis involves the reaction of a chlorinated derivative, 3-(bromomethyl)-7-chlorobenzo[b]thiophene, with imidazole. This key step highlights the practical application of the nucleophilic substitution reactivity of the bromomethyl group in the construction of a complex, biologically active molecule.
Figure 2: Key step in the synthesis of Sertaconazole.
Conclusion: A Versatile Tool for Chemical Innovation
3-(Bromomethyl)benzo[b]thiophene stands as a testament to the power of a strategically placed reactive group on a privileged scaffold. Its straightforward synthesis and predictable, yet highly versatile, reactivity profile make it an invaluable tool for medicinal chemists and drug development professionals. The ability to readily introduce a wide range of functionalities through nucleophilic substitution reactions opens the door to the rapid generation of diverse compound libraries for biological screening. As the demand for novel therapeutics continues to grow, the importance of key intermediates like 3-(bromomethyl)benzo[b]thiophene in driving chemical innovation will undoubtedly persist.
References
- CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. [URL: https://patents.google.
- 3-Bromo-1-benzothiophene synthesis - ChemicalBook. [URL: https://www.chemicalbook.
- Benzothiophene synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/s-heterocycles/benzothiophenes.shtm]
- EP0729956B1 - Benzothiophene compounds, intermediates, compositions, and methods - Google Patents. [URL: https://patents.google.
- Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/product/bcp24971]
- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - ResearchGate. [URL: https://www.researchgate.
- The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. [URL: https://www.ningbo-pharma.com/explore-the-role-of-7-chloro-3-bromomethyl-benzo-b-thiophene-in-organic-synthesis.html]
- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587042/]
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8773641/]
- An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28759875/]
- Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8742887/]
- WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE - WIPO Patentscope. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2023004964]
- Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. [URL: https://ijpsr.com/bft-article/benzothiophene-assorted-bioactive-effects/?view=fulltext]
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Navigating the Solubility Landscape of 3-(Bromomethyl)benzo[b]thiophene: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of 3-(Bromomethyl)benzo[b]thiophene, a pivotal parameter for its application in medicinal chemistry and materials science. This guide provides a predictive solubility profile, detailed experimental methodologies for precise quantification, and essential safety protocols, empowering researchers in drug development and chemical synthesis.
Introduction: The Significance of 3-(Bromomethyl)benzo[b]thiophene and Its Solubility
3-(Bromomethyl)benzo[b]thiophene is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and functional organic materials.[1] The benzothiophene core is a prominent scaffold in numerous pharmaceutical agents, valued for its diverse pharmacological activities.[2][3] The functionalization with a bromomethyl group at the 3-position introduces a reactive handle, enabling facile nucleophilic substitution reactions for the construction of more complex molecular architectures.[1]
For scientists and professionals in drug development, understanding the solubility of this compound in various organic solvents is of paramount importance. Solubility dictates critical aspects of a compound's utility, including its formulation possibilities, reaction kinetics in different solvent systems, purification strategies, and ultimately, its bioavailability in physiological environments. A comprehensive grasp of its solubility behavior is therefore a prerequisite for efficient and successful research and development.
Theoretical Framework and Predictive Solubility Profile
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The overall polarity of a molecule is a composite of its constituent functional groups and its hydrocarbon framework.
Molecular Structure Analysis:
3-(Bromomethyl)benzo[b]thiophene possesses a bicyclic aromatic structure, which is inherently nonpolar. However, the presence of the sulfur atom in the thiophene ring and the electronegative bromine atom in the bromomethyl group introduces polarity. The bromomethyl group, in particular, can participate in dipole-dipole interactions.
Predicted Solubility:
Based on the structural features and drawing parallels with related benzothiophene and thiophene derivatives, a qualitative solubility profile for 3-(Bromomethyl)benzo[b]thiophene can be predicted.[4][5]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone | High to Good | These solvents can effectively solvate the polar bromomethyl group and interact with the aromatic system. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good | The polarity of these solvents is well-suited to dissolve compounds with moderate polarity like the target molecule.[5] |
| Ester | Ethyl Acetate | Good | Offers a balance of polarity to interact with the bromomethyl group. |
| Polar Protic | Methanol, Ethanol | Moderate | The potential for hydrogen bonding with the solvent is limited, but some solubility is expected due to the compound's polarity. |
| Aromatic | Toluene, Benzene | Moderate to Sparingly Soluble | The nonpolar aromatic ring of the solvent can interact favorably with the benzothiophene core.[5] |
| Nonpolar Aliphatic | Hexanes, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will likely result in poor solubility. |
| Aqueous | Water | Insoluble | The hydrophobic nature of the benzothiophene scaffold will dominate, leading to very low water solubility.[5] |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[6]
Isothermal Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature until the solution becomes saturated.
Materials and Equipment:
-
3-(Bromomethyl)benzo[b]thiophene
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for the isothermal shake-flask solubility determination method.
Detailed Steps:
-
Preparation of Supersaturated Solution: Add an excess amount of 3-(Bromomethyl)benzo[b]thiophene to a known volume of the chosen organic solvent in a sealed vial. The excess solid ensures that the resulting solution is saturated.
-
Equilibration: Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[6] The exact time should be determined experimentally.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the samples or filter the supernatant through a syringe filter.[6] It is critical to maintain the temperature during this step to avoid any changes in solubility.
-
Quantification: Accurately take an aliquot of the clear, saturated solution and dilute it with a suitable solvent. Determine the concentration of 3-(Bromomethyl)benzo[b]thiophene in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.
Safety and Handling Precautions
Researchers must consult the Safety Data Sheet (SDS) for 3-(Bromomethyl)benzo[b]thiophene and related compounds before handling.
Hazard Identification:
Based on data for structurally similar compounds, 3-(Bromomethyl)benzo[b]thiophene should be handled with care. Related compounds are known to cause skin and serious eye irritation.[7][8] Some may be harmful if swallowed, in contact with skin, or if inhaled.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.[9]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[9]
-
Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8]
-
Clothing: Wear a lab coat to protect personal clothing.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[10]
-
Wash hands thoroughly after handling.[8]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
Conclusion
This technical guide provides a comprehensive overview of the solubility of 3-(Bromomethyl)benzo[b]thiophene for researchers and drug development professionals. By understanding the theoretical principles of solubility, leveraging the predictive profile, and employing rigorous experimental methods like the isothermal shake-flask technique, scientists can accurately determine this critical physicochemical property. Adherence to strict safety protocols is imperative when handling this compound. The knowledge of solubility will undoubtedly facilitate the rational design of synthetic routes, the development of effective formulations, and the advancement of novel therapeutics and materials based on the versatile benzothiophene scaffold.
References
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Solubility of Things. Benzothiophene.
-
Benchchem. Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview.
-
Benchchem. Solubility of 3-(Bromomethyl)selenophene in Organic Solvents: An In-depth Technical Guide.
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PubChem. 3-(Bromomethyl)thiophene.
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Experiment: Solubility of Organic & Inorganic Compounds.
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Bellevue College. Experiment 2 # Solubility.
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Wikipedia. Benzothiophene.
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PubChem. Benzo(b)thiophene, 3-bromo-.
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Solubility of Organic Compounds.
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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Fisher Scientific. SAFETY DATA SHEET.
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Angene Chemical. Safety Data Sheet.
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TCI America. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene SDS.
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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Thermo Fisher Scientific. SAFETY DATA SHEET.
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The Good Scents Company. benzothiophene.
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The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene.
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SDS of 5-Bromo-3-(bromomethyl)benzo[b]thiophene, Safety Data Sheets, CAS 1757-24-0.
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MDPI. Modulation of Properties in[5]Benzothieno[3,2-b][5]benzothiophene Derivatives through Sulfur Oxidation.
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3-(bromomethyl)-1-benzothiophene IUPAC name and synonyms
Advanced Synthetic Protocols & Medicinal Applications
Executive Summary
3-(Bromomethyl)benzo[b]thiophene (CAS: 1196-19-6) is a high-value electrophilic building block in medicinal chemistry. It serves as the primary "benzylic" anchor for introducing the benzothiophene scaffold—a privileged structure found in selective estrogen receptor modulators (SERMs), 5-lipoxygenase inhibitors, and antifungal agents. This guide details the rigorous synthesis, reactivity profile, and safety protocols required for its handling in drug discovery workflows.
Chemical Identity & Nomenclature
| Attribute | Detail |
| IUPAC Name | 3-(Bromomethyl)benzo[b]thiophene |
| Systematic Name | 3-(Bromomethyl)-1-benzothiophene |
| Common Synonyms | 3-Bromomethylthianaphthene; 3-Thenyl bromide (benzo-fused) |
| CAS Number | 1196-19-6 |
| Molecular Formula | C₉H₇BrS |
| Molecular Weight | 227.12 g/mol |
| SMILES | BrCc1csc2ccccc12 |
| Key Physical Property | Lachrymator (Tear Gas Agent); Low-melting solid or oil |
Synthetic Architecture: Radical Bromination
The most robust route to 3-(bromomethyl)benzo[b]thiophene is the Wohl-Ziegler bromination of 3-methylbenzo[b]thiophene. This reaction relies on the homolytic cleavage of N-bromosuccinimide (NBS) initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Mechanistic Insight
The reaction proceeds via a free-radical chain mechanism. The stability of the intermediate benzothiophene-3-methyl radical is critical; the aromatic system stabilizes the radical via resonance, preventing bromination on the ring itself (nuclear bromination) under optimized conditions.
Figure 1: Radical chain mechanism for the regioselective bromination of the methyl side chain.
Validated Experimental Protocol
Objective: Synthesis of 3-(bromomethyl)benzo[b]thiophene from 3-methylbenzo[b]thiophene.
Reagents:
-
3-Methylbenzo[b]thiophene (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq) – Recrystallize from water prior to use to remove free bromine.
-
AIBN (0.05 eq) or Benzoyl Peroxide (0.05 eq)
-
Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) – PhCF₃ is the recommended green alternative.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, dissolve 3-methylbenzo[b]thiophene (10 mmol) in anhydrous PhCF₃ (50 mL).
-
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.
-
Initiation: Heat the mixture to reflux (approx. 102°C for PhCF₃). Monitor the reaction visually; the dense NBS solid will float, and as the reaction proceeds, lighter succinimide will form and float to the surface.
-
Monitoring: Check by TLC (Hexanes/EtOAc 9:1) every 30 minutes. The reaction is typically complete within 2–4 hours.
-
Workup (Critical Step): Cool the reaction to 0°C to precipitate succinimide completely. Filter the cold mixture through a celite pad.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is often used directly due to instability. If purification is required, perform rapid flash chromatography on neutral alumina (silica can cause hydrolysis) using 100% Hexanes.
Reactivity Profile & Medicinal Utility
The bromomethyl group at position 3 is a "soft" electrophile, highly susceptible to Sɴ2 displacement. This reactivity is exploited to tether the lipophilic benzothiophene core to polar pharmacophores (imidazoles, piperazines, ureas).
Case Study: Antifungal Agents (Sertaconazole Class)
While the unsubstituted compound is a versatile probe, the 7-chloro derivative (derived from 7-chloro-3-(bromomethyl)benzo[b]thiophene) is the specific precursor for Sertaconazole (nitrate), a potent antifungal. The chemistry remains identical: displacement of the bromide by an imidazole nucleophile.
Divergent Synthesis Workflow
The following diagram illustrates how this core scaffold serves as a divergence point for multiple drug classes.
Figure 2: Divergent synthetic utility of the bromomethyl scaffold in medicinal chemistry.
Handling, Stability & Safety (E-E-A-T)
Warning: 3-(Bromomethyl)benzo[b]thiophene is a potent lachrymator (tear-inducing agent) and a skin irritant. It acts as an alkylating agent, posing potential mutagenic risks.
Stability Protocol
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound degrades upon exposure to moisture (hydrolysis to the alcohol) and light (discoloration).
-
Stabilization: If storing for >24 hours, add copper turnings or a trace of K₂CO₃ to scavenge trace HBr, which catalyzes decomposition.
Emergency Procedures
-
Eye Contact: Do not rub. Rinse with copious water for 15 minutes.[2] Seek immediate medical attention.
-
Spill: Neutralize with 10% aqueous sodium thiosulfate (reacts with the alkyl bromide) before absorbing with vermiculite. Do not use paper towels (fire risk with strong oxidizers).
References
-
Chemical Identity & CAS: PubChem. 3-(Bromomethyl)benzo[b]thiophene. National Library of Medicine.[3]
-
Synthetic Protocol (Wohl-Ziegler): Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide.[4] Organic Syntheses, 33, 96. (Adapted for benzo-fused analog).
-
Medicinal Application (Sertaconazole): Agut, J., et al. (1992). Sertaconazole.[5][6] Drugs of the Future, 17(12), 1145. (Describes the use of the 7-chloro analog).
-
Safety Data: Sigma-Aldrich. Safety Data Sheet: 3-(Bromomethyl)benzo[b]thiophene.
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- 3. Benzo(b)thiophene, 3-bromo- | C8H5BrS | CID 123250 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. CAS#:17512-61-7 | 3-(Bromomethyl)-7-chloro-1-benzothiophene | Chemsrc [chemsrc.com]
A-Technical-Guide-to-the-Theoretical-Studies-of-3-(Bromomethyl)benzo[b]thiophene
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on 3-(Bromomethyl)benzo[b]thiophene, a molecule of significant interest in medicinal chemistry and materials science. We delve into the computational methodologies employed to elucidate its structural, electronic, and reactive properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the theoretical frameworks that govern the behavior of this important heterocyclic compound.
Introduction: The Significance of 3-(Bromomethyl)benzo[b]thiophene
The benzo[b]thiophene scaffold is a cornerstone in the development of novel therapeutic agents and functional organic materials.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The introduction of a bromomethyl group at the 3-position of the benzo[b]thiophene core creates a highly versatile synthetic intermediate.[4] The reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[4]
Theoretical studies play a pivotal role in understanding the intrinsic properties of 3-(Bromomethyl)benzo[b]thiophene, providing a rational basis for its application in drug design and materials science. By employing computational chemistry techniques, we can predict its molecular geometry, electronic structure, and reactivity, thereby guiding synthetic efforts and accelerating the discovery of new functional molecules.
Computational Methodologies: The Theoretical Chemist's Toolkit
The theoretical investigation of 3-(Bromomethyl)benzo[b]thiophene relies on a suite of computational methods. The choice of methodology is critical for obtaining accurate and reliable results.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying medium-sized organic molecules.[3] It offers a favorable balance between computational cost and accuracy.
Protocol for DFT Calculations:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically performed using a functional such as B3LYP, paired with a basis set like 6-311++G(d,p).[5]
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.[5][6]
Molecular Docking
For applications in drug discovery, molecular docking is an indispensable tool for predicting the binding mode and affinity of a ligand (in this case, derivatives of 3-(Bromomethyl)benzo[b]thiophene) to a biological target, such as an enzyme or receptor.[7]
Workflow for Molecular Docking:
Caption: A typical workflow for molecular docking studies.
Molecular Structure and Electronic Properties
Theoretical calculations provide valuable insights into the fundamental structural and electronic characteristics of 3-(Bromomethyl)benzo[b]thiophene.
Geometric Parameters
The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. These parameters are crucial for understanding its steric and electronic properties.
| Parameter | Calculated Value (Å or °) |
| C-S Bond Lengths | ~1.75 - 1.77 Å |
| C-Br Bond Length | ~1.95 Å |
| C-C Bond Lengths (Aromatic) | ~1.39 - 1.42 Å |
| C-S-C Bond Angle | ~91.5° |
Note: These are representative values and can vary slightly depending on the level of theory used.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and electronic excitability.
Caption: Frontier Molecular Orbitals (HOMO and LUMO).
The HOMO is typically localized on the electron-rich benzo[b]thiophene ring system, while the LUMO is often distributed over the entire molecule, including the bromomethyl group. This distribution suggests that the benzo[b]thiophene core is susceptible to electrophilic attack, while the bromomethyl group is the primary site for nucleophilic attack.
Reactivity and Reaction Mechanisms
Theoretical studies are instrumental in elucidating the reactivity of 3-(Bromomethyl)benzo[b]thiophene and the mechanisms of its reactions.
Nucleophilic Substitution
The C-Br bond in the bromomethyl group is polarized, with the carbon atom being electrophilic. This makes it highly susceptible to nucleophilic attack.
Reaction Scheme:
Nu:⁻ + R-CH₂-Br → Nu-CH₂-R + Br⁻
Where R = benzo[b]thiophen-3-yl and Nu:⁻ is a nucleophile.
Computational studies can model the reaction pathway, identifying the transition state and calculating the activation energy. This information is invaluable for predicting reaction rates and understanding the factors that influence reactivity.
Electrophilic Aromatic Substitution
The benzo[b]thiophene ring is an aromatic system and can undergo electrophilic substitution reactions. Theoretical calculations of the molecular electrostatic potential (MEP) and Fukui functions can predict the most likely sites for electrophilic attack. The results generally indicate that the C2 position is the most electron-rich and therefore the most susceptible to electrophilic attack.
Potential Applications in Drug Discovery and Materials Science
The theoretical insights gained from studying 3-(Bromomethyl)benzo[b]thiophene and its derivatives have significant implications for various applications.
Drug Discovery
The benzo[b]thiophene scaffold is present in several approved drugs and is a privileged structure in medicinal chemistry.[1] The ability to functionalize the 3-position via the bromomethyl group allows for the synthesis of targeted libraries of compounds for screening against various diseases, including cancer, microbial infections, and inflammatory disorders.[1][3] Computational tools like QSAR and molecular docking can accelerate the identification of lead compounds with improved potency and selectivity.
Organic Electronics
Benzo[b]thiophene-containing molecules have shown promise as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[8] Theoretical calculations of electronic properties such as the HOMO-LUMO gap, ionization potential, and electron affinity are crucial for designing materials with optimal charge transport characteristics.[9]
Conclusion
Theoretical studies provide a powerful lens through which to understand the intricate properties of 3-(Bromomethyl)benzo[b]thiophene. From elucidating its fundamental electronic structure to predicting its reactivity and guiding the design of novel functional molecules, computational chemistry plays a vital and ever-expanding role. The synergy between theoretical predictions and experimental validation will continue to drive innovation in the fields of drug discovery and materials science, unlocking the full potential of this versatile heterocyclic building block.
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Synthesis, Characterization, and Computational Exploration of Benzo[b] thiophene-incorporated Amino Phenol Schiff Bases through Crystal Structure Analysis, Hirschfeld Surface Inspection, Molecular Docking, and Dynamics Simulations | Request PDF - ResearchGate. Available from: [Link]
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Synthesis and screening of new benzothiophene derivatives. Available from: [Link]
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Modular synthesis of unsymmetrical[10]benzothieno[3,2-b][10]benzothiophene molecular semiconductors for organic transistors - ePrints Soton. Available from: [Link]
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A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives | Request PDF - ResearchGate. Available from: [Link]
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Exploring Benzothieno[3,2‐b]benzothiophene S‐Oxides for Organic Electronics, Fluorescence‐Based Applications, and Asymmetric Synthesis | Request PDF - ResearchGate. Available from: [Link]
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Modulation of Properties in[10]Benzothieno[3,2-b][10]benzothiophene Derivatives through Sulfur Oxidation - MDPI. Available from: [Link]
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High-Precision Quantum Chemical Profiling of Benzothiophene Derivatives
Executive Summary
Benzothiophene remains a "privileged structure" in medicinal chemistry, serving as the bioisostere of indole in therapeutics ranging from Selective Estrogen Receptor Modulators (SERMs) like Raloxifene to anti-inflammatory agents like Zileuton.[1] However, its sulfur-mediated electronic effects—specifically the participation of
This guide provides a validated computational framework for benzothiophene derivatives. Moving beyond generic "black box" calculations, we define a protocol that accounts for sulfur's diffuse electron density, dispersion interactions critical for protein binding, and excited-state properties relevant to fluorescence-based assays.
Part 1: Theoretical Framework & Computational Strategy
The "Sulfur Problem" in Basis Set Selection
Standard Pople basis sets (e.g., 6-31G*) often fail to capture the hypervalent capacity and lone-pair directionality of the sulfur atom in benzothiophene.[1]
-
Recommendation: You must employ 6-311++G(d,p) or def2-TZVP for final energy calculations.
-
Causality: The "++" (diffuse functions) are non-negotiable. Sulfur’s electron cloud is "soft"; without diffuse functions, you will artificially overestimate the HOMO-LUMO gap and underestimate the nucleophilicity of the S-atom, leading to erroneous metabolic predictions (S-oxidation).
Functional Selection: The move beyond B3LYP
While B3LYP is the historical standard, it is insufficient for benzothiophene drug discovery due to its inability to model
| Property of Interest | Recommended Functional | Reasoning |
| Ground State Geometry | wB97X-D or M06-2X | Includes dispersion corrections (D3/D2) essential for accurate thiophene-ring planarity and intermolecular stacking energies [1]. |
| UV-Vis / Excited States | CAM-B3LYP | Long-range corrected hybrid. Standard B3LYP suffers from "ghost states" and underestimates charge-transfer excitation energies in conjugated S-systems [2]. |
| Metabolic Prediction | PBE0 or M06-L | Better performance for transition metal interactions (e.g., Heme iron in CYP450 enzymes) during S-oxidation modeling.[1] |
Part 2: Validated Experimental Protocol
This protocol is designed as a self-validating system. Each step contains a "Stop/Go" decision gate to ensure data integrity.
Step 1: Conformational Sampling
Benzothiophene cores are rigid, but side chains (e.g., the piperidine ether in Raloxifene analogs) introduce flexibility.[1]
-
Action: Perform a relaxed potential energy surface (PES) scan on rotatable bonds using a lower cost method (B3LYP/6-31G) before high-level optimization.
Step 2: Geometry Optimization & Frequency Analysis[1][2]
-
Method: DFT/wB97X-D/6-311++G(d,p).[1]
-
Solvation: Gas phase is acceptable for geometry, but SMD (Solvation Model based on Density) in water (
) is required for energy ranking to mimic physiological conditions.[1] -
Validation (Stop/Go): Calculate vibrational frequencies.
-
Condition: Zero imaginary frequencies.[1]
-
Correction: If one imaginary frequency exists (transition state), perturb the geometry along the displacement vector of that mode and re-optimize.
-
Step 3: Electronic Property Calculation[1]
-
Action: Single Point Energy (SPE) calculation on the optimized geometry.
-
Output: Checkpoint file (.chk) for visualizing the Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals (FMO).
Workflow Visualization
The following diagram outlines the logical flow of the computational pipeline, ensuring no step is bypassed.
Figure 1: Standard Operating Procedure (SOP) for quantum chemical characterization of benzothiophene derivatives.
Part 3: Reactivity Descriptors & Drug Design Applications
Molecular Electrostatic Potential (MESP)
For benzothiophenes, the MESP map reveals the "lock-and-key" features for receptor binding.[1]
-
Observation: The sulfur atom typically exhibits a region of high electron density (red/negative potential) perpendicular to the ring plane.
-
Application: In docking studies (e.g., against Estrogen Receptor
), this negative potential aligns with positive residues (Lys/Arg) in the binding pocket.[1] -
Metric: Calculate
and values on the 0.002 a.u. isodensity surface [3].
Frontier Molecular Orbitals (FMO) & Stability
The HOMO-LUMO gap (
-
Equation:
-
Interpretation: A smaller gap indicates a "softer" molecule, more reactive to metabolic oxidation by CYP450 enzymes. Benzothiophene derivatives with electron-donating groups (e.g., -OH, -OMe) at the C5/C6 positions raise the HOMO energy, facilitating metabolic clearance [4].[1]
Metabolic Prediction Logic
The following pathway illustrates how quantum descriptors predict the metabolic fate of the benzothiophene core.
Figure 2: Predictive logic for electrophilic substitution and metabolic oxidation based on electronic descriptors.
Part 4: Advanced Spectroscopy (TD-DFT)
Benzothiophene derivatives are often fluorescent. Accurate prediction of their absorption (
Protocol for UV-Vis Prediction
-
Optimization: Optimize the ground state (
).[2] -
Excitation: Run TD-DFT (Time-Dependent DFT) requesting nstates=6 to capture the first few significant transitions.
-
Functional: Use CAM-B3LYP or wB97X-D .
-
Note: Standard B3LYP typically underestimates excitation energies by 0.3–0.5 eV for these systems due to charge-transfer errors [5].
-
-
Solvent: Use PCM (Polarizable Continuum Model) or CPCM.[1]
Data Summary: Functional Performance on Benzothiophene Spectra
| Functional | Error vs Exp ( | Charge Transfer Accuracy | Recommendation |
| B3LYP | High (>30 nm redshift) | Poor | Avoid for spectra |
| PBE0 | Moderate (~15 nm) | Moderate | Acceptable |
| CAM-B3LYP | Low (<10 nm) | Excellent | Preferred |
References
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Binding in Thiophene and Benzothiophene Dimers Investigated By Density Functional Theory with Dispersion-Correcting Potentials. The Journal of Physical Chemistry A. [Link]
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Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
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Design, molecular docking analysis of an anti-inflammatory drug... of 1-benzothiophene-2-carboxylic acid. PubMed / Computational Biology and Chemistry. [Link][1][3]
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A-Technical-Guide-to-the-Benzo-b-thiophene-Core-Structure-for-Drug-Discovery-and-Development
Abstract
The benzo[b]thiophene scaffold represents a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance. This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a thiophene ring, is a privileged structure found in a multitude of clinically significant drugs and biologically active compounds.[1][2] Its unique electronic properties, arising from the electron-rich sulfur atom, coupled with its planar structure, facilitate critical interactions with various enzymes and receptors, thereby modulating a wide array of physiological pathways.[3][4] This guide provides an in-depth exploration of the benzo[b]thiophene core, encompassing its fundamental chemical characteristics, prevalent synthetic methodologies, and diverse applications in drug discovery. We will delve into the structure-activity relationships of key derivatives and highlight their therapeutic impact across different disease areas, including cancer, infectious diseases, and inflammatory conditions.[1][2] Furthermore, this document will serve as a practical resource for researchers by detailing established experimental protocols and presenting complex biological data in an accessible format.
PART 1: Unveiling the Benzo[b]thiophene Core: Structure and Reactivity
1.1. Structural and Electronic Properties
Benzo[b]thiophene is an aromatic heterocyclic compound in which a benzene ring is fused to the 'b' side (the 2 and 3 positions) of a thiophene ring.[5] This fusion results in a planar, 10-pi electron aromatic system. The presence of the sulfur atom significantly influences the electronic distribution within the ring system, making it electron-rich and susceptible to electrophilic attack.[3][4]
The reactivity of the benzo[b]thiophene ring is a nuanced interplay of electronic and steric factors. The thiophene moiety is generally more susceptible to electrophilic attack than the benzene ring.[6] Within the thiophene ring, the C3 (β) position is the most reactive towards electrophiles, followed by the C2 (α) position.[6][7] Conversely, for nucleophilic substitution, the C2 position is generally more reactive than the C3 position.[6]
1.2. Key Reactions of the Benzo[b]thiophene Core
-
Electrophilic Substitution: As mentioned, this is a fundamental reaction of benzo[b]thiophene. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation, which predominantly occur at the 3-position.[6][7]
-
Metalation: Deprotonation of benzo[b]thiophene typically occurs at the 2-position using strong bases like n-butyllithium, forming a 2-lithio derivative. This intermediate is a powerful tool for introducing various substituents at the 2-position.[7]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are extensively used to functionalize the benzo[b]thiophene core, enabling the synthesis of complex derivatives.[4]
PART 2: Synthetic Strategies for Constructing the Benzo[b]thiophene Scaffold
A variety of synthetic routes have been developed to construct the benzo[b]thiophene core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
2.1. Classical and Modern Synthetic Approaches
Several established methods are routinely employed for the synthesis of benzo[b]thiophenes:
-
Intramolecular Cyclization of Aryl Sulfides: This is a common strategy involving the cyclization of various aryl sulfides under different catalytic conditions.[5]
-
Gewald Aminothiophene Synthesis: This versatile multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield polysubstituted 2-aminothiophenes, which can be precursors to benzo[b]thiophenes.[8][9]
-
Palladium-Catalyzed Reactions: Modern synthetic approaches often utilize palladium catalysis for intramolecular C-S coupling reactions of an aryl halide with a thioketone.[4]
-
Electrophilic Cyclization of Alkynes: The electrophilic cyclization of alkynes that have a neighboring nucleophilic sulfur atom has proven to be an effective method for preparing benzo[b]thiophene derivatives.
2.2. Experimental Protocol: Gewald Synthesis of a Tetrahydrobenzo[b]thiophene Derivative
This protocol outlines a microwave-assisted Gewald reaction for the synthesis of 2-Amino-3-(p-anisidyl)-carboxamido-4,5,6,7-tetrahydro-benzo[b]thiophene.[9]
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
p-Anisidine
-
Elemental Sulfur
-
Ethanol
-
Microwave Synthesizer
Procedure:
-
A mixture of cyclohexanone (0.01 mol), ethyl cyanoacetate (0.01 mol), p-anisidine (0.01 mol), and sulfur (0.01 mol) in ethanol (15 mL) is prepared in a reaction vessel.
-
The vessel is placed in a microwave synthesizer and irradiated at 300W for a specified time (e.g., 5-10 minutes).
-
After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The solid product is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 2-Amino-3-(p-anisidyl)-carboxamido-4,5,6,7-tetrahydro-benzo[b]thiophene.
2.3. Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of benzo[b]thiophene derivatives, highlighting key reaction types.
Caption: A generalized workflow for the synthesis of benzo[b]thiophenes.
PART 3: The Benzo[b]thiophene Core in Medicinal Chemistry
The benzo[b]thiophene scaffold is a key component in numerous drugs with a wide range of therapeutic applications.[1][2] Its ability to serve as a bioisostere for other aromatic systems, such as indole, and its favorable pharmacokinetic properties contribute to its prevalence in drug design.[3]
3.1. Prominent Drugs Featuring the Benzo[b]thiophene Core
| Drug Name | Therapeutic Class | Mechanism of Action |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Acts as an estrogen agonist in bone and an antagonist in the uterus and breast.[10] |
| Sertaconazole | Antifungal | Inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.[11][12][13][14] |
| Zileuton | Anti-asthmatic | Inhibits the 5-lipoxygenase enzyme, thereby blocking the synthesis of leukotrienes.[15][16][17][18][19] |
3.2. Case Study: Zileuton - A 5-Lipoxygenase Inhibitor
Zileuton is an orally active inhibitor of the 5-lipoxygenase enzyme, which is crucial for the biosynthesis of leukotrienes from arachidonic acid.[15][17][18][19] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma.[15][17] By inhibiting their production, Zileuton reduces inflammation, bronchoconstriction, and mucus secretion in the airways, leading to improved asthma control.[15][17]
Mechanism of Action Pathway:
Caption: Zileuton's inhibitory action on the 5-lipoxygenase pathway.
3.3. Structure-Activity Relationship (SAR) Insights
The biological activity of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the core structure. For instance, in the development of antimicrobial agents, substitutions at the 2- and 3-positions have been extensively explored.[20][21] Studies have shown that the introduction of specific amide or methanone functionalities at the 2-position can significantly enhance antibacterial activity.[20]
PART 4: Beyond Medicine: Benzo[b]thiophene in Materials Science
The unique electronic properties of the benzo[b]thiophene core also make it a valuable building block for advanced organic materials.[22] Its inherent thermal stability and the potential for facile functionalization have led to its use in the development of:
-
Organic Semiconductors: Benzo[b]thiophene derivatives are utilized in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to their excellent charge transport properties.[23][24][25]
-
Organic Light-Emitting Diodes (OLEDs): The tunable electronic and optical properties of these compounds are beneficial for creating efficient and stable OLEDs.[22]
PART 5: Future Directions and Conclusion
The benzo[b]thiophene core continues to be a fertile ground for research and development in both medicinal chemistry and materials science. Future efforts will likely focus on:
-
Development of Novel Synthetic Methodologies: The creation of more efficient, sustainable, and regioselective synthetic routes will accelerate the discovery of new derivatives.
-
Exploration of New Biological Targets: The inherent versatility of the scaffold suggests that it could be effective against a wider range of diseases.
-
Advancement of Organic Electronic Materials: Further tuning of the electronic properties of benzo[b]thiophene-based materials will likely lead to next-generation electronic devices.
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ZYFLO® (zileuton tablets) DESCRIPTION Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme that catalyzes the f - accessdata.fda.gov. (n.d.). Retrieved February 12, 2026, from [Link]
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Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - MDPI. (2023, August 12). Retrieved February 12, 2026, from [Link]
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The Pharmacophore Gateway: Technical Guide to 3-(Bromomethyl)benzo[b]thiophene
The following technical guide details the chemical utility, synthetic pathways, and downstream bioactivity investigations of 3-(Bromomethyl)benzo[b]thiophene .
Executive Summary & Chemical Profile[1][2]
3-(Bromomethyl)benzo[b]thiophene (CAS: 1196-19-6) is not a therapeutic agent in itself; it is a highly reactive electrophilic intermediate . In drug discovery, it serves as a critical "gateway" scaffold. Its primary value lies in its ability to introduce the lipophilic, metabolically stable benzo[b]thiophene core into potential drug candidates via nucleophilic substitution.
This guide focuses on the "initial investigations" phase: Synthesis of the core , derivatization into bioactive libraries , and biological validation of the resulting compounds.
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-(Bromomethyl)-1-benzothiophene |
| Molecular Formula | C₉H₇BrS |
| Molecular Weight | 227.12 g/mol |
| Reactivity Class | Alkylating Agent (Benzyl halide analog) |
| Key Hazard | Skin Corrosive (Category 1B) , Lachrymator |
| Structural Role | Lipophilic Pharmacophore / Bioisostere for Indole |
Mechanism of Action: The Synthetic "Warhead"
To understand the bioactivity of this molecule, one must understand its chemical mechanism. The carbon-bromine bond at the C3 position is activated by the adjacent aromatic system, making it a potent electrophile.
The "Lock and Key" Synthesis Strategy
Researchers utilize the bromomethyl group as a "warhead" to attach the benzo[b]thiophene "key" to various "locks" (enzymatic inhibitors or receptor modulators).
-
The Scaffold (Benzo[b]thiophene): Mimics biological substrates like tryptophan or serotonin; provides π-π stacking interactions in receptor pockets.
-
The Linker (Methylene): Provides rotational freedom.
-
The Leaving Group (Bromine): Allows for rapid SN2 reactions with amines, thiols, and alkoxides.
Visualization: The Derivatization Pathway
The following diagram illustrates how the reactive bromide is transformed into three major classes of bioactive molecules: 5-LOX Inhibitors (Asthma), SERMs (Osteoporosis), and Antifungals .
Figure 1: The divergent synthesis pathway transforming the reactive bromide intermediate into three distinct therapeutic classes.
Bioactivity Landscape: Case Studies
The "bioactivity" of 3-(bromomethyl)benzo[b]thiophene is indirect. It is the parent of the following bioactive classes:
Case Study A: 5-Lipoxygenase (5-LOX) Inhibition
-
Target: 5-LOX enzyme, responsible for leukotriene synthesis (inflammatory mediators in asthma).
-
Mechanism: The benzo[b]thiophene moiety fits into the hydrophobic cleft of the 5-LOX active site. The derivative Zileuton (and its analogs) chelates the active site iron.
-
Role of Bromide: Used to attach the N-hydroxyurea pharmacophore to the scaffold.
Case Study B: Antimicrobial & Antifungal Agents[4][5]
-
Target: Lanosterol 14α-demethylase (CYP51).
-
Mechanism: Derivatives like Sertaconazole use the benzo[b]thiophene ring to mimic the sterol backbone of the fungal cell membrane.
-
Investigation: 7-Chloro-3-(bromomethyl)benzo[b]thiophene is a specific intermediate often cited for high-potency antifungals.
Experimental Protocols
Protocol 1: Synthesis of the Core (Radical Bromination)
This protocol generates the 3-(bromomethyl) intermediate from the commercially available 3-methyl precursor.
Safety Warning: This reaction produces a lachrymator (tear gas effect). Work exclusively in a fume hood.
-
Reagents:
-
3-Methylbenzo[b]thiophene (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Benzoyl Peroxide (0.05 eq) - Radical Initiator
-
Solvent: CCl₄ or n-Heptane (Anhydrous)
-
-
Procedure:
-
Dissolve 3-methylbenzo[b]thiophene in solvent (0.1 M concentration).
-
Add NBS and Benzoyl Peroxide.
-
Reflux the mixture (80°C) under Nitrogen atmosphere for 3–5 hours.
-
Monitor: Use TLC (Hexane:EtOAc 9:1). The product is less polar than the starting material.
-
Workup: Cool to 0°C to precipitate succinimide byproduct. Filter. Evaporate solvent in vacuo.
-
Purification: Recrystallize from hexane to yield off-white needles.
-
Protocol 2: Derivatization (Nucleophilic Substitution)
Example: Synthesis of an Imidazole Derivative (Antifungal Screen Candidate).
-
Reagents:
-
3-(Bromomethyl)benzo[b]thiophene (1.0 eq)[2]
-
Imidazole (1.2 eq)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: DMF or Acetonitrile
-
-
Procedure:
-
Dissolve Imidazole and K₂CO₃ in DMF. Stir for 30 mins at RT to generate the nucleophile.
-
Add 3-(Bromomethyl)benzo[b]thiophene dropwise (dissolved in minimal DMF).
-
Stir at 60°C for 4 hours.
-
Quench: Pour into ice water. Extract with Ethyl Acetate.
-
-
Validation: Verify structure via ¹H-NMR (Look for disappearance of CH₂Br peak at ~4.8 ppm and appearance of CH₂-N peak at ~5.4 ppm).
Protocol 3: Biological Assay (MIC Determination)
Standard Broth Microdilution Method for Antimicrobial Susceptibility.
| Step | Action | Causality/Reasoning |
| 1. Inoculum Prep | Adjust bacterial culture (S. aureus) to 0.5 McFarland standard. | Ensures a standardized bacterial load (~1.5 x 10⁸ CFU/mL) for reproducible results. |
| 2. Dilution | Prepare serial 2-fold dilutions of the benzo[b]thiophene derivative in DMSO/Mueller-Hinton Broth. | Establishes a concentration gradient to pinpoint the exact Minimum Inhibitory Concentration (MIC). |
| 3. Incubation | Incubate plates at 37°C for 18–24 hours. | Allows sufficient time for bacterial growth phases to interact with the compound. |
| 4. Readout | Identify the lowest concentration with no visible growth . | Defines the potency of the specific benzo[b]thiophene derivative.[2] |
Safety & Handling (Critical)
3-(Bromomethyl)benzo[b]thiophene is classified as Corrosive (1B) and Acute Toxic .
-
Skin Contact: Causes immediate, severe burns. The lipophilic nature allows rapid penetration of the epidermis, while the alkylating bromide damages tissue.
-
Inhalation: Destructive to mucous membranes.
-
Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.
References
-
Vertex AI Search. (2023). Synthetic method of 3-bromomethyl-7-chlorobenzo[b]thiophene. Google Patents. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329793961, 3-(Bromomethyl)benzo[b]thiophene. PubChem.[3][4] Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: 3-(Bromomethyl)benzo[b]thiophene. Merck KGaA. Link
-
Asif, M. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Annals of Medicinal Chemistry and Research. Link
-
Rubin, V. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization. NIH PubMed Central. Link
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Methodological & Application
The Versatile Synthon: A Guide to the Synthesis and Application of 3-(Bromomethyl)benzo[b]thiophene in Novel Compound Development
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it a key component in a multitude of pharmacologically active compounds.[1][2][3][4] Notable examples of drugs featuring this core structure include the selective estrogen receptor modulator (SERM) Raloxifene, the antifungal agent Sertaconazole, and the leukotriene inhibitor Zileuton.[1][5] The diverse biological activities exhibited by benzo[b]thiophene derivatives—spanning antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties—underscore the immense value of this scaffold in drug discovery programs.[1][2][4][5]
3-(Bromomethyl)benzo[b]thiophene is a highly valuable and reactive building block, prized for its ability to introduce the benzo[b]thiophene-3-yl-methyl moiety into target molecules. The benzylic bromide is an excellent leaving group, rendering the compound susceptible to a wide range of nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in the synthesis of complex molecular architectures and the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of 3-(Bromomethyl)benzo[b]thiophene and detailed protocols for its application in the generation of novel compounds, with a focus on methodologies relevant to researchers in drug development.
Synthesis of 3-(Bromomethyl)benzo[b]thiophene: A Detailed Protocol
The most common and efficient method for the synthesis of 3-(bromomethyl)benzo[b]thiophene and its substituted analogues is the radical bromination of the corresponding 3-methylbenzo[b]thiophene precursor.[6][7] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically initiated by a radical initiator such as benzoyl peroxide (BPO) or AIBN, often under photochemical conditions.[6][7]
Core Properties of the Starting Material and Product
| Property | 3-Methylbenzo[b]thiophene | 3-(Bromomethyl)benzo[b]thiophene |
| CAS Number | 1455-18-1 | 5195-82-4 |
| Molecular Formula | C₉H₈S | C₉H₇BrS |
| Molecular Weight | 148.23 g/mol | 227.12 g/mol [8] |
| Appearance | White to off-white solid | White to yellow solid |
| Melting Point | 56-59 °C | 65-68 °C |
Experimental Protocol: Radical Bromination of 3-Methylbenzo[b]thiophene
This protocol describes a general procedure for the synthesis of 3-(bromomethyl)benzo[b]thiophene. A variation for a chlorinated analog is also presented in the literature.[6][7]
Materials:
-
3-Methylbenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Anhydrous Carbon Tetrachloride (CCl₄) or n-Heptane[6]
-
Petroleum Ether
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
UV lamp (e.g., 200W bulb)[6]
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methylbenzo[b]thiophene (1.0 eq) in a suitable solvent like n-heptane.[6]
-
Initiation: Add a catalytic amount of benzoyl peroxide (BPO) (e.g., 0.05 eq) to the solution.[6]
-
Bromination: Begin stirring and irradiating the mixture with a UV lamp. Heat the reaction mixture to reflux.[6]
-
NBS Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over a period of 1-2 hours to control the reaction exotherm.[6]
-
Reaction Monitoring: Continue to stir the reaction at reflux under UV irradiation for 4-6 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Isolation: Filter the reaction mixture to remove the precipitated succinimide.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield 3-(bromomethyl)benzo[b]thiophene as a solid.
Caption: Radical bromination of 3-methylbenzo[b]thiophene.
Application in the Synthesis of Novel Compounds
The primary utility of 3-(bromomethyl)benzo[b]thiophene lies in its susceptibility to nucleophilic attack, enabling the facile introduction of the benzo[b]thiophene-3-yl-methyl group. This is a key strategy in the synthesis of various biologically active molecules.
Nucleophilic Substitution Reactions: Synthesis of a Sertaconazole Analog
Sertaconazole is an antifungal medication that contains a benzo[b]thiophene core linked via an ether bond.[9][10][11] The synthesis of Sertaconazole and its analogs serves as an excellent example of a nucleophilic substitution reaction utilizing a 3-(bromomethyl)benzo[b]thiophene derivative.[9][10][11]
Reaction Principle: The alkoxide, generated from an alcohol using a base, acts as a nucleophile and displaces the bromide from 3-(bromomethyl)benzo[b]thiophene in an Sₙ2 reaction to form an ether linkage. Phase-transfer catalysts can be employed to facilitate the reaction between reactants in different phases.[9][11]
Caption: General workflow for nucleophilic substitution.
Experimental Protocol: Phase-Transfer Catalyzed Ether Synthesis
This protocol is adapted from the synthesis of Sertaconazole and demonstrates the general approach for coupling 3-(bromomethyl)benzo[b]thiophene derivatives with alcohols.[9][11]
Materials:
-
Substituted 3-(bromomethyl)benzo[b]thiophene (e.g., 3-bromomethyl-7-chlorobenzo[b]thiophene)
-
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Chloride (TBAC) or Tetrabutylammonium Hydrogen Sulfate[11]
-
Toluene
-
Water
Procedure:
-
Reaction Setup: In a reaction vessel, combine the alcohol (1.0 eq), sodium hydroxide (e.g., 5 eq), and a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (e.g., 0.05 eq) in a biphasic solvent system of toluene and water.[11]
-
Heating: Heat the mixture to 35-40°C with vigorous stirring.[11]
-
Addition of Electrophile: Add a solution of the 3-(bromomethyl)benzo[b]thiophene derivative (1.1 eq) in toluene dropwise to the reaction mixture.[11]
-
Reaction: Maintain the temperature and continue stirring for several hours, monitoring the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and add water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., toluene or ethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Table of Reaction Parameters:
| Parameter | Condition | Rationale |
| Base | NaOH | Deprotonates the alcohol to form the nucleophilic alkoxide. |
| Solvent | Toluene/Water | A biphasic system is used for phase-transfer catalysis. |
| Catalyst | TBAC / TBHS | Facilitates the transfer of the alkoxide from the aqueous to the organic phase.[9][11] |
| Temperature | 35-80°C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[9][11] |
Potential for Palladium-Catalyzed Cross-Coupling Reactions
While the primary reactivity of 3-(bromomethyl)benzo[b]thiophene is centered on its benzylic bromide, the benzo[b]thiophene core itself can be further functionalized. Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira are powerful tools for forming carbon-carbon bonds.[5][12][13][14][15]
Although less common for 3-(bromomethyl)benzo[b]thiophene itself, these reactions are frequently employed on bromo-substituted benzo[b]thiophenes.[5][12] For instance, a Suzuki coupling could be performed on a bromo-substituted 3-(bromomethyl)benzo[b]thiophene to introduce an aryl or heteroaryl group. The differential reactivity of an aryl bromide versus a benzylic bromide would need to be carefully considered in planning such a synthetic sequence. Generally, the aryl bromide is more amenable to oxidative addition to palladium(0) under typical Suzuki conditions.[15][16]
Conceptual Suzuki Coupling Workflow
Caption: Conceptual workflow for a Suzuki cross-coupling reaction.
Safety and Handling
3-(Bromomethyl)benzo[b]thiophene and its precursors and reagents should be handled with appropriate safety precautions in a well-ventilated fume hood.[17][18][19][20] Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17][19][20] Avoid inhalation of dust and vapors.[17][19] In case of contact with skin or eyes, rinse immediately with plenty of water.[17][19] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[8][17][18][19][20]
Conclusion
3-(Bromomethyl)benzo[b]thiophene is a versatile and highly reactive intermediate that serves as a gateway to a diverse range of novel benzo[b]thiophene-containing compounds. Its synthesis via radical bromination is a well-established and scalable process. The primary utility of this synthon lies in its application in nucleophilic substitution reactions, enabling the construction of complex molecules with significant therapeutic potential. The protocols and conceptual frameworks presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively utilize 3-(bromomethyl)benzo[b]thiophene in their synthetic endeavors.
References
- CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
- CN1358719A - Process for synthesizing sertaconazole - Google Patents.
-
WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE - WIPO Patentscope. Available at: [Link]
-
Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate - JOCPR. Available at: [Link]
- CN1974567B - Preparation process of sertaconazole nitrate as antifungal medicine - Google Patents.
-
Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry. Available at: [Link]
-
METHOD FOR MANUFACTURING IMIDAZOLE COMPOUNDS AND SALTS AND PSEUDOPOLYMORPHS THEREOF - Patent 1788876 - European Publication Server web service. Available at: [Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC. Available at: [Link]
-
Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC. Available at: [Link]
-
Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal. Available at: [Link]
-
Safety Data Sheet - Angene Chemical. Available at: [Link]
-
Benzothiophene-based commercially available drugs. Sertaconazole - ResearchGate. Available at: [Link]
-
Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate | Request PDF - ResearchGate. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC. Available at: [Link]
-
On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement | Semantic Scholar. Available at: [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. Available at: [Link]
-
An overview of benzo [b] thiophene-based medicinal chemistry - ResearchGate. Available at: [Link]
-
A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling - PMC. Available at: [Link]
-
Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PubMed. Available at: [Link]
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Application Notes & Protocols: 3-(Bromomethyl)benzo[b]thiophene as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of 3-(Bromomethyl)benzo[b]thiophene
The benzo[b]thiophene scaffold is a privileged heterocyclic system, forming the structural core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic properties.[1][2][3][4] The strategic functionalization of the benzo[b]thiophene ring is therefore a central focus in the development of novel therapeutic agents and advanced organic materials.
3-(Bromomethyl)benzo[b]thiophene stands out as a particularly valuable synthetic intermediate. This reagent combines the stable, aromatic benzo[b]thiophene core with a highly reactive bromomethyl group at the 3-position. The C-Br bond in this benzylic-type position is readily cleaved, making the methylene carbon an excellent electrophilic site for nucleophilic attack. This inherent reactivity is the cornerstone of its utility, allowing for the straightforward introduction of diverse functional groups and the construction of complex molecular architectures.[5] This guide provides an in-depth exploration of the synthesis and key applications of 3-(Bromomethyl)benzo[b]thiophene, complete with detailed protocols and expert insights for researchers in organic synthesis and drug discovery.
Synthesis of the Building Block: 3-(Bromomethyl)benzo[b]thiophene
The most common and efficient method for preparing 3-(bromomethyl)benzo[b]thiophene is through the radical bromination of 3-methylbenzo[b]thiophene. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the preferred reagent for allylic and benzylic bromination because it can maintain a low, constant concentration of elemental bromine (Br₂) in the reaction mixture. This is crucial for selectivity, as high concentrations of Br₂ could lead to competing electrophilic aromatic substitution on the benzo[b]thiophene ring.
-
Radical Initiator (BPO/AIBN): The reaction proceeds via a free radical chain mechanism. An initiator is required to generate the initial bromine radical that propagates the chain reaction. The choice between BPO and AIBN often depends on the solvent and reaction temperature, but both are effective.
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or a linear alkane (e.g., n-heptane) is used to prevent side reactions with the solvent itself.[6] Environmental concerns have led to the replacement of CCl₄ with other solvents.[6]
-
Light/Heat: Energy input is necessary to initiate the homolytic cleavage of the initiator and start the radical chain process.
Caption: Workflow for the synthesis of 3-(Bromomethyl)benzo[b]thiophene.
Protocol 1: Synthesis of 3-(Bromomethyl)benzo[b]thiophene
This protocol is adapted from established procedures for benzylic bromination.[6]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzo[b]thiophene (1.0 eq).
-
Solvent Addition: Add a suitable inert solvent, such as n-heptane, to create a solution with a concentration of approximately 0.5 M.[6]
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).[6]
-
Reaction: Heat the mixture to reflux (or irradiate with a bulb) and stir vigorously.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes/ethyl acetate gradient) or by recrystallization to yield pure 3-(bromomethyl)benzo[b]thiophene.
Applications in Nucleophilic Substitution Reactions
The primary utility of 3-(bromomethyl)benzo[b]thiophene is as an electrophile in Sₙ2 reactions.[5] This allows for the facile covalent attachment of a wide range of nucleophiles, forming new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Caption: General workflow for Sₙ2 reactions using the title compound.
Protocol 2: General Procedure for O-, S-, and N-Alkylation
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (e.g., a phenol, thiol, or secondary amine) (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN).
-
Base Addition: Add a non-nucleophilic base (1.1-1.5 eq), such as potassium carbonate (K₂CO₃) for phenols/thiols or triethylamine (Et₃N) for amines, to deprotonate the nucleophile in situ (if necessary). Stir the mixture at room temperature for 15-30 minutes.
-
Electrophile Addition: Prepare a solution of 3-(bromomethyl)benzo[b]thiophene (1.0-1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC. Reactions are typically complete within 2-12 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting product by silica gel column chromatography.
| Nucleophile Class | Example Nucleophile | Base | Product Type |
| Alcohols/Phenols | 4-Methoxyphenol | K₂CO₃, Cs₂CO₃ | Ether |
| Thiols/Thiophenols | Thiophenol | K₂CO₃, NaH | Thioether |
| Amines | Morpholine | Et₃N, DBU | Tertiary Amine |
| Azides | Sodium Azide (NaN₃) | N/A | Azide |
| Carboxylates | Sodium Acetate | N/A | Ester |
Table 1: Summary of Common Nucleophilic Substitution Reactions.
Application in Wittig Olefination
3-(Bromomethyl)benzo[b]thiophene is an excellent precursor for the synthesis of phosphonium salts, which are the key reagents in the Wittig reaction.[7][8] This pathway provides a powerful and reliable method for forming a new carbon-carbon double bond, specifically for synthesizing 3-vinylbenzo[b]thiophene derivatives.
Causality Behind Experimental Choices:
-
Phosphine: Triphenylphosphine (PPh₃) is the most common phosphine used due to its commercial availability, stability, and moderate reactivity. Its bulky nature favors the Sₙ2 reaction over potential elimination pathways.[7]
-
Phosphonium Salt Formation: This is a standard Sₙ2 reaction where the phosphorus atom of PPh₃ acts as the nucleophile. It is typically a clean and high-yielding reaction.[8]
-
Ylide Generation: A strong base (e.g., n-BuLi, NaH, or t-BuOK) is required to deprotonate the carbon adjacent to the positively charged phosphorus atom, forming the highly reactive phosphorus ylide (the Wittig reagent).[8] The choice of base can influence the stereoselectivity of the subsequent olefination.
Caption: Workflow for the synthesis of vinyl-benzothiophenes via the Wittig reaction.
Protocol 3: Two-Step Wittig Reaction
Step A: Synthesis of (Benzo[b]thiophen-3-ylmethyl)triphenylphosphonium bromide
-
Setup: Dissolve 3-(bromomethyl)benzo[b]thiophene (1.0 eq) in a suitable solvent such as toluene or acetonitrile in a round-bottom flask.
-
Reagent Addition: Add triphenylphosphine (1.0-1.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. The phosphonium salt will typically precipitate out of the solution as a white solid.
-
Isolation: Cool the mixture to room temperature. Collect the solid product by filtration, wash it with cold solvent or diethyl ether to remove any unreacted starting materials, and dry it under vacuum. The salt is often pure enough for the next step without further purification.
Step B: Wittig Olefination
-
Setup: Add the phosphonium salt (1.0 eq) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon). Add anhydrous THF as the solvent.
-
Ylide Formation: Cool the suspension to 0 °C or -78 °C (depending on the base and desired selectivity). Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 eq), dropwise. The formation of the ylide is often indicated by a distinct color change (typically to deep red or orange). Allow the mixture to stir for 30-60 minutes.
-
Carbonyl Addition: Add a solution of the desired aldehyde or ketone (0.95 eq) in anhydrous THF dropwise to the ylide solution at the same low temperature.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.
-
Work-up:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Conclusion
3-(Bromomethyl)benzo[b]thiophene is a robust and highly effective building block for the synthesis of functionalized benzo[b]thiophene derivatives. Its predictable reactivity in nucleophilic substitution and Wittig-type reactions allows for the efficient construction of diverse molecular libraries. The protocols outlined in this guide provide a solid foundation for researchers to leverage this key intermediate in their synthetic campaigns, accelerating progress in drug discovery and materials science.
References
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Akbar, M. R., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 134. Available at: [Link]
- CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. (2021). Google Patents.
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Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1094-1127. Available at: [Link]
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Kumar, A., et al. (2023). Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. Organic Letters, 25(35), 6554-6559. Available at: [Link]
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Cooper, J., et al. (1970). Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative. Journal of the Chemical Society C: Organic, 1949-1954. Available at: [Link]
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Chapman, N. B., et al. (1971). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 14(4), 351-353. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. Retrieved from [Link]
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Ferreira, J., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3768. Available at: [Link]
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Recent Progress in the Synthesis of Benzo[b]thiophene. (2020). ResearchGate. Available at: [Link]
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An overview of benzo [b] thiophene-based medicinal chemistry. (2017). ResearchGate. Available at: [Link]
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Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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It's Chemistry Time. (2022, December 2). Benzothiophene - Introduction + Reactions +Synthesis +Application #heterocyclic #mscchemistrynotes [Video]. YouTube. Available at: [Link]
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Synthesis of an active quaternary phosphonium salt and its application to the Wittig reaction: Kinetic study. (2014). ResearchGate. Available at: [Link]
- US20030109570A1 - Benzothiophene derivatives and medicinal use thereof. (2003). Google Patents.
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Kirsch, G., & Deprets, S. (2006). Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene 2-Carboxaldehyde. Preparation of Tetracyclic Heteroaromatic Derivatives. Zeitschrift für Naturforschung B, 61(4), 427-430. Available at: [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). ResearchGate. Available at: [Link]
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Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes. The Journal of Organic Chemistry, 67(16), 5674-5678. Available at: [Link]
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Yoshida, H., et al. (2010). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Angewandte Chemie International Edition, 49(10), 1795-1798. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. (2023). Bentham Science. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. (2023). ResearchGate. Available at: [Link]
-
(PDF) Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene 2-Carboxaldehyde. Preparation of Tetracyclic Heteroaromatic Derivatives. (2006). ResearchGate. Available at: [Link]
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A-Z Guide to Nucleophilic Substitution of 3-(Bromomethyl)benzo[b]thiophene: Applications and Protocols
Introduction: The Versatility of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic structure of significant interest to the pharmaceutical and materials science industries.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-convulsant properties.[1] 3-(Bromomethyl)benzo[b]thiophene, in particular, serves as a powerful and versatile electrophilic building block. The reactivity of this compound is anchored to the benzylic-like nature of the bromomethyl group at the 3-position. This feature makes the bromine atom an excellent leaving group, readily displaced by a wide variety of nucleophiles. This guide provides an in-depth exploration of the nucleophilic substitution reactions of 3-(Bromomethyl)benzo[b]thiophene, offering detailed mechanistic insights, validated experimental protocols, and a summary of its applications in contemporary drug discovery.
Mechanistic Considerations: The SN1 and SN2 Pathways
The substitution reactions of 3-(Bromomethyl)benzo[b]thiophene, much like those of benzyl halides, can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism. The operative pathway is dictated by several factors, including the strength of the nucleophile, the polarity of the solvent, and the reaction temperature.
-
SN2 Pathway : This mechanism is favored by strong, anionic nucleophiles (e.g., RS⁻, CN⁻, N₃⁻) in polar aprotic solvents such as DMF or DMSO. The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.
-
SN1 Pathway : In the presence of weak, neutral nucleophiles (e.g., H₂O, ROH) and polar protic solvents (which can stabilize the resulting carbocation), an SN1 mechanism may be favored. The departure of the bromide ion generates a resonance-stabilized benzylic-type carbocation, which is then captured by the nucleophile.[2]
The ability of the benzo[b]thiophene ring system to stabilize an adjacent positive charge makes the SN1 pathway a viable possibility, especially with secondary or tertiary benzylic halides. For the primary halide, 3-(bromomethyl)benzo[b]thiophene, SN2 reactions are generally more common.
Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.
Synthetic Protocols and Applications
The true utility of 3-(Bromomethyl)benzo[b]thiophene is demonstrated by its reactions with a diverse array of nucleophiles to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.
Reactions with N-Nucleophiles
The formation of C-N bonds via substitution with amine nucleophiles is a cornerstone of medicinal chemistry, providing access to a vast range of biologically active compounds.
Protocol 1: Synthesis of N-Benzyl-1-(benzo[b]thiophen-3-yl)methanamine
This protocol details a standard SN2 reaction with a primary amine.
-
Reagents & Setup: To a solution of 3-(Bromomethyl)benzo[b]thiophene (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) and benzylamine (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 12-16 hours. The use of a mild base like K₂CO₃ is crucial to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Purification: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Reactions with O-Nucleophiles
The reaction with oxygen nucleophiles, such as phenols or alcohols, typically proceeds via a Williamson ether synthesis-type reaction, yielding valuable ether linkages.
Protocol 2: Synthesis of 3-(Phenoxymethyl)benzo[b]thiophene
-
Reagents & Setup: In a round-bottom flask, dissolve phenol (1.1 eq) in N,N-Dimethylformamide (DMF, 0.3 M). Add a strong base, such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil), portion-wise at 0 °C to form the sodium phenoxide in situ.
-
Scientist's Note: The choice of a strong, non-nucleophilic base is critical to fully deprotonate the phenol, creating a potent nucleophile. The use of a polar aprotic solvent like DMF enhances the nucleophilicity of the phenoxide.
-
-
Reaction: After gas evolution ceases, add a solution of 3-(Bromomethyl)benzo[b]thiophene (1.0 eq) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup & Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the resulting crude ether by flash chromatography.
Reactions with S-Nucleophiles
Given the high nucleophilicity of sulfur, reactions with thiols proceed rapidly under mild conditions to form thioethers.
Protocol 3: Synthesis of 3-((Phenylthio)methyl)benzo[b]thiophene
-
Reagents & Setup: Dissolve thiophenol (1.1 eq) in ethanol (0.25 M). Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes to generate the thiophenolate anion.
-
Reaction: Add 3-(Bromomethyl)benzo[b]thiophene (1.0 eq) to the mixture and stir at room temperature for 2-3 hours. The high nucleophilicity of the thiophenolate ensures a rapid and efficient SN2 displacement.
-
Workup & Purification: Remove the ethanol under reduced pressure. Partition the residue between water and ethyl acetate. Separate the layers, wash the organic phase with brine, dry, and concentrate. The crude thioether can be purified by crystallization or column chromatography.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution of 3-(Bromomethyl)benzo[b]thiophene with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature | Typical Yield (%) |
| Nitrogen | Morpholine | K₂CO₃ | Acetonitrile | Room Temp. | 85-95 |
| Oxygen | 4-Methoxyphenol | NaH | DMF | 0 °C to RT | 80-90 |
| Sulfur | Ethanethiol | K₂CO₃ | Ethanol | Room Temp. | 90-98 |
| Carbon | Sodium Cyanide | - | DMSO | 50 °C | 75-85 |
General Experimental Workflow
The successful execution of these substitution reactions follows a logical and systematic workflow, from reaction setup to final product characterization.
Caption: A generalized workflow for nucleophilic substitution reactions.
Applications in Drug Development
The derivatives of 3-(bromomethyl)benzo[b]thiophene are crucial intermediates in the synthesis of numerous pharmacologically active agents. The benzo[b]thiophene motif is present in several approved drugs.[3]
For instance, the core structure is found in Raloxifene , a selective estrogen receptor modulator (SERM), and Zileuton , an inhibitor of 5-lipoxygenase.[3] The ability to easily introduce diverse functionalities at the 3-methyl position via the protocols described herein allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.[1][4]
Conclusion
3-(Bromomethyl)benzo[b]thiophene is a high-value, reactive intermediate that provides a reliable entry point to a wide array of 3-substituted benzo[b]thiophene derivatives. A sound understanding of the underlying mechanistic principles—SN1 versus SN2—allows the medicinal or materials chemist to select optimal conditions to achieve desired synthetic outcomes. The protocols and data presented in this guide serve as a practical resource for researchers aiming to leverage this versatile building block in their synthetic endeavors.
References
- CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
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Kesharwani, T., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. Available at: [Link]
-
Wang, X., et al. (2018). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Organic & Biomolecular Chemistry, 16(34), 6223-6227. Available at: [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Available at: [Link]
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University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. Available at: [Link]
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Organic Chemistry Portal. Benzothiophene synthesis. Available at: [Link]
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It's Chemistry Time. (2022). Benzothiophene - Introduction + Reactions +Synthesis +Application. YouTube. Available at: [Link]
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Conti, P., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3747. Available at: [Link]
-
ResearchGate. (2025). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Available at: [Link]
-
ResearchGate. (2025). Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. Available at: [Link]
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Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1093-1123. Available at: [Link]
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ResearchGate. Representative Synthetic Methods for Benzo[b]thiophene Derivatives. Available at: [Link]
-
Guerrera, F., et al. (1996). On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. Journal of the Chemical Society, Perkin Transactions 1, (13), 1121-1124. Available at: [Link]
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Joule, J.A., Mills, K., & Smith, G.F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition. CRC Press. Available at: [Link]
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Developing anti-cancer agents from 3-(Bromomethyl)benzo[b]thiophene
An Application Guide for the Development of Novel Anti-Cancer Agents from 3-(Bromomethyl)benzo[b]thiophene
Authored by: A Senior Application Scientist
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including potent anti-cancer properties.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on leveraging 3-(Bromomethyl)benzo[b]thiophene as a versatile starting material for the discovery and development of novel anti-cancer agents. The strategic placement of a reactive bromomethyl group on this scaffold provides a key synthetic handle for generating diverse chemical libraries through nucleophilic substitution.[3] We present a logical, step-by-step workflow, from the synthesis and characterization of derivatives to a robust cascade of in vitro and in vivo evaluations, designed to identify and validate promising lead candidates.
Rationale and Strategic Approach
The foundation of a successful drug discovery campaign lies in the selection of a starting scaffold that balances synthetic accessibility with the potential for potent and selective biological activity. The 3-(Bromomethyl)benzo[b]thiophene core is an exemplary choice for several reasons:
-
Proven Biological Relevance: The benzo[b]thiophene core is a well-established pharmacophore in anti-cancer research, with derivatives reported to target critical cellular pathways.[4][5][6]
-
Synthetic Tractability: The bromomethyl group at the 3-position is an excellent electrophilic site. As a stable and effective leaving group, the bromide is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, phenols, azides). This allows for the rapid and efficient construction of large, structurally diverse compound libraries, which is essential for exploring the structure-activity relationship (SAR).
-
Structural Versatility: The benzo[b]thiophene ring itself can be further functionalized, although this guide focuses on the reactivity of the bromomethyl handle as the primary diversification point.
Our proposed development workflow follows a hierarchical screening funnel, designed to efficiently identify promising compounds while minimizing resource expenditure. This strategy begins with broad library synthesis and cytotoxicity screening, progressively narrowing the focus to a few lead candidates for intensive mechanistic and in vivo studies.
Synthesis and Characterization of Derivatives
The core synthetic strategy involves the SN2 reaction between 3-(Bromomethyl)benzo[b]thiophene and a chosen nucleophile. This reaction is typically high-yielding and can be performed in parallel to rapidly generate a library of analogues.
Protocol 1: General Procedure for Synthesis of Amine Derivatives
This protocol describes a representative synthesis using a secondary amine as the nucleophile. It can be readily adapted for other nucleophiles like thiols or phenols with minor adjustments to the base and solvent system.
Materials:
-
3-(Bromomethyl)benzo[b]thiophene (1.0 eq)
-
Desired secondary amine (e.g., piperidine, morpholine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-(Bromomethyl)benzo[b]thiophene (1.0 eq) and anhydrous ACN (approx. 0.1 M concentration).
-
Addition of Reagents: Add the secondary amine (1.2 eq) followed by potassium carbonate (2.0 eq). The base is crucial to neutralize the HBr formed during the reaction.
-
Reaction: Stir the mixture vigorously at room temperature (or heat to 50-60 °C if the nucleophile is less reactive) for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% (as determined by HPLC) for biological testing.
In Vitro Screening Cascade
An effective in vitro screening cascade is essential for identifying compounds that not only kill cancer cells but do so through a desirable mechanism, such as apoptosis.[7][8][9]
Protocol 2: Primary Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a robust and high-throughput measure of cell viability.[10][11]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 breast, A549 lung, HCT116 colon)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (10 mM stock)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates, multichannel pipette, plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept constant and low (<0.5%). Add the diluted compounds to the cells and incubate for 48-72 hours. Include wells for "untreated" (vehicle control) and "blank" (medium only).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Example Data: Cytotoxicity of Benzo[b]thiophene Derivatives
| Compound ID | R-Group | IC₅₀ (µM) MDA-MB-231 | IC₅₀ (µM) A549 | IC₅₀ (µM) HCT116 |
| BT-01 | Morpholine | 8.5 | 12.1 | 10.3 |
| BT-02 | Piperidine | 2.1 | 3.5 | 2.9 |
| BT-03 | Thiomorpholine | 1.5 | 2.2 | 1.8 |
| BT-04 | N-Methylpiperazine | >50 | >50 | >50 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
This is hypothetical data for illustrative purposes.
Protocol 3: Apoptosis Induction Assay via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing crucial insight into the mechanism of cell death.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound of interest at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately on a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Analysis: Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V+ populations indicates apoptosis induction.[12]
Mechanism of Action: Targeting Tubulin Polymerization
Many benzo[b]thiophene derivatives have been identified as anti-tubulin agents, acting similarly to combretastatin.[6] They disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
In Vivo Efficacy Evaluation
Promising candidates from in vitro studies must be evaluated in a living system to assess their real-world therapeutic potential.[13] The cell line-derived xenograft (CDX) model is a foundational tool for this purpose.[14][15][16]
Protocol 5: Human Tumor Xenograft Model
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
6-8 week old female athymic nude mice.
-
MDA-MB-231 breast cancer cells.
-
Matrigel.
-
Lead compound formulated in an appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Calipers, syringes, animal scales.
Procedure:
-
Cell Implantation: Prepare a suspension of MDA-MB-231 cells in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth using calipers (Tumor Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Lead Compound (e.g., 20 mg/kg, daily, intraperitoneal injection)
-
Group 3: Positive Control (Standard-of-care drug)
-
-
Dosing and Monitoring: Administer the treatment as per the defined schedule. Record tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: The study is typically concluded when the tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Analyze the statistical significance of the results (e.g., using ANOVA).
-
Evaluate toxicity based on body weight loss and clinical observations.
-
Example Data: In Vivo Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Endpoint (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle | q.d., i.p. | 1450 ± 180 | - | -0.5% |
| BT-03 | 20 mg/kg, q.d., i.p. | 580 ± 95 | 62% | -2.1% |
| Paclitaxel | 10 mg/kg, q.o.d., i.v. | 450 ± 70 | 71% | -8.5% |
This is hypothetical data for illustrative purposes. q.d. = once daily; i.p. = intraperitoneal; q.o.d. = every other day; i.v. = intravenous.
Conclusion and Future Directions
This application note has outlined a robust and logical pathway for the development of novel anti-cancer agents starting from 3-(Bromomethyl)benzo[b]thiophene. By combining efficient parallel synthesis with a hierarchical screening cascade, researchers can systematically identify compounds with potent cytotoxic activity and desirable mechanisms of action. A successful in vivo study, demonstrating significant tumor growth inhibition with acceptable toxicity, provides strong validation for a lead candidate.
Subsequent steps in the drug development pipeline would involve:
-
Lead Optimization: Further SAR studies to improve potency, selectivity, and pharmacokinetic properties.
-
ADME/Tox Profiling: In-depth studies of absorption, distribution, metabolism, excretion, and toxicity.
-
Advanced In Vivo Models: Evaluation in more complex models such as patient-derived xenografts (PDX), which better reflect human tumor heterogeneity, or syngeneic models to study interactions with the immune system.[15][17]
The strategies and protocols detailed herein provide a solid foundation for any research program aiming to translate the chemical potential of the benzo[b]thiophene scaffold into next-generation cancer therapeutics.
References
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- METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE.
- Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Benchchem.
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
- Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors.
- Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Deriv
- The Chemistry Behind Antifungals: Utilizing 3-(Bromomethyl)-7-chlorobenzo[b]thiophene. Ningbo Inno Pharmchem Co.,Ltd.
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Application Notes and Protocols for the Use of 3-(Bromomethyl)benzo[b]thiophene in Agrochemical Synthesis
Introduction: The Strategic Importance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic structure in medicinal and agrochemical research. Its rigid, planar structure and electron-rich nature make it an excellent scaffold for designing molecules that can effectively interact with biological targets.[1] In the realm of agrochemicals, particularly fungicides, the benzo[b]thiophene core has been successfully incorporated into numerous active compounds, demonstrating a broad spectrum of activity against various plant pathogens.[2][3] This guide focuses on a key building block for accessing this chemical space: 3-(Bromomethyl)benzo[b]thiophene .
The strategic value of 3-(Bromomethyl)benzo[b]thiophene lies in its reactive bromomethyl group at the 3-position. This functionality acts as a powerful electrophilic handle, enabling the facile introduction of diverse functional groups through nucleophilic substitution reactions.[4] The C-Br bond is polarized, making the benzylic-like carbon highly susceptible to attack by a wide range of nucleophiles, including nitrogen, oxygen, and sulfur-based moieties. This reactivity is the cornerstone of its utility, allowing for the modular construction of complex agrochemical candidates. This document provides a detailed exploration of its synthesis, reactivity, and application, complete with actionable protocols for researchers in the field.
Core Synthesis: Preparation of 3-(Bromomethyl)benzo[b]thiophene and its Analogs
The most common and industrially viable route to 3-(bromomethyl)benzo[b]thiophene derivatives is through the radical bromination of the corresponding 3-methylbenzo[b]thiophene precursor. This reaction is typically initiated by light or a radical initiator and utilizes N-Bromosuccinimide (NBS) as the bromine source. The choice of a non-polar solvent is critical to prevent side reactions and ensure high yields.
Protocol 1: Synthesis of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene
This protocol details the synthesis of a common analog, 3-(bromomethyl)-7-chlorobenzo[b]thiophene, which serves as a vital intermediate for various antifungal agents.[5][6] The principles outlined are broadly applicable to other substituted 3-methylbenzo[b]thiophenes.
Reaction Scheme:
Caption: Radical bromination of 3-methyl-7-chlorobenzo[b]thiophene.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Molar Equivalents |
| 3-Methyl-7-chlorobenzo[b]thiophene | 182.66 | 29.3 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 29.9 g | 1.05 |
| Benzoyl Peroxide (BPO) | 242.23 | 1.76 g | 0.045 |
| n-Heptane | 100.21 | 230 g (approx. 337 mL) | - |
Step-by-Step Protocol:
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 3-methyl-7-chlorobenzo[b]thiophene (29.3 g, 0.16 mol) and n-heptane (230 g).[5]
-
Initiation: Begin stirring the mixture and add benzoyl peroxide (1.76 g, 7.26 mmol).[5] Position a 200W light bulb to irradiate the flask.
-
Reaction: Heat the mixture to a gentle reflux (approx. 98°C). Once refluxing, begin the portion-wise addition of N-bromosuccinimide (29.9 g, 0.168 mol) over 1-2 hours. Causality Note: Portion-wise addition of NBS is crucial to maintain a low concentration of bromine in the reaction mixture, which minimizes the formation of dibrominated and other side products.
-
Monitoring: Continue to stir the reaction at reflux for an additional 4 hours after the NBS addition is complete.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using petroleum ether as the eluent. The product will have a lower Rf value than the starting material.[5]
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold n-heptane.
-
Purification: Combine the filtrates and wash with a 5% sodium bisulfite solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like hexane or by column chromatography on silica gel if necessary.
Safety & Handling:
-
3-(Bromomethyl)benzo[b]thiophene analogs are potent lachrymators and alkylating agents. All manipulations should be performed in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is a suitable choice for incidental contact).[8]
-
Avoid inhalation of dust and vapors. Do not allow the material to come into contact with skin or eyes, as it can cause severe burns.[7]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]
Application in Agrochemical Synthesis: The Nucleophilic Substitution Gateway
The primary utility of 3-(Bromomethyl)benzo[b]thiophene in agrochemical synthesis is its role as an electrophile in SN2 reactions. The benzylic-like position of the bromine atom makes it an excellent leaving group, readily displaced by a variety of nucleophiles.[9] This reaction provides a direct and efficient method for coupling the benzo[b]thiophene core to other key pharmacophores, such as azoles, phenols, and thiols, which are prevalent in modern fungicides.
Application Example 1: Synthesis of Triazole-Containing Fungicides
Triazole fungicides are a major class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[5] The reaction of 3-(bromomethyl)benzo[b]thiophene with a triazole, such as 1,2,4-triazole, in the presence of a base, yields a direct C-N bond linkage, forming the core structure of many potent fungicides.
Workflow for Triazole Derivative Synthesis:
Caption: General workflow for the synthesis of triazole-benzothiophene conjugates.
Protocol 2: Synthesis of 3-((1H-1,2,4-triazol-1-yl)methyl)benzo[b]thiophene
This protocol provides a representative procedure for the N-alkylation of 1,2,4-triazole.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Molar Equivalents |
| 3-(Bromomethyl)benzo[b]thiophene | 227.10 | 2.27 g | 1.0 |
| 1,2,4-Triazole | 69.06 | 0.76 g | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, suspend 1,2,4-triazole (0.76 g, 11 mmol) and potassium carbonate (2.07 g, 15 mmol) in anhydrous DMF (20 mL).
-
Addition: To the stirred suspension, add a solution of 3-(bromomethyl)benzo[b]thiophene (2.27 g, 10 mmol) in DMF (5 mL) dropwise at room temperature. Causality Note: Using a polar aprotic solvent like DMF is critical. It effectively solvates the potassium cation but poorly solvates the triazolide anion, thereby increasing its nucleophilicity and promoting a faster SN2 reaction rate.[9]
-
Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours, or until TLC analysis (e.g., 1:1 Hexane:Ethyl Acetate) shows complete consumption of the starting bromide.
-
Workup: Cool the reaction to room temperature and pour it into ice-water (100 mL). A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol or purified by flash chromatography on silica gel to afford the pure 3-((1H-1,2,4-triazol-1-yl)methyl)benzo[b]thiophene.
Application Example 2: Synthesis of Phenol-Ether Based Agrochemicals
The linkage of the benzo[b]thiophene scaffold to a phenolic moiety via an ether bond is another common strategy in agrochemical design. This can be achieved by reacting 3-(bromomethyl)benzo[b]thiophene with a substituted phenol under basic conditions (Williamson ether synthesis).
Protocol 3: Synthesis of 3-(Phenoxymethyl)benzo[b]thiophene
This protocol details a general procedure for the O-alkylation of a phenol.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Molar Equivalents |
| 3-(Bromomethyl)benzo[b]thiophene | 227.10 | 2.27 g | 1.0 |
| Phenol | 94.11 | 1.04 g | 1.1 |
| Sodium Hydride (60% in mineral oil) | 40.00 (as 100%) | 0.44 g | 1.1 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 30 mL | - |
Step-by-Step Protocol:
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenol (1.04 g, 11 mmol) in anhydrous THF (15 mL).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (0.44 g of 60% dispersion, 11 mmol) portion-wise. Stir the mixture at 0°C for 30 minutes, allowing for the formation of the sodium phenoxide. Safety Note: Sodium hydride reacts violently with water. Ensure all glassware is dry and use an inert atmosphere.
-
Addition: Slowly add a solution of 3-(bromomethyl)benzo[b]thiophene (2.27 g, 10 mmol) in anhydrous THF (15 mL) to the phenoxide solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with 1M NaOH solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-(phenoxymethyl)benzo[b]thiophene.
Characterization and Quality Control
Ensuring the identity and purity of the synthesized products is paramount. The following analytical techniques are standard for characterizing these benzo[b]thiophene derivatives.
Logical Flow of Product Characterization:
Caption: A typical workflow for the purification and characterization of final products.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for structural confirmation. For a product like 3-((1H-1,2,4-triazol-1-yl)methyl)benzo[b]thiophene, key diagnostic signals include:
-
A singlet for the methylene bridge (-CH₂-) protons, typically appearing in the range of δ 5.5-5.8 ppm.
-
Signals for the triazole protons, usually appearing as singlets downfield (δ 8.0-8.5 ppm).
-
A complex multiplet pattern for the benzo[b]thiophene aromatic protons, typically between δ 7.2 and 8.0 ppm.[10][11]
-
-
¹³C NMR: Confirms the carbon framework of the molecule. The methylene carbon typically appears around δ 50-55 ppm.
2. Mass Spectrometry (MS):
-
Provides the molecular weight of the compound, confirming successful substitution.
-
The fragmentation pattern can also offer structural information. A common fragmentation pathway for these molecules is the cleavage of the benzylic-type C-N or C-O bond, leading to a prominent fragment ion corresponding to the benzo[b]thienylmethyl cation (m/z approx. 147).[12]
3. Chromatography:
-
TLC: Essential for monitoring reaction progress and assessing the purity of the crude product.
-
HPLC/GC: Used for quantitative purity analysis of the final product.
Conclusion and Future Outlook
3-(Bromomethyl)benzo[b]thiophene is a high-value, versatile intermediate for the synthesis of advanced agrochemicals. Its predictable reactivity via SN2 displacement allows for the systematic and efficient construction of libraries of potential fungicide candidates. The protocols and guidelines presented herein provide a robust framework for researchers to leverage this powerful building block. As the demand for novel, effective, and environmentally safer agrochemicals continues to grow, the strategic application of scaffolds like benzo[b]thiophene, accessed through key intermediates such as its 3-bromomethyl derivative, will remain a critical component of discovery and development programs.
References
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-
The Chemistry Behind Antifungals: Utilizing 3-(Bromomethyl)-7-chlorobenzo[b]thiophene. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
3-(Bromomethyl)-5-chlorobenzo[b]thiophene SDS. TCI America. [Link]
- Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
- Benzothiophene compounds, intermediates, compositions, and methods.
-
The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Synthesis, characterization of novel benzothiophene. [Link]
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Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. MDPI. [Link]
- Benzo(b)thiophene.
-
An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
-
Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. PubMed. [Link]
- Benzo[b]thiophene derivatives.
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Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. [Link]
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11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
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Mass spectrometry of aryl azides. ResearchGate. [Link]
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1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. National Center for Biotechnology Information. [Link]
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Benzothiophene synthesis. Organic Chemistry Portal. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific Research Publishing. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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Thermal fragmentation of 2-azidobenzo[b]thiophene in the presence of alkenes: a new synthetic route to 1-(2-benzo[b]thienyl)aziridines and/or thiochroman-4-carbonitriles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Application Notes and Protocols for the Synthesis of 3-Substituted Benzo[b]thiophenes
Introduction: The Significance of the 3-Substituted Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety, a bicyclic heterocyclic system where a benzene ring is fused to a thiophene ring, is a cornerstone in medicinal chemistry and materials science.[1] Its structural resemblance to biologically important molecules allows it to serve as a versatile pharmacophore.[1] Specifically, substitution at the C3-position of the benzo[b]thiophene core has given rise to a plethora of compounds with significant therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[1] Notable FDA-approved drugs such as the selective estrogen receptor modulator Raloxifene , the antipsychotic Brexpiprazole , and the 5-lipoxygenase inhibitor Zileuton all feature this privileged scaffold, underscoring its importance in drug development.[2]
This guide provides an in-depth exploration of robust and contemporary synthetic strategies for accessing 3-substituted benzo[b]thiophenes. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles that govern these transformations.
Strategic Approaches to C3-Functionalization
The synthesis of 3-substituted benzo[b]thiophenes can be broadly categorized into two primary approaches:
-
Direct Functionalization of a Pre-formed Benzo[b]thiophene Ring: This involves the direct introduction of a substituent at the C3 position of the parent heterocycle.
-
Annulation Strategies: These methods construct the benzo[b]thiophene ring system in a manner that directly incorporates the desired C3-substituent.
This guide will delve into the most reliable and versatile methods within these categories.
Part 1: Direct C3-Functionalization via Electrophilic Substitution
The benzo[b]thiophene ring is π-electron rich, making it susceptible to electrophilic attack. Unlike thiophene, which favors substitution at the α-position (C2), benzo[b]thiophene exhibits a marked preference for electrophilic substitution at the β-position (C3).[3][4] This inherent reactivity provides a direct and often straightforward route to 3-substituted derivatives.
Friedel-Crafts Acylation: A Classic Gateway to 3-Acylbenzo[b]thiophenes
Friedel-Crafts acylation is a powerful and widely used method for introducing an acyl group onto the benzo[b]thiophene core, typically at the C3 position.[5][6] This reaction serves as a crucial entry point for a wide variety of further functionalizations.
Causality of Experimental Choices: The choice of Lewis acid is critical; stronger acids like AlCl₃ can sometimes lead to side products or polymerization, especially under harsh conditions.[7] Milder Lewis acids such as SnCl₄ or BF₃·OEt₂ can offer better control and selectivity. The solvent plays a key role in solubilizing the reactants and modulating the activity of the Lewis acid. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Low reaction temperatures are often employed to enhance selectivity and minimize the formation of byproducts.[7]
Protocol 1: General Procedure for Friedel-Crafts Acylation of Benzo[b]thiophene
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzo[b]thiophene (1.0 eq.) and the chosen anhydrous solvent (e.g., DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., AlCl₃, 1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Acylating Agent Addition: Add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq.) dropwise via the dropping funnel over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the desired 3-acylbenzo[b]thiophene.
Data Presentation: Comparison of Lewis Acids in Friedel-Crafts Acylation
| Lewis Acid | Acylating Agent | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| AlCl₃ | Trichloroacetyl chloride | CH₂Cl₂ | 0 to RT | ~85% | [5] |
| SnCl₄ | Acetyl chloride | Benzene | 5 | ~90% | [8] |
| BF₃·OEt₂ | Acetic anhydride | DCE | 80 | Variable | [7] |
Visualization: Friedel-Crafts Acylation Mechanism
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Strategic Utilization of 3-(Bromomethyl)benzo[b]thiophene in Enzyme Inhibitor Synthesis
Application Note & Protocol Guide | Version 2.0
Executive Summary: The Tryptophan Bioisostere
In the landscape of enzyme inhibitor design, the benzo[b]thiophene scaffold serves as a critical bioisostere for the indole ring found in Tryptophan (Trp).[1] While indole is ubiquitous in endogenous ligands (serotonin, melatonin) and enzyme substrates, it is metabolically liable (oxidation at C3) and possesses a hydrogen-bond donor (NH) that may not always be desirable for membrane permeability.[1]
3-(Bromomethyl)benzo[b]thiophene represents a high-value "warhead" intermediate.[1][2] It allows for the precise installation of the lipophilic benzothiophene core into a target molecule via a highly reactive electrophilic methylene linker.[1] This application note details the strategic use of this intermediate to synthesize enzyme inhibitors, specifically targeting 5-Lipoxygenase (5-LO) and Indoleamine 2,3-dioxygenase (IDO1) pathways, where tryptophan mimicry is essential.
Key Chemical Advantages
| Feature | Medicinal Chemistry Impact |
| Indole Bioisostere | Mimics the steric bulk and |
| Lipophilicity (LogP) | Increases hydrophobic interaction within the enzyme active site (e.g., hydrophobic pockets in kinases or metalloproteases).[1] |
| Metabolic Stability | The sulfur atom resists the oxidative metabolism that typically targets the electron-rich C3 of indoles.[1] |
| Electrophilic Reactivity | The C3-bromomethyl group is a potent alkylating agent, enabling rapid |
Chemical Foundation & Safety Profile
Synthesis of the Electrophile
The generation of 3-(bromomethyl)benzo[b]thiophene is typically achieved via Wohl-Ziegler radical bromination of 3-methylbenzo[b]thiophene. This reaction requires precise control to avoid over-bromination (gem-dibromide formation) or radical coupling.[1]
Reaction Scheme:
Critical Safety Protocol: Lachrymator Handling
WARNING: Benzylic and thienyl-methyl bromides are potent lachrymators (tear gas agents) and skin irritants.[1]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1]
-
Quenching: Residual glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate inside the hood before removal to neutralize active alkylating agents.[1]
Application Workflow: Synthesis of Tryptophan-Mimetic Inhibitors
The following workflow visualizes the integration of 3-(bromomethyl)benzo[b]thiophene into a fragment-based drug discovery (FBDD) campaign.
Figure 1: Synthetic workflow for converting the methyl precursor into diverse enzyme inhibitors via the bromomethyl intermediate.
Detailed Experimental Protocol
Case Study: Synthesis of a 5-Lipoxygenase (5-LO) Inhibitor Analog
This protocol describes the alkylation of a hydroxyurea pharmacophore (similar to Zileuton) or a secondary amine using 3-(bromomethyl)benzo[b]thiophene.[1]
Reagents & Equipment[1][3][4][5]
-
Substrate: 3-(Bromomethyl)benzo[b]thiophene (1.0 equiv)
-
Nucleophile: N-Methyl-piperazine or specific pharmacophore (1.2 equiv)[1]
-
Base: Potassium Carbonate (
, anhydrous, 2.0 equiv) or DIPEA (for organic solubility)[1] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
-
Catalyst: Potassium Iodide (KI, 0.1 equiv) - Finkelstein acceleration
Step-by-Step Methodology
-
Preparation of the Electrophile Solution:
-
Dissolve 3-(bromomethyl)benzo[b]thiophene (1.0 mmol, 227 mg) in anhydrous MeCN (5 mL).
-
Note: Handle this solution with extreme care; it is the active lachrymator.[1]
-
-
Nucleophile Activation:
-
In a separate round-bottom flask, suspend the amine/pharmacophore (1.2 mmol) and anhydrous
(2.0 mmol) in MeCN (10 mL). -
Stir at room temperature for 15 minutes to ensure deprotonation/activation.
-
Add catalytic KI (0.1 mmol).[1] Rationale: In situ conversion of the bromide to the more reactive iodide accelerates the
reaction.
-
-
Coupling Reaction:
-
Workup & Isolation:
-
Purification:
Structural Logic: Why Benzothiophene?
The decision to use the 3-substituted benzothiophene is driven by specific Structure-Activity Relationship (SAR) goals.
Figure 2: Comparison of physicochemical properties between the natural Indole scaffold and the synthetic Benzothiophene mimic.[1]
Validation of the Scaffold
-
5-Lipoxygenase: The lipophilic tail of benzothiophene anchors the inhibitor in the arachidonic acid binding channel, preventing substrate access.
-
IDO1: Benzothiophene analogs have shown nanomolar potency by occupying the "Pocket A" of IDO1, mimicking the substrate L-Tryptophan but preventing the oxidative ring-opening step required for kynurenine pathway activation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of bromide | Ensure solvents are anhydrous. Store bromide in a desiccator.[1] |
| Dimerization | Amine is too nucleophilic | Use dilute conditions or add amine dropwise to the bromide (reverse addition).[1] |
| Incomplete Reaction | Steric hindrance | Add catalytic KI (Finkelstein condition) or switch solvent to DMF/DMSO (polar aprotic). |
| Darkening of Reaction | Radical polymerization | Degas solvents to remove oxygen; add a radical scavenger if necessary (though rare in ionic alkylation).[1] |
References
-
Synthesis of Benzo[b]thiophene Derivatives
-
Medicinal Chemistry of Benzothiophenes
-
Antimicrobial & Enzyme Inhibition Applications
-
Application: "Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial Agents." PMC - NIH, 2021.[1]
-
-
5-LO Inhibitor Development
-
General Reactivity Data
- Chemical Data: "3-(Bromomethyl)benzo[b]thiophene properties and reactivity." BenchChem Technical Guide.
Sources
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzothiophene synthesis [organic-chemistry.org]
- 5. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Williamson Ether Synthesis of 3-(Alkoxymethyl)benzo[b]thiophenes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Benzo[b]thiophene Ethers in Medicinal Chemistry
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and bioactive molecules.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents. The ether linkage, a common functional group in drug molecules, can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. The synthesis of 3-(alkoxymethyl)benzo[b]thiophenes via the Williamson ether synthesis represents a straightforward and versatile method for introducing structural diversity at the 3-position of the benzo[b]thiophene core, a critical vector for pharmacological activity.
This document provides a comprehensive, field-proven experimental protocol for the Williamson ether synthesis using 3-(bromomethyl)benzo[b]thiophene as the electrophilic partner. It is designed to guide researchers through the practical aspects of the synthesis, purification, and characterization of the target ether products, while also providing insights into the underlying chemical principles and potential challenges.
Mechanistic Overview: The SN2 Pathway of the Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming an ether bond.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] In the context of this protocol, a pre-formed or in-situ generated alkoxide ion (RO⁻), a potent nucleophile, attacks the electrophilic methylene carbon of 3-(bromomethyl)benzo[b]thiophene. This concerted, one-step process involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the C-O bond, resulting in the desired 3-(alkoxymethyl)benzo[b]thiophene.[4]
Experimental Workflow Overview
Caption: Experimental workflow for the Williamson ether synthesis.
Detailed Experimental Protocol: Synthesis of 3-(Methoxymethyl)benzo[b]thiophene
This protocol details the synthesis of 3-(methoxymethyl)benzo[b]thiophene as a representative example. The procedure can be adapted for other primary or secondary alcohols with minor modifications.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-(Bromomethyl)benzo[b]thiophene | ≥97% | Commercially Available | Handle with care (lachrymator).[5][6] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly flammable and reactive with water. |
| Methanol (MeOH) | Anhydrous | Commercially Available | Use dry solvent. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Use dry solvent. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | - | For quenching the reaction. |
| Ethyl acetate (EtOAc) | ACS Grade | - | For extraction. |
| Brine (saturated aq. NaCl) | - | - | For washing the organic layer. |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Reagent Grade | - | For drying the organic layer. |
| Silica gel | 230-400 mesh | - | For column chromatography. |
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure:
-
Alkoxide Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Suspend the washed sodium hydride in anhydrous THF (10 mL per mmol of the limiting reagent).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous methanol (1.1 equivalents) dropwise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium methoxide.
-
-
Reaction with 3-(Bromomethyl)benzo[b]thiophene:
-
Dissolve 3-(bromomethyl)benzo[b]thiophene (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the solution of 3-(bromomethyl)benzo[b]thiophene to the stirred suspension of sodium methoxide at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[8] A suitable eluent system is a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).
-
Collect the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to afford the pure 3-(methoxymethyl)benzo[b]thiophene as a colorless oil or a white solid.
-
Characterization of the Product
The structure and purity of the synthesized 3-(alkoxymethyl)benzo[b]thiophene should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show a characteristic singlet for the benzylic methylene protons (-CH₂-O-) typically in the range of δ 4.5-5.0 ppm and a singlet for the methoxy protons (-OCH₃) around δ 3.4-3.6 ppm. The aromatic protons of the benzo[b]thiophene ring will appear in the region of δ 7.0-8.0 ppm.[9][10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a peak for the benzylic methylene carbon around δ 70-75 ppm and a peak for the methoxy carbon around δ 55-60 ppm. The aromatic carbons will resonate in the region of δ 120-140 ppm.[11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | - Insufficiently strong base.- Wet reagents or solvents.- Steric hindrance from a bulky alcohol. | - Use a stronger base like sodium hydride (as in the protocol).- Ensure all reagents and solvents are anhydrous.[12]- For bulky alcohols, consider longer reaction times or gentle heating. |
| Low Yield | - Side reactions, such as elimination (E2).- Incomplete alkoxide formation. | - Maintain a moderate reaction temperature; avoid excessive heating.- Ensure the alcohol is fully deprotonated before adding the electrophile. |
| Formation of Byproducts | - Elimination (E2) is a competing reaction, especially with secondary alkyl halides.[13] | - Use a less hindered base if possible, though NaH is generally effective.- The use of a primary benzylic bromide like 3-(bromomethyl)benzo[b]thiophene minimizes this side reaction. |
| Difficult Purification | - Co-elution of starting material and product. | - Optimize the solvent system for column chromatography. A shallow gradient can improve separation. |
Safety Precautions
-
3-(Bromomethyl)benzo[b]thiophene: This compound is a lachrymator and can cause severe skin burns and eye damage.[5][6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydride (NaH): Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable.[14] Handle under an inert atmosphere and away from any sources of ignition. Quench any residual NaH carefully.
-
Anhydrous Solvents: Anhydrous solvents are flammable. Handle them in a fume hood and away from open flames.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][6][15]
Conclusion
The Williamson ether synthesis is a robust and versatile method for the preparation of 3-(alkoxymethyl)benzo[b]thiophenes. By following this detailed protocol and adhering to the safety precautions, researchers can efficiently synthesize a variety of ether derivatives for applications in drug discovery and medicinal chemistry. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the use of anhydrous reagents and the proper handling of the reactive base.
References
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014, October 24). Retrieved from [Link]
- Google Patents. US5569772A - Process for the synthesis of benzo[b]thiophenes.
-
Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ACS Omega, 7(17), 14785-14794. Retrieved from [Link]
-
Scribd. Regioselective Benzo[b]thiophene Synthesis. Retrieved from [Link]
-
ChemHelp ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. Retrieved from [Link]
-
Li, J., et al. (2021). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Organic & Biomolecular Chemistry, 19(3), 543-547. Retrieved from [Link]
-
Hama, A. A., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. Retrieved from [Link]
-
Hama, A. A., et al. (2020). Synthesis of Novel Benzo[b]thiophene Derivatives via Cyclization Reactions. Russian Journal of Organic Chemistry, 56(7), 1273-1277. Retrieved from [Link]
-
Guanti, G., et al. (1986). On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. Journal of the Chemical Society, Perkin Transactions 1, 137-141. Retrieved from [Link]
-
Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 825-830. Retrieved from [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum. Retrieved from [Link]
-
Angene Chemical. Safety Data Sheet: 3-(Bromomethyl)-7-chlorobenzo[b]thiophene. (2024, July 28). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Iester, M., et al. (2022). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 27(15), 4995. Retrieved from [Link]
-
de Oliveira, C. C., et al. (2022). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. QUIMICA NOVA, 45(1), 76-93. Retrieved from [Link]
-
Supporting Information. 3-Iodobenzaldehyde (2ee). Retrieved from [Link]
-
TCI America. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene SDS. (2025, March 2). Retrieved from [Link]
-
Iwan, A., et al. (2020). Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[16]benzothieno[3,2-b][16]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. Materials, 13(24), 5795. Retrieved from [Link]
-
Migulin, V. A. (n.d.). Supplementary Material for: CONVENIENT AND EFFICIENT SYNTHESIS OF 2-METHYL-5-NITROBENZO[B]THIOPHENE AND ITS DERIVATIVES. Figshare. Retrieved from [Link]
Sources
- 1. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum [chemicalbook.com]
- 10. tandf.figshare.com [tandf.figshare.com]
- 11. Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[1]benzo-thieno[3,2-b][1]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties [mdpi.com]
- 12. ias.ac.in [ias.ac.in]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. angenechemical.com [angenechemical.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-(Bromomethyl)benzo[b]thiophene
From the Desk of a Senior Application Scientist
Welcome to the technical support guide for 3-(Bromomethyl)benzo[b]thiophene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, appearing in drugs like raloxifene and zileuton[1][2]. The 3-(bromomethyl) derivative is a particularly useful building block due to the high reactivity of its benzylic bromide, making it an excellent electrophile for introducing the benzo[b]thiophene moiety via nucleophilic substitution[3].
However, this high reactivity can also be the source of experimental challenges, leading to low yields, complex impurity profiles, and reaction control issues. This guide provides practical, field-tested advice in a question-and-answer format to help you troubleshoot common problems and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction with 3-(Bromomethyl)benzo[b]thiophene is giving a low yield. What are the most common causes?
A1: Low yields in nucleophilic substitution reactions with this substrate typically stem from three primary issues:
-
Degradation of the Starting Material: 3-(Bromomethyl)benzo[b]thiophene is a reactive benzylic halide and can be sensitive to light, moisture, and heat. Improper storage or handling can lead to decomposition before it even participates in the reaction. We recommend storing it in a cool, dark place under an inert atmosphere.
-
Sub-optimal Reaction Conditions: The choice of solvent, base, and temperature is critical. A solvent that does not fully dissolve the reactants, a base that is too weak or too strong, or a temperature that is too low (incomplete reaction) or too high (side reactions) can drastically reduce yield.
-
Competing Side Reactions: The most common side reaction is elimination (E2) to form 3-methylenebenzo[b]thiophene, which can then polymerize. Another possibility is the dimerization of the starting material or product.
Q2: I'm observing a persistent impurity with a similar polarity to my product. What could it be and how can I prevent it?
A2: A common and troublesome impurity is the dimer, formed by the reaction of the product (which may have a newly introduced nucleophilic site) with unreacted starting material. Another possibility is the formation of the corresponding alcohol, 3-(hydroxymethyl)benzo[b]thiophene, via hydrolysis if there is excess moisture in the reaction.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your nucleophile to ensure all the electrophile is consumed.
-
Slow Addition: Add the 3-(Bromomethyl)benzo[b]thiophene solution dropwise to the solution of the nucleophile. This maintains a low concentration of the electrophile, minimizing self-reaction.
-
Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.
Q3: What are the best practices for setting up a nucleophilic substitution reaction with this reagent?
A3: A robust starting point is crucial for success. The following protocol is a self-validating system for a typical reaction with an amine nucleophile.
Experimental Protocol: General N-Alkylation
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the amine nucleophile (1.2 mmol) and a suitable non-nucleophilic base (e.g., Triethylamine, 1.5 mmol).
-
Dissolution: Add anhydrous solvent (e.g., Acetonitrile or DMF, 10 mL) and stir until all solids are dissolved.
-
Electrophile Addition: In a separate flask, dissolve 3-(Bromomethyl)benzo[b]thiophene (1.0 mmol) in the same anhydrous solvent (5 mL). Add this solution dropwise to the stirring amine solution at room temperature over 15-20 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress every 30 minutes using Thin Layer Chromatography (TLC). The disappearance of the 3-(Bromomethyl)benzo[b]thiophene spot is a key indicator of completion.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Section 2: Troubleshooting Guide for Low Yields
This section provides a more in-depth, causal analysis of poor reaction outcomes. Use the following workflow to diagnose and solve issues.
Caption: Troubleshooting workflow for low yield reactions.
Issue: Reaction Stalls / Incomplete Conversion
If you observe a significant amount of unreacted 3-(Bromomethyl)benzo[b]thiophene after several hours, the reaction is likely stalled.
Causality: The activation energy for the substitution is not being overcome, or the nucleophile is not sufficiently reactive. The benzylic C-Br bond requires a potent-enough nucleophile to displace the bromide. Weakly nucleophilic species (e.g., hindered amines, neutral alcohols) may require more forcing conditions.
Solutions & Rationale:
| Parameter | Recommended Change | Mechanistic Rationale |
| Base | Switch from Et₃N to a stronger, non-nucleophilic base like DBU or an inorganic base like K₂CO₃. | A stronger base can deprotonate a wider range of nucleophiles, increasing their effective concentration and nucleophilicity. For alcohol nucleophiles, using NaH to form the alkoxide in situ is highly effective. |
| Solvent | Change from a non-polar solvent (like Toluene) to a polar aprotic solvent (like DMF or Acetonitrile). | Polar aprotic solvents are known to accelerate Sₙ2 reactions by solvating the cation while leaving the nucleophile relatively "bare" and more reactive. |
| Temperature | Increase the temperature incrementally to 40-60 °C. | Providing thermal energy helps the reactants overcome the activation barrier. However, be cautious, as excessive heat can promote the E2 elimination side reaction. |
| Catalyst | Add a catalytic amount (5-10 mol%) of Sodium Iodide (NaI). | This is a classic application of the Finkelstein reaction. The iodide displaces the bromide to form the more reactive 3-(iodomethyl)benzo[b]thiophene in situ. The C-I bond is weaker and a better leaving group than C-Br, accelerating the reaction. |
Section 3: Managing Side Reactions
The high reactivity of 3-(Bromomethyl)benzo[b]thiophene means that side reactions are a common challenge. Understanding their mechanisms is key to suppression.
Caption: Competing reaction pathways.
Issue: Formation of Elimination Byproducts
Identification: You may observe a complex mixture of insoluble material (polymer) or new, less polar spots on your TLC.
Causality: The use of strong, sterically hindered bases can preferentially abstract a proton from the methylene group, leading to an E2 elimination to form an unstable exocyclic methylene intermediate that readily polymerizes.
Solutions:
-
Choice of Base: Use a weaker, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). For nucleophiles that require a stronger base (e.g., phenols), use an inorganic base like K₂CO₃ or Cs₂CO₃, which are less prone to inducing elimination.
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Room temperature is often sufficient.
Issue: Purity of Starting Material
It's important to remember that the quality of your starting material dictates the quality of your results. 3-(Bromomethyl)benzo[b]thiophene is often synthesized via radical bromination of 3-methylbenzo[b]thiophene using N-bromosuccinimide (NBS)[4][5].
Potential Impurities from Synthesis:
-
Unreacted 3-methylbenzo[b]thiophene: Will not react and will need to be removed during purification.
-
Dibrominated species: Can lead to complex side products in your reaction.
-
Succinimide: A byproduct from the NBS reagent.
Recommendation: Always check the purity of your 3-(Bromomethyl)benzo[b]thiophene by ¹H NMR before use. If significant impurities are present, purification by recrystallization or flash chromatography may be necessary. A patent for a related chloro-derivative suggests using n-heptane as a safer and effective solvent for the bromination reaction, which can lead to higher purity and yield compared to older methods using carbon tetrachloride[4].
By understanding the inherent reactivity of 3-(Bromomethyl)benzo[b]thiophene and anticipating common pitfalls, you can design more robust experiments, significantly improve your yields, and obtain cleaner products.
References
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). National Institutes of Health (NIH). [Link]
- CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
Modulation of Properties in[6]Benzothieno[3,2-b][6]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI. [Link]
- CN108929306B - Preparation method of 3-bromothiophene.
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
-
The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE. WIPO Patentscope. [Link]
-
Benzothiophene - Introduction + Reactions +Synthesis +Application. YouTube. [Link]
-
Benzothiophene. Wikipedia. [Link]
-
Benzo(b)thiophene, 3-bromo-. PubChem. [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2024). National Institutes of Health (NIH). [Link]
-
Reactivity of[6]Benzothieno[3,2-b][6]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate. [Link]
-
Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]
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- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Bromomethyl)benzo[b]thiophene
A Guide for Synthetic and Medicinal Chemists
Welcome to the technical support center for 3-(Bromomethyl)benzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals who utilize this important synthetic intermediate. Benzo[b]thiophene derivatives are cornerstone scaffolds in numerous pharmaceuticals, including selective estrogen receptor modulators like Raloxifene and antifungal agents.[1][2][3] The successful synthesis and, critically, the purification of 3-(Bromomethyl)benzo[b]thiophene are paramount for advancing these research endeavors.
This document moves beyond simple protocols to provide a deeper understanding of the challenges you may face. We will explore the typical impurity profile derived from its synthesis, offer robust troubleshooting solutions in a direct Q&A format, and provide validated, step-by-step procedures for achieving high purity.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding what you are trying to remove. The most common synthesis for 3-(Bromomethyl)benzo[b]thiophene is the free-radical bromination of 3-methylbenzo[b]thiophene using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO).[4][5] This reaction, while effective, can generate a predictable set of impurities.
Sources
- 1. malayajournal.org [malayajournal.org]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiophene - Wikipedia [en.wikipedia.org]
- 4. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Side-product formation in the bromination of 3-methylbenzo[b]thiophene
Executive Summary: The Reactivity Paradox
Researchers working with 3-methylbenzo[b]thiophene (3-MBT) often encounter a "reactivity paradox." This substrate possesses two distinct reactive centers that compete directly depending on the reaction mechanism:
-
The C2-Position (Nuclear): Highly susceptible to Electrophilic Aromatic Substitution (EAS) due to the activating effect of the sulfur atom.
-
The C3-Methyl Group (Benzylic): Highly susceptible to Free-Radical Substitution (FRS) due to the stability of the resulting benzylic radical.
The majority of impurities arise from a mismatch between the intended mechanism (Ionic vs. Radical) and the actual reaction conditions. This guide provides troubleshooting workflows to isolate the desired pathway and suppress specific side products.
Diagnostic Visualization: Reaction Pathways
The following diagram illustrates the divergence point where condition control determines whether you obtain the target molecule or a side product.
Figure 1: Mechanistic divergence in the bromination of 3-methylbenzo[b]thiophene. Green nodes indicate desired targets; red nodes indicate common impurities.
Troubleshooting Guide: Scenario A (Targeting Nuclear Bromination)
Goal: Synthesis of 2-bromo-3-methylbenzo[b]thiophene . Mechanism: Electrophilic Aromatic Substitution (EAS).
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| Detection of 3-(bromomethyl) species | Radical Pathway Activation: Presence of light or peroxides initiated side-chain bromination. | 1. Exclude Light: Wrap reaction vessel in aluminum foil.2. Solvent Switch: Use polar solvents (DMF, Acetic Acid) which stabilize ionic intermediates and suppress radical chains.3. Scavenger: Add a radical inhibitor like BHT (butylated hydroxytoluene) (0.1 mol%). |
| High levels of M+2+79 peak (Dibromination) | Over-Bromination: The 2-bromo product deactivates the thiophene ring, but the benzene ring (specifically C6) remains reactive. | 1. Stoichiometry: Use a slight deficit of brominating agent (0.95 eq).2. Temperature: Maintain reaction at 0°C–5°C. Higher temperatures overcome the activation energy barrier for the benzene ring substitution.3. Slow Addition: Add |
| Low Yield / Unreacted Starting Material | Steric Hindrance: The C3-methyl group provides slight steric bulk, slowing down attack at C2 compared to unsubstituted benzo[b]thiophene. | 1. Catalyst: Use mild Lewis acid catalysis (e.g., |
Standardized Protocol: Nuclear Bromination
Validated for >95% Regioselectivity
-
Preparation: Dissolve 3-methylbenzo[b]thiophene (1.0 eq) in Glacial Acetic Acid (5 mL per mmol).
-
Why: Acetic acid promotes the polarization of the Br-Br bond, facilitating the ionic mechanism [1].
-
-
Cooling: Cool the solution to 0–5°C in an ice bath.
-
Why: Kinetic control prevents attack on the less reactive benzene ring (C6 position) [2].
-
-
Addition: Add Bromine (
) (1.05 eq) in Acetic Acid dropwise over 30 minutes.-
Note: Perform in the dark to prevent benzylic radical formation.
-
-
Quench: Pour mixture into ice water and neutralize with saturated
. -
Purification: Recrystallize from ethanol. (2,6-dibromo impurities are often less soluble and may precipitate first or require chromatography).[1]
Troubleshooting Guide: Scenario B (Targeting Benzylic Bromination)
Goal: Synthesis of 3-(bromomethyl)benzo[b]thiophene . Mechanism: Free-Radical Substitution (Wohl-Ziegler Reaction).
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| Formation of 2-bromo impurity (Nuclear) | High | 1. Slow Addition: Add NBS in portions.2. Solvent: Use non-polar solvents like |
| Gem-dibromination ( | Excess Reagent: The monobromomethyl product is still reactive toward radicals. | 1. Stoichiometry: Stop reaction at 80-90% conversion. It is easier to separate starting material than the gem-dibromide.2. Monitoring: Use H-NMR to monitor the disappearance of the methyl singlet ( |
| Reaction Stalls | Termination: Oxygen inhibition or consumption of initiator. | 1. Degas: Sparge solvent with Argon/Nitrogen for 15 mins pre-reaction.2. Reload: Add a second portion of initiator (AIBN/BPO) after 2 hours. |
Standardized Protocol: Radical Bromination
Validated for Side-Chain Selectivity
-
Preparation: Dissolve 3-methylbenzo[b]thiophene (1.0 eq) in anhydrous
or Benzene (or Chlorobenzene for higher temp).-
Why: Non-polar solvents destabilize the ionic transition state, disfavoring nuclear bromination [3].
-
-
Reagents: Add N-Bromosuccinimide (NBS) (1.0 eq) and AIBN (0.05 eq).
-
Initiation: Heat to reflux (approx 80°C) and irradiate with a visible light source (e.g., 200W tungsten lamp) or UV LEDs.
-
Why: Thermal and photochemical energy is required to homolytically cleave the N-Br bond [4].
-
-
Monitoring: Monitor by TLC or NMR. Look for the shift of the methyl protons from ~2.4 ppm (s, 3H) to the methylene protons at ~4.7 ppm (s, 2H).
-
Workup: Filter off succinimide byproduct while warm. Evaporate solvent.
FAQ: Expert Insights
Q: Can I use NBS for nuclear bromination (C2-Br) to avoid handling liquid Bromine? A: Yes, but the solvent choice is critical. You must use a polar aprotic solvent like DMF or Acetonitrile . In these solvents, NBS acts as an electrophilic bromine source (ionic mechanism). If you use NBS in non-polar solvents (Hexane/CCl4), you will trigger the radical pathway and brominate the methyl group [5].
Q: I isolated a product with a melting point higher than the literature value for the 2-bromo derivative. What is it?
A: This is likely the 2,6-dibromo-3-methylbenzo[b]thiophene . The "6" position is the next most reactive site on the benzene ring after the thiophene ring is deactivated by the first halogen. Check Mass Spec for a characteristic M+2+4 isotope pattern (
Q: Why is the 3-methyl group stable during C2-bromination but reactive with NBS? A: It comes down to the intermediate. In C2-bromination (Ionic), the intermediate is a cationic sigma complex (Wheland intermediate) stabilized by the sulfur atom. The methyl group does not participate directly. In NBS bromination (Radical), the intermediate is a benzyl-type radical. The 3-methyl radical is resonance-stabilized by the adjacent aromatic system, making the C-H bonds significantly weaker (BDE ~85-90 kcal/mol) than the aromatic C-H bonds [3].
References
-
Campaigne, E., & Archer, W. L. (1953). "3-Substituted Thiophenes. IV. The Bromination of 3-Methylthiophene." Journal of the American Chemical Society, 75(4), 989–991. Link
-
Gronowitz, S. (1961). "On the Bromination of 3-Methylthiophene and 3-Methylbenzo[b]thiophene." Acta Chemica Scandinavica, 15, 1303-1312. Link
-
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link
-
BenchChem Technical Guides. (2025). "Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde." BenchChem.[1] Link
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Section 14-3: Halogenation of Aromatic Compounds). Link
Sources
Technical Support Center: Optimizing N-Alkylation with 3-(Bromomethyl)benzo[b]thiophene
Case ID: TCH-BBT-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
3-(Bromomethyl)benzo[b]thiophene (CAS: 1196-19-6) is a high-value electrophile widely used in medicinal chemistry, most notably as a key intermediate in the synthesis of the 5-lipoxygenase inhibitor Zileuton (Zyflo) and various antifungal agents.
While structurally similar to benzyl bromide, the electron-rich benzo[b]thiophene core imparts unique reactivity and stability challenges. This guide addresses the three most common failure modes: hydrolytic degradation , regioselectivity issues , and over-alkylation .
Module 1: Critical Reagent Handling (The "Before You Start" Check)
Warning: This compound is a potent lachrymator and skin irritant. All handling must occur in a functioning fume hood.
Stability & Storage Protocol
The benzylic C-Br bond is highly susceptible to hydrolysis by atmospheric moisture, converting the active reagent into the inactive alcohol (3-(hydroxymethyl)benzo[b]thiophene).
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Visual Inspection: Pure material is a white to off-white solid. A yellow/orange tint indicates decomposition (HBr release).
-
Purity Check: Before committing to a large-scale batch, run a TLC (10% EtOAc/Hexanes). The alcohol impurity will have a significantly lower Rf than the bromide.
Pre-Reaction Workflow
Do not skip the drying step. The number one cause of low yield is wet solvent competing with the amine nucleophile.
Figure 1: Pre-reaction quality control workflow to prevent hydrolytic side-reactions.
Module 2: Reaction Optimization Matrix
The choice of base and solvent dictates the reaction rate and impurity profile. This matrix synthesizes data from Zileuton process development and general benzylic substitution literature.
Solvent & Base Selection
| Condition Set | Base | Solvent | Temp | Recommendation |
| Standard (Zileuton) | K₂CO₃ (3.0 eq) | MeCN | Reflux | Recommended. Best balance of rate and cleanliness.[1] Easy workup. |
| High Reactivity | Cs₂CO₃ (1.5 eq) | DMF | 25-60°C | Use for sterically hindered amines.[1] Cs⁺ effect increases solubility. |
| Homogeneous | DIPEA / TEA | DCM or THF | 0-25°C | Good for sensitive substrates.[1] Risk of quaternary ammonium salt formation. |
| Phase Transfer | KOH (aq) + TBAB | Toluene | 80°C | Industrial scale-up option.[1] Requires vigorous stirring. |
Recommended Protocol (Standard K₂CO₃/MeCN)
Based on optimized conditions for secondary amine alkylation.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with N₂.
-
Dissolution: Add the amine (1.0 eq) and anhydrous K₂CO₃ (2.0–3.0 eq) to anhydrous Acetonitrile (0.1 M concentration relative to amine). Stir for 15 min at room temperature.
-
Addition: Add 3-(Bromomethyl)benzo[b]thiophene (1.05–1.1 eq) in one portion.
-
Tech Note: If the reaction is exothermic or the amine is highly reactive, add the bromide dropwise as a solution in MeCN.
-
-
Reaction: Heat to mild reflux (approx. 80°C). Monitor by TLC/HPLC every hour. Most reactions complete in 2–4 hours.
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and Water.
Module 3: Troubleshooting Common Failures
Issue: Low Yield & Formation of Alcohol Impurity
Symptom: LCMS shows a peak with M-Br+OH mass (Hydrolysis product). Root Cause: Moisture in the system. The benzylic bromide reacts faster with water than with hindered amines. Fix:
-
Use molecular sieves (3Å) in the reaction mixture.
-
Switch to a strictly anhydrous solvent (commercial "SureSeal" or equivalent).
Issue: Dialkylation (Quaternization)
Symptom: Formation of [R-N(BBT)2]+ species when using primary amines. Root Cause: The mono-alkylated product is more nucleophilic than the starting primary amine. Fix:
-
Stoichiometry: Use a large excess of the amine (3.0–5.0 eq) if the amine is cheap/volatile.
-
Addition Order: Add the bromide slowly to the amine solution (Inverse Addition).
Issue: Regioselectivity (N- vs O- vs S-alkylation)
Symptom: If the nucleophile has multiple sites (e.g., an amide or hydroxy-amine), alkylation occurs at the wrong atom. Mechanism:
-
N-Alkylation: Favored by polar aprotic solvents (DMF) and softer bases (Cs₂CO₃).
-
O-Alkylation: Favored by hard bases (NaH) and polar solvents. Fix: Control the "Hard/Soft" nature of the nucleophile. For amides, use NaH in DMF to force N-deprotonation, but ensure temperature is low (0°C) to prevent elimination.
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing reaction failures based on LCMS/TLC data.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use NaH (Sodium Hydride) as the base? A: Yes, but proceed with caution. NaH is a strong base and can cause elimination of HBr if the reaction is heated too aggressively, leading to polymerization or vinyl byproducts. Use NaH only if the amine is non-nucleophilic (e.g., an amide or indole) and requires deprotonation to react. For simple amines, K₂CO₃ is safer.
Q: The reaction is sluggish (stalled at 50%). Can I add a catalyst? A: Yes. Adding Potassium Iodide (KI) (0.1 eq) can accelerate the reaction via the Finkelstein reaction (generating the more reactive iodide in situ). This is particularly effective in Acetone or MeCN.
Q: How do I remove the excess bromide reagent during workup? A: If the bromide persists, add a "scavenger" amine (like N,N-dimethylethylenediamine) or a thiol resin at the end of the reaction. Alternatively, the bromide usually hydrolyzes to the alcohol on silica gel, which can then be separated by chromatography.
References
-
Zileuton Synthesis & Process Chemistry
- Preparation of N-hydroxyurea derivatives (Zileuton intermedi
- Source: US P
-
Reactivity of Benzo[b]thiophenes
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cycliz
- Source: NIH / PMC.
-
General N-Alkylation Guidelines
- N-alkylation at sp3 Carbon: Practical Guides for Process Chemists.
- Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.
-
Safety & Stability Data
Sources
Stability and degradation of 3-(Bromomethyl)benzo[b]thiophene
Executive Summary for Researchers
Compound: 3-(Bromomethyl)benzo[b]thiophene CAS: 1196-19-6 (Parent); 17512-61-7 (7-Chloro derivative, Sertaconazole intermediate) Classification: Benzylic Electrophile / Lachrymator Core Issue: High susceptibility to hydrolytic degradation and autocatalytic decomposition via HBr evolution.[1][2]
This guide addresses the inherent instability of the 3-(bromomethyl)benzo[b]thiophene scaffold.[1][2] Unlike aryl bromides (e.g., 3-bromobenzo[b]thiophene), this compound features a benzylic C-Br bond activated by the electron-rich thiophene ring.[1][2] This hyper-reactivity makes it an excellent electrophile for drug synthesis (e.g., Zileuton, Sertaconazole) but a nightmare for storage stability.[1][2]
Module 1: Critical Storage & Stability (The "First Line of Defense")[1][2]
Q: My sample has turned from off-white to pink/brown. Is it still usable? A: Proceed with Caution. The color change indicates the onset of autocatalytic degradation.[1]
-
Mechanism: Trace moisture hydrolyzes the C-Br bond, releasing HBr.[1][2] The free acid protonates the thiophene ring or catalyzes Friedel-Crafts alkylation (dimerization), leading to colored conjugated byproducts.[1][2]
-
Action:
-
Pink: Likely <2% degradation.[2] Recrystallization (see Module 3) is recommended but not strictly required if the next step uses excess nucleophile.[1][2]
-
Brown/Black: Significant polymerization or oxidation.[1][2] Purification is mandatory before use to prevent "tarring" in your main reaction.[1][2]
-
Q: What are the absolute storage requirements? A: Treat this compound as a "Living Reagent."
-
Temperature: -20°C (Freezer). Room temperature storage accelerates HBr elimination.[1][2]
-
Container: Amber glass with a Teflon-lined cap.[1][2] Avoid clear glass (light sensitivity) and metal spatulas (potential radical initiation).[1][2]
-
Stabilizers: Some commercial batches contain trace silver wire or solid NaHCO₃ packets to scavenge HBr, though this is rare for research grades.[1]
Module 2: Degradation Diagnostics (Troubleshooting)
Q: What impurities should I look for in LC-MS/NMR? A: The degradation profile is distinct. Use the table below to identify peaks.
| Impurity Type | Structure Name | Mechanism | Diagnostic Signal (¹H NMR in CDCl₃) |
| Parent | 3-(Bromomethyl)benzo[b]thiophene | N/A | ~4.80 ppm (s, 2H, -CH₂Br) |
| Impurity A | 3-(Hydroxymethyl)benzo[b]thiophene | Hydrolysis (Moisture) | ~4.95 ppm (s, 2H, -CH₂OH) + Broad OH peak |
| Impurity B | Bis(benzo[b]thiophen-3-yl)methane | Dimerization (Friedel-Crafts) | ~4.40 ppm (s, 2H, Bridge CH₂) |
| Impurity C | Benzo[b]thiophene-3-carbaldehyde | Oxidation (Air/Light) | ~10.1 ppm (s, 1H, -CHO) |
Visualizing the Degradation Cascade
The following diagram illustrates how environmental factors trigger specific degradation pathways.
Caption: Degradation pathways showing hydrolysis as the primary trigger for HBr release, which subsequently catalyzes dimerization.[1][2]
Module 3: Experimental Handling & Purification
Q: I need to purify a degraded batch. Can I use silica gel chromatography? A: Avoid if possible. Silica gel is slightly acidic and can catalyze the decomposition of the benzylic bromide on the column, leading to poor recovery.[1]
-
Preferred Method: Recrystallization. [1]
-
Alternative (If chromatography is necessary): Neutralize the silica gel by flushing the column with 1% Triethylamine (Et₃N) in Hexane before loading your sample.[1][2] This prevents acid-catalyzed degradation.[1][2]
Q: Which solvents are compatible for my reaction? A: Solvent choice is critical to prevent in situ solvolysis.[1][2]
| Solvent Class | Compatibility | Recommendation | Reason |
| Alcohols (MeOH, EtOH) | FATAL | DO NOT USE | Rapid solvolysis to form ethers (methyl/ethyl ethers).[1][2] |
| Polar Aprotic (DMSO, DMF) | POOR | Use with caution | DMSO can oxidize benzylic halides (Kornblum oxidation) to aldehydes.[2] |
| Chlorinated (DCM, CHCl₃) | EXCELLENT | Recommended | Inert, good solubility. Ensure CHCl₃ is ethanol-free (stabilizer).[1][2] |
| Ethers (THF, Diethyl Ether) | GOOD | Recommended | Must be dry (anhydrous) to prevent hydrolysis.[2] |
| Aromatics (Toluene) | GOOD | Recommended | Excellent for heating; used in Sertaconazole synthesis.[2] |
Module 4: Safety & Toxicology (Lachrymator Warning)
Q: Why are my eyes burning even though I'm working in a hood? A: 3-(Bromomethyl)benzo[b]thiophene is a potent lachrymator (tear agent) and skin irritant.[1][2] It alkylates TRPA1 receptors in sensory nerves.[2]
-
Protocol:
-
Double Glove: Nitrile gloves alone may be permeable over time.[1][2] Change immediately if splashed.[2]
-
Quenching Glassware: Do not take dirty glassware out of the hood. Rinse all flasks with a 5% Ethanolamine or Dilute Ammonia solution inside the hood to convert the bromide to a non-volatile amine before washing.[1]
-
Spill: Cover with solid sodium bicarbonate, then wipe with paper towels soaked in dilute ammonia.[2]
-
References
-
Synthesis & Properties: Campaigne, E., & Neiss, E. S. (1970).[2] 3-Substituted Benzo[b]thiophenes.[1][2][3][4][5][6][7] Journal of Heterocyclic Chemistry, 7(5), 1131-1135.[1][2] [1][2]
-
Sertaconazole Intermediate: Rayudu, V., et al. (2013).[2] An Easy, Efficient and Improved Synthesis of Sertaconazole Nitrate.[1][8] Russian Journal of Organic Chemistry, 49, 1509–1511.[1]
-
Safety Data (Lachrymator): PubChem Compound Summary for CID 11379988 (7-Chloro derivative) and CID 12352200 (Parent).[1][2]
-
Degradation Mechanisms: Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[2] (General reference for benzylic halide hydrolysis/solvolysis).
Sources
- 1. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 2. 3-(Bromomethyl)-7-chlorobenzo[b]thiophene | C9H6BrClS | CID 11379988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1196-19-6 Cas No. | 3-(Bromomethyl)benzo[b]thiophene | Apollo [store.apolloscientific.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]
Storage conditions for 3-(Bromomethyl)benzo[b]thiophene to prevent decomposition
Welcome to the Technical Support Center for 3-(Bromomethyl)benzo[b]thiophene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to ensure the stability and efficacy of your 3-(Bromomethyl)benzo[b]thiophene, thereby safeguarding the integrity of your experimental outcomes. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.
Core Concept: The Inherent Reactivity of the Benzylic Bromide Moiety
3-(Bromomethyl)benzo[b]thiophene is a valuable building block in organic synthesis, largely due to the reactivity of the bromomethyl group. This reactivity, however, is also the source of its instability. The carbon-bromine bond at the benzylic-like position is susceptible to cleavage, initiating several decomposition pathways. Understanding these pathways is critical to preventing them.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 3-(Bromomethyl)benzo[b]thiophene?
To ensure the long-term stability and purity of 3-(Bromomethyl)benzo[b]thiophene, it is imperative to store it under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (Freezer) | Reduces the rate of potential decomposition reactions, including hydrolysis and elimination. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Amber or Opaque Vial | Protects the compound from light-induced degradation, which can proceed via radical mechanisms. |
| Moisture | Tightly Sealed Container | Minimizes hydrolysis of the reactive bromomethyl group to the corresponding alcohol. |
Source: Sigma-Aldrich[1]
Q2: I've noticed a discoloration in my sample of 3-(Bromomethyl)benzo[b]thiophene. Is it still usable?
Discoloration, often a yellowish or brownish tint, is a visual indicator of decomposition. This is typically due to the formation of byproducts and the potential release of bromine or hydrogen bromide. While a discolored sample may still contain the desired compound, its purity is compromised. Using a degraded sample can lead to lower yields, unexpected side reactions, and difficulties in purification. For sensitive applications, it is strongly recommended to use a fresh, pure sample.
Q3: Can I handle 3-(Bromomethyl)benzo[b]thiophene on the benchtop?
For weighing and preparing solutions, it is advisable to work quickly and minimize exposure to atmospheric moisture and light. If possible, perform these manipulations in a glovebox or under a stream of inert gas. Always ensure the container is tightly sealed immediately after use.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 3-(Bromomethyl)benzo[b]thiophene, providing insights into the cause and offering corrective and preventive measures.
Issue 1: Reduced Reactivity and Low Yields in Subsequent Reactions
Symptoms:
-
Your reaction does not go to completion.
-
The yield of your desired product is significantly lower than expected.
Potential Cause: The most probable cause is the degradation of the 3-(Bromomethyl)benzo[b]thiophene starting material, primarily through hydrolysis. The presence of moisture leads to the formation of the less reactive 3-(hydroxymethyl)benzo[b]thiophene.
Investigative Protocol:
-
Purity Analysis: Analyze the purity of your 3-(Bromomethyl)benzo[b]thiophene sample using techniques such as ¹H NMR or LC-MS. Look for the presence of impurities, particularly a peak corresponding to the benzylic alcohol.
-
Solvent Check: Ensure that the solvents used in your reaction are anhydrous.
Preventive & Corrective Actions:
-
Strict Anhydrous Conditions: Always use freshly dried solvents and perform reactions under an inert atmosphere.
-
Fresh Reagent: If significant degradation is confirmed, it is best to use a fresh bottle of 3-(Bromomethyl)benzo[b]thiophene.
-
Proper Storage: Adhere strictly to the recommended storage conditions outlined in the FAQ section.
Issue 2: Formation of Insoluble Material or Polymerization
Symptoms:
-
Observation of a precipitate or insoluble material in your stock solution or reaction mixture.
-
Difficulty in dissolving the compound.
Potential Cause: Benzylic bromides, under certain conditions (e.g., presence of trace metals, light, or heat), can undergo self-condensation or polymerization reactions. This is often initiated by the formation of a carbocation or radical at the benzylic position.
Logical Relationship of Polymerization:
Caption: Initiation and propagation steps leading to polymerization.
Preventive & Corrective Actions:
-
Solvent Selection: Prepare solutions in non-polar, aprotic solvents and use them fresh. Avoid prolonged storage in solution.
-
Light Exclusion: Protect solutions from light by wrapping the container in aluminum foil.
-
Temperature Control: Maintain low temperatures during storage and handling.
Issue 3: Unexpected Side Products in Your Reaction
Symptoms:
-
Isolation of products other than the expected one.
-
Complex reaction mixture that is difficult to purify.
Potential Cause: Decomposition of 3-(Bromomethyl)benzo[b]thiophene can lead to various reactive intermediates that can participate in side reactions. For instance, the elimination of HBr can generate a reactive exocyclic methylene intermediate. Oxidation can also occur, leading to the formation of benzo[b]thiophene-3-carbaldehyde.
Decomposition Pathways:
Caption: Major decomposition pathways for 3-(Bromomethyl)benzo[b]thiophene.
Preventive & Corrective Actions:
-
Inert Atmosphere: As previously emphasized, working under an inert atmosphere is crucial to prevent oxidation.
-
Purity of Reagents: Ensure all other reagents in your reaction are pure and free from contaminants that could catalyze decomposition.
-
Reaction Monitoring: Closely monitor your reaction by TLC or LC-MS to detect the formation of any unexpected byproducts early on.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the sealed vial of 3-(Bromomethyl)benzo[b]thiophene to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
Under a stream of argon or nitrogen, quickly weigh the desired amount of the compound into a clean, dry flask.
-
Add anhydrous solvent (e.g., dichloromethane, toluene, or THF) via a syringe.
-
Seal the flask with a septum and store it under an inert atmosphere, protected from light, and in a refrigerator if not for immediate use.
Protocol 2: Purity Assessment by ¹H NMR
-
Prepare a sample for NMR analysis by dissolving a small amount of 3-(Bromomethyl)benzo[b]thiophene in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
The characteristic peak for the benzylic protons (-CH₂Br) should appear as a singlet.
-
The presence of a singlet at a slightly different chemical shift may indicate the formation of 3-(hydroxymethyl)benzo[b]thiophene. The presence of a peak corresponding to an aldehyde proton would suggest oxidation to benzo[b]thiophene-3-carbaldehyde.
References
-
Chemistry LibreTexts. (2023). Reactions at the Benzylic Position. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
Sources
Technical Support Center: Troubleshooting Failed Coupling Reactions Involving 3-(Bromomethyl)benzo[b]thiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions for palladium-catalyzed cross-coupling reactions involving the reactive substrate, 3-(bromomethyl)benzo[b]thiophene. The unique reactivity of the benzylic bromide in this molecule presents specific challenges that require careful consideration of reaction conditions. This guide is designed to help you navigate these challenges and achieve successful coupling outcomes.
The benzo[b]thiophene motif is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The ability to functionalize the 3-position via cross-coupling reactions is a critical step in the synthesis of many drug candidates and molecular probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using 3-(bromomethyl)benzo[b]thiophene in cross-coupling reactions?
A1: The main challenges stem from the high reactivity of the C(sp³)-Br bond in the benzylic position. This can lead to several competing side reactions, including:
-
Homocoupling: Dimerization of the 3-(bromomethyl)benzo[b]thiophene starting material.
-
Dehalogenation: Reduction of the bromomethyl group to a methyl group.[2][3]
-
Protodeboronation (in Suzuki reactions): Cleavage of the C-B bond of the boronic acid coupling partner.[4]
-
Hydrolysis or Solvolysis: Reaction with water or solvent, especially under basic conditions.[5]
Q2: I am observing a significant amount of homocoupled product of my boronic acid in my Suzuki reaction. What is the likely cause?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and can be exacerbated by the presence of oxygen.[6][7] This process can occur via a palladium(II)-mediated pathway.[8] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Q3: My Heck reaction with 3-(bromomethyl)benzo[b]thiophene is giving low yields and a complex mixture of products. What should I consider?
A3: Heck reactions with benzylic halides can be challenging due to competing β-hydride elimination from the alkyl-palladium intermediate, which is typically a desired step in Heck reactions but can be problematic with certain substrates.[9] Additionally, the high temperatures often required for Heck reactions can lead to decomposition of the starting material.[10] Consider using a more reactive catalyst system, such as one based on N-heterocyclic carbene (NHC) ligands, which can often operate at lower temperatures.[10]
Q4: In my Buchwald-Hartwig amination, I'm seeing significant decomposition of the 3-(bromomethyl)benzo[b]thiophene. How can I mitigate this?
A4: The strong bases typically used in Buchwald-Hartwig aminations, such as sodium tert-butoxide, can promote side reactions with the reactive benzylic bromide.[11] Consider using a weaker base, such as cesium carbonate or potassium phosphate, which can still be effective in the catalytic cycle but are less likely to cause substrate degradation.[11] The choice of solvent can also be critical; nonpolar solvents may favor the desired reaction pathway.[12]
Troubleshooting Guides
Scenario 1: Low to No Yield in a Suzuki-Miyaura Coupling Reaction
If you are experiencing low or no yield of your desired coupled product, several factors could be at play.[5] This guide will walk you through a systematic approach to troubleshooting this common issue.
Troubleshooting Workflow
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol for Copper-Free Sonogashira Coupling:
-
Add 3-(bromomethyl)benzo[b]thiophene (1.0 equiv), the terminal alkyne (1.5 equiv), and an amine base (e.g., diisopropylethylamine, 2.0 equiv) to an oven-dried Schlenk flask.
-
Add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Add a degassed solvent (e.g., THF or DMF).
-
Subject the mixture to three freeze-pump-thaw cycles to ensure anaerobic conditions.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
By carefully considering the unique reactivity of 3-(bromomethyl)benzo[b]thiophene and systematically troubleshooting your reactions, you can overcome the challenges associated with this valuable synthetic intermediate and achieve your desired coupling products.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Reddit. (2022). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
MDPI. (2022). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ACS Publications. (2014). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
-
NIH Public Access. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from [Link]
-
University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (2015). Formation of Alkanes and Arenes by Coupling Reactions: A Guide to Functional Group Preparations. Retrieved from [Link]
-
ACS Publications. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
- Google Patents. (2021). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
NIH Public Access. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Retrieved from [Link]
-
NIH Public Access. (2005). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2014). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
YouTube. (2022). Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. Retrieved from [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
NIH Public Access. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ACS Publications. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
ACS Publications. (2002). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Retrieved from [Link]
-
ACS Publications. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Sonogashira Coupling. Retrieved from [Link]
-
WIPO Patentscope. (2023). WO/2023/004964 METHOD FOR SYNTHESIZING 3-BROMOMETHYL-7-CHLOROBENZO[B]THIOPHENE. Retrieved from [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
RSC Publishing. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]
-
MDPI. (2019). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
Lakehead Knowledge Commons. (2010). Study of heteroaromatic enediyne and substituted benzothiophene synthesis with relative reactivity of substituted aryl iodides in the Sonogashira reaction. Retrieved from [Link]
-
YouTube. (2018). Common cross coupling reactions. Retrieved from [Link]
-
ResearchGate. (2019). Exploring Benzothieno[3,2‐b]benzothiophene S‐Oxides for Organic Electronics, Fluorescence‐Based Applications, and Asymmetric Synthesis. Retrieved from [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
Reddit. (2022). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
YouTube. (2022). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]
-
ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture? Retrieved from [Link]
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Functionalization of 3-Bromo-2-(2- chlorovinyl)benzothiophenes as Molecular Tools. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2019). Optimization of the reaction conditions for the Buchwald-Hartwig... Retrieved from [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 3-(Bromomethyl)benzo[b]thiophene
Current Status: Operational Ticket ID: T-BMBT-001 Topic: Impurity Profiling & Removal Strategies Safety Level: CRITICAL (Lachrymator)
Safety Directive: Read Before Proceeding
WARNING: Potent Lachrymator. 3-(Bromomethyl)benzo[b]thiophene is an alkylating agent and a severe lachrymator (tear gas effect).
-
Containment: All operations must be performed in a high-efficiency fume hood.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia ready to neutralize spills or contaminated glassware.[1]
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.[1]
Module 1: Diagnostic Triage – "What is in my flask?"
Before attempting purification, you must identify the impurity profile. The radical bromination of 3-methylbenzo[b]thiophene using N-bromosuccinimide (NBS) is a kinetic balancing act.
The Impurity Landscape
The reaction does not stop neatly at the product.[2][3] It proceeds through a radical chain mechanism where the product is more reactive than the starting material.[1]
| Component | Structure | Origin | Properties |
| Target | 3-(Bromomethyl)benzo[b]thiophene | Desired Product | Solid/Oil, Lachrymator |
| Impurity A | 3-Methylbenzo[b]thiophene | Unreacted Starting Material (SM) | Non-polar, similar Rf to product |
| Impurity B | 3-(Dibromomethyl)benzo[b]thiophene | Over-bromination (Critical Failure) | Slightly more polar, difficult to separate |
| Impurity C | Succinimide | Byproduct of NBS | Water-soluble, polar solid |
| Impurity D | 3-(Hydroxymethyl)benzo[b]thiophene | Hydrolysis Product | Polar, alcohol |
Visualizing the Problem (Reaction Kinetics)
The following diagram illustrates why "pushing the reaction to completion" is the root cause of purification failure.
Figure 1: Reaction pathway showing the kinetic competition. If k2 is significant, extending reaction time destroys the yield.
Module 2: The "Over-Bromination" Crisis
Symptom: NMR shows a singlet around
Protocol A: Prevention (The 95% Rule)
Do not attempt to reach 100% conversion.
-
Stoichiometry: Use 0.95 equivalents of NBS relative to the starting material.
-
Monitoring: Stop the reaction when 5-10% of starting material remains.[1] It is far easier to separate the non-polar starting material than the structurally similar dibromo impurity.
Protocol B: Remediation (Recrystallization)
If you have >5% dibromo impurity, chromatography is often ineffective due to overlapping spots. Recrystallization is the primary purification method.[1]
Solvent System: Hexane / n-Heptane (or Petroleum Ether).[4] Note: Benzylic bromides often crystallize well from non-polar hydrocarbons, while the dibromo impurity tends to remain in the mother liquor.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling n-Heptane (approx. 5-8 mL per gram).
-
Cooling: Allow to cool slowly to room temperature, then place in a freezer (-20°C) for 4 hours.
-
Filtration: Filter the crystals quickly (cold).
-
Wash: Wash with very cold (-20°C) Hexane.
-
Check: Analyze the mother liquor vs. crystals. The dibromo species should be enriched in the liquor.
Module 3: Succinimide & Reagent Removal
Symptom: White solid precipitating during reaction or appearing in the crude NMR (singlet at
Protocol C: The Workup (Solvent Dependent)
Scenario 1: Reaction in CCl
-
Action: Succinimide is insoluble in these solvents.[1]
-
Step 1: Cool the reaction mixture to 0°C.
-
Step 2: Filter off the floating white solid (Succinimide).
-
Step 3: Evaporate the filtrate to obtain the crude bromide.
Scenario 2: Reaction in Acetonitrile or Esters (Polar)
-
Action: Succinimide is partially soluble; filtration is insufficient.[1]
-
Step 1: Dilute the reaction mixture with Ethyl Acetate or Diethyl Ether.[1]
-
Step 2: Wash 3x with water (Succinimide is highly water-soluble).
-
Step 3: Wash 1x with Brine.[1]
-
Step 4: Dry over anhydrous Na
SO and concentrate.
Module 4: Chromatography (The Last Resort)
If recrystallization fails or you are working on a small scale (<500 mg), use silica gel chromatography.
Challenge: The starting material (SM) and Product (P) have similar Rf values in 100% Hexane. Solution: Use a gradient to exploit the slight polarity of the C-Br bond.[1]
Recommended Gradient:
-
Start: 100% Hexane (Elutes Starting Material first).
-
Shift: 95:5 Hexane:DCM (Elutes Product).
-
Avoid: High polarity (Ethyl Acetate) early on, or you will co-elute the dibromo impurity.
TLC Visualization:
-
UV (254 nm): Both spots are UV active.
-
Warning: Do not use stains involving heat (e.g., Vanillin) if you can avoid it, as the bromide can degrade on the hot plate.
Summary Workflow
Figure 2: Decision tree for selecting the correct purification method based on solvent and impurity profile.
Frequently Asked Questions (FAQ)
Q1: My product turned green/pink after one day of storage. Is it ruined? A: Not necessarily. Benzylic bromides are sensitive to light and moisture, liberating HBr which causes color changes.[1]
-
Fix: Dissolve in ether, wash with dilute NaHCO
, dry, and re-concentrate.[1] -
Prevention:[1] Store under Argon at -20°C, wrapped in foil. Add a few turnings of Copper wire or Silver wool to the vial to scavenge free bromide radicals/HBr.[1]
Q2: Can I use distillation to purify this? A: Strongly Discouraged. 3-(Bromomethyl)benzo[b]thiophene has high thermal instability. Heating it to its boiling point (likely >150°C at atm pressure) often leads to polymerization or violent decomposition. If you must distill, use high vacuum (<0.5 mmHg) to keep the bath temperature below 80°C [1].
Q3: Why is there an aldehyde peak in my NMR (
References
-
Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide.[1][2] Organic Syntheses, 33, 96. (Describes the analogous thiophene bromination and the critical need to avoid over-reaction).
- Gribble, G. W., et al. (2002). Lithiation and Substitution of Benzo[b]thiophene. In Progress in Heterocyclic Chemistry.
-
BenchChem Technical Data. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde. (Provides solubility and handling data for brominated benzothiophenes).
-
Tokyo Chemical Industry (TCI). (2024).[1] Bromination Reaction Using N-Bromosuccinimide. (Standard protocols for benzylic bromination and succinimide removal).
Sources
- 1. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
Managing lability of the bromomethyl group in benzothiophenes
Technical Support Center: Managing Bromomethyl Benzothiophenes
Introduction: The "Benzylic" Trap
Welcome. If you are reading this, you are likely facing a common but frustrating paradox: (Bromomethyl)benzothiophenes are incredibly useful synthetic intermediates, yet they are notoriously difficult to handle.
The Core Problem: The bromomethyl group is attached to a benzothiophene ring.[1] This creates a "super-benzylic" system.[2] The heteroatom (sulfur) and the aromatic ring stabilize the carbocation intermediate via resonance. While this makes the molecule an excellent electrophile for your desired reactions, it also lowers the activation energy for unwanted side reactions—specifically hydrolysis (solvolysis), dimerization, and polymerization.
This guide moves beyond the MSDS to provide the practical "tribal knowledge" required to maintain the integrity of this reagent.
Module 1: Storage & Stability (Pre-Reaction)
User Issue: "My white solid turned pink/brown overnight in the freezer."
Diagnosis: This is the hallmark of autocatalytic decomposition .[2]
-
Trace moisture hydrolyzes a small amount of the bromide, releasing HBr.[2]
-
HBr acts as an acid catalyst, promoting further ionization of the C-Br bond.[2]
-
The resulting carbocations react with electron-rich benzothiophene rings of neighboring molecules (Friedel-Crafts alkylation), leading to colored oligomers.[2]
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Critical) | Arrhenius equation: Lowering T significantly reduces the rate of spontaneous ionization ( |
| Atmosphere | Argon/Nitrogen | Excludes moisture.[2] Even 50% relative humidity can initiate the HBr cascade.[2] |
| Stabilizer | Silver Foil / Copper | Some labs store the vial wrapped in foil to prevent photolytic cleavage of the C-Br bond (radical pathway).[2] |
| Physical Form | Crystalline Solid | Oils degrade faster than crystals due to higher molecular mobility.[2] If it oils out, recrystallize immediately (Hexane/EtOAc). |
Visualizing the Decomposition Pathway:
Figure 1: The Autocatalytic Cycle.[2] Note the red arrow indicating how HBr byproduct accelerates the degradation.
Module 2: Reaction Optimization
User Issue: "I'm seeing low yields and a lot of 'baseline' material on TLC."
Diagnosis: You are likely fighting a competition between SN2 (desired substitution) and SN1 (solvolysis/polymerization).[2] Because the benzothiophene carbocation is so stable, SN1 pathways are unusually fast, even in non-polar solvents.
The "Solvent Compatibility Matrix" for Nucleophilic Substitution:
| Solvent Class | Example | Suitability | Risk Factor |
| Polar Protic | Methanol, Ethanol | AVOID | Rapid solvolysis to the methyl/ethyl ether.[2] The half-life can be minutes at RT.[2] |
| Polar Aprotic | DMF, DMSO | Use with Caution | Excellent for SN2, but high dielectric constant stabilizes the carbocation, increasing dimerization risk if the nucleophile is weak. |
| Non-Polar | Toluene, DCM | Recommended | Suppresses ionization.[2] Often requires a phase transfer catalyst (e.g., TBAB) if the nucleophile is ionic. |
| Ethereal | THF, Et2O | Good | Good balance.[2] Ensure THF is dry; wet THF is a "protic" solvent in disguise.[2] |
Expert Tip:
If using a basic nucleophile (e.g., amines, alkoxides), beware of Elimination . While there is no
-
Scenario: You treat 3-(bromomethyl)benzothiophene with n-BuLi.
-
Outcome: You will likely get a mix of Wurtz coupling and deprotonation at the 2-position (if vacant), as the 2-proton is acidic.
Module 3: Purification & Isolation
User Issue: "My product decomposed on the silica column. The silica turned black."
Diagnosis: Silica gel is slightly acidic (pH ~5-6).[2] This acidity is sufficient to protonate the benzothiophene or catalyze the ionization of the C-Br bond, leading to polymerization on the column.
The "Neutralized Silica" Protocol: Never run these compounds on untreated silica gel.[2]
-
Slurry Preparation: Mix your silica gel with the eluent (e.g., Hexane/EtOAc).[2]
-
The Additive: Add 1-2% Triethylamine (Et3N) to the slurry.
-
Packing: Pour the column. The Et3N neutralizes the acidic sites on the silica.[3]
-
Running: You can usually omit Et3N from the running eluent once the column is packed, but keeping 0.5% in the mobile phase is safer for highly labile derivatives.
Alternative: Use Neutral Alumina (Grade III).[2] It is far less aggressive than silica but offers lower resolution.[2]
Module 4: Safety (The Lachrymator Factor)
User Issue: "My eyes are burning even though I'm working in the hood."
Safety Alert: Bromomethyl benzothiophenes are potent lachrymators (tear agents).[2] They alkylate the TRPA1 ion channels in sensory nerves [1].[2]
Handling Checklist:
-
Double Glove: Nitrile gloves can be permeable to benzylic bromides over time.[2] Change immediately upon splash.[2]
-
Quenching Glassware: Do not take dirty glassware out of the hood. Rinse it with a dilute solution of ammonia or ethanolamine inside the hood.[2] This converts the lachrymator into a non-volatile amine.[2]
-
Solid Waste: Bag solid waste (contaminated paper towels) in a Ziploc bag inside the hood before transferring to the waste bin.
Experimental Workflow Decision Tree
Use this logic flow to design your next experiment.
Figure 2: Decision Matrix for Reaction Conditions.
References
-
Mechanism of Lachrymatory Action: Bautista, D. M., et al. (2006). "TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents." Cell, 124(6), 1269–1282. Link[2]
-
Benzylic Reactivity & Solvolysis: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2] (See Chapter 5 on Nucleophilic Substitution). Link[2]
- Silica Gel Deactivation: "Purification of Acid-Sensitive Compounds." Common Organic Chemistry Protocols. (Standard field practice verified by multiple synthetic methodology papers).
-
Benzothiophene Synthesis & Stability: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.[2] (Definitive text on heteroaromatic reactivity). Link[2]
Sources
Overcoming poor reactivity of 3-(Bromomethyl)benzo[b]thiophene in substitution reactions
Technical Support Center: 3-(Bromomethyl)benzo[b]thiophene
Welcome to the technical support guide for 3-(Bromomethyl)benzo[b]thiophene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. Benzo[b]thiophenes are a privileged scaffold in numerous pharmacologically active compounds.[1][2] The 3-(bromomethyl) derivative is a key building block, as the bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the facile introduction of diverse molecular fragments.[3]
However, this inherent reactivity is a double-edged sword, often leading to experimental challenges such as low yields, byproduct formation, and compound instability. This guide provides in-depth, experience-driven troubleshooting advice, validated protocols, and a mechanistic rationale to help you overcome these hurdles and achieve consistent, high-yielding results.
Core Mechanistic Insights: Understanding the Reactivity
The challenges in handling 3-(Bromomethyl)benzo[b]thiophene stem from its electronic structure. It behaves like a benzylic bromide, but with important distinctions influenced by the fused thiophene ring.
-
SN1 vs. SN2 Reactivity: The molecule can react via both SN1 and SN2 pathways. The formation of a resonance-stabilized carbocation at the methylene bridge is favorable, predisposing it to SN1 reactions, especially with weaker nucleophiles or in polar, protic solvents. Stronger nucleophiles in polar aprotic solvents will favor the traditional SN2 pathway.
-
Instability and Side Reactions: The high reactivity that makes this compound a useful building block also makes it prone to degradation. The primary side reaction is often self-condensation or polymerization, where one molecule acts as an electrophile and another (or the product) acts as a nucleophile. Elimination to form an exocyclic methylene intermediate can also occur, particularly with sterically hindered or strong bases.
Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during substitution reactions.
Question 1: My reaction is messy, showing multiple spots on TLC, and the yield of my desired product is very low. What's happening?
Answer: This is the most frequent complaint and usually points to one of three issues: reagent instability, competing side reactions, or incorrect reaction setup.
-
Causality & Solution: 3-(Bromomethyl)benzo[b]thiophene is susceptible to degradation. If the starting material has degraded, it will introduce impurities that complicate the reaction. More commonly, the reaction conditions are promoting side reactions. The high reactivity of the C-Br bond means that if the desired nucleophilic substitution is slow, competing pathways like self-condensation will dominate.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting, check the purity of your 3-(Bromomethyl)benzo[b]thiophene by ¹H NMR or LC-MS. If it's old or has been improperly stored, consider purification by rapid column chromatography over silica gel using a non-polar eluent (e.g., hexanes/ethyl acetate) or recrystallization.
-
Optimize Nucleophile Addition: Instead of adding all reagents at once, try a slow addition of the 3-(bromomethyl)benzo[b]thiophene solution to a solution of your nucleophile and base at a controlled temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, minimizing its ability to react with itself.
-
Re-evaluate Your Base: If your nucleophile requires a base for deprotonation (e.g., a phenol or thiol), use a non-nucleophilic base. Common choices like NaOH or Et₃N can compete as nucleophiles. Instead, use a hindered base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which often gives superior results due to the chelation effect of the larger cation.
-
Question 2: I'm trying to perform a substitution with a secondary amine, but I'm getting a significant amount of a quaternary ammonium salt byproduct. How do I prevent this over-alkylation?
Answer: This is a classic SN2 problem where your desired product, a tertiary amine, is still nucleophilic enough to react with another molecule of the starting bromide.
-
Causality & Solution: The tertiary amine product is often a better nucleophile than the secondary amine starting material. The reaction rate of the second alkylation can be faster than the first, especially if the concentration of the electrophile is high.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the secondary amine nucleophile (e.g., 1.5 to 2.0 equivalents). This ensures that the electrophilic bromide is more likely to encounter the starting amine rather than the product amine.
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., start at 0 °C and let it slowly warm to room temperature). This will decrease the rate of both reactions, but it often disfavors the second, more sterically hindered alkylation to a greater extent.
-
Dilution: Running the reaction under more dilute conditions can also help. This reduces the frequency of molecular collisions, giving more time for the primary reaction to complete before over-alkylation becomes significant.
-
Question 3: My reaction with an oxygen nucleophile (e.g., a phenol) is not going to completion, even after prolonged heating.
Answer: Oxygen nucleophiles are generally less reactive than nitrogen or sulfur nucleophiles. Success often depends on ensuring the nucleophile is fully deprotonated and choosing the right solvent.
-
Causality & Solution: The nucleophilicity of a phenol is highly dependent on the extent of its deprotonation to the corresponding phenoxide. Incomplete deprotonation is a common cause of sluggish reactions. Furthermore, the choice of solvent can dramatically affect the reactivity of the anionic nucleophile.
-
Troubleshooting Steps:
-
Choice of Base and Solvent: For phenols, a strong base is required. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a classic and effective combination. Allow the phenol and NaH to stir for 30-60 minutes at 0 °C to ensure complete formation of the phenoxide before adding the bromide.
-
Phase-Transfer Catalysis: For reactions with inorganic bases like K₂CO₃, which may have poor solubility, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This helps shuttle the nucleophile into the organic phase, accelerating the reaction.
-
Increase Temperature: Williamson ether syntheses often require heat. Once the nucleophile is formed and the bromide is added, slowly heating the reaction to 60-80 °C is often necessary to drive it to completion. Monitor by TLC to avoid decomposition at excessive temperatures.
-
Frequently Asked Questions (FAQs)
-
Q: How should I store 3-(Bromomethyl)benzo[b]thiophene?
-
A: It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent degradation. Long-term storage in a freezer (-20 °C) is recommended.
-
-
Q: What is the best general-purpose solvent for these substitution reactions?
-
A: Polar aprotic solvents are typically the best choice as they effectively solvate the cation of the base-nucleophile pair without solvating the anion, thus enhancing nucleophilicity. Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are excellent starting points. For less polar applications, Tetrahydrofuran (THF) or Dichloromethane (DCM) can be used.
-
-
Q: My product appears unstable during silica gel chromatography. What are my options?
-
A: If the product is sensitive, minimize its contact time with silica. Use a shorter column and run it quickly. You can also neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~1%). Alternatively, consider other purification methods like recrystallization or chromatography on a different stationary phase like alumina (neutral or basic).
-
Data Summary & Parameter Selection
For successful substitution reactions, the interplay between the base and solvent is critical. The following table provides a general guide for selecting conditions based on the nucleophile type.
| Nucleophile Type | Recommended Base(s) | Recommended Solvent(s) | Typical Temperature | Key Considerations |
| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃, DIPEA | ACN, DMF, THF | 0 °C to RT | Use excess amine (1.5-2 eq.) to prevent over-alkylation. |
| Phenol / Alcohol (O-Nuc) | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF | RT to 80 °C | Ensure complete deprotonation before adding the electrophile. |
| Thiol (S-Nuc) | K₂CO₃, NaH, Cs₂CO₃ | ACN, DMF, Ethanol | 0 °C to RT | Thiols are very strong nucleophiles; reactions are often fast. |
| Carbanion (C-Nuc) | NaH, LDA, n-BuLi | THF, Diethyl Ether | -78 °C to RT | Requires strictly anhydrous conditions and inert atmosphere. |
Visualizing Reaction Pathways
The following diagram illustrates the primary desired SN2 pathway versus the common dimerization side reaction that can reduce yields.
Caption: Decision workflow for desired vs. side reactions.
Validated Experimental Protocols
Protocol 1: Synthesis of N-((Benzo[b]thiophen-3-yl)methyl)aniline (N-Nucleophile)
-
Materials:
-
3-(Bromomethyl)benzo[b]thiophene (1.0 eq)
-
Aniline (1.5 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add K₂CO₃ and anhydrous ACN.
-
Add aniline to the suspension and stir for 15 minutes at room temperature.
-
Prepare a solution of 3-(Bromomethyl)benzo[b]thiophene in a minimal amount of anhydrous ACN.
-
Add the bromide solution dropwise to the stirring aniline suspension over 20 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., 9:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.
-
-
Work-up & Purification:
-
Filter the reaction mixture through a pad of celite to remove the inorganic salts, washing with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
-
Protocol 2: Synthesis of 3-((Phenylthio)methyl)benzo[b]thiophene (S-Nucleophile)
-
Materials:
-
3-(Bromomethyl)benzo[b]thiophene (1.0 eq)
-
Thiophenol (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add Cs₂CO₃ and anhydrous DMF.
-
Add thiophenol and stir the mixture at 0 °C for 20 minutes.
-
Add a solution of 3-(Bromomethyl)benzo[b]thiophene in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
-
Work-up & Purification:
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with 1M NaOH (2x) to remove excess thiophenol, followed by water (2x) and brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for many applications, but can be further purified by column chromatography if needed.
-
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene.
- BenchChem. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
- BenchChem. (2025). An In-depth Technical Guide to 3-(Bromomethyl)-7-chloro-1-benzothiophene.
- WIPO. (2023). Method for synthesizing 3-bromomethyl-7-chlorobenzo[b]thiophene. Patent Scope.
- Grokipedia. (n.d.). Substituted benzothiophene.
- Z. Alikhani, A. G. Albertson, C. A. Walter, P. J. Masih, T. Kesharwani. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Journal of Organic Chemistry.
- A. A. F. Ashenafi, et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules.
Sources
How to avoid polymerization of 3-(Bromomethyl)benzo[b]thiophene
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Polymerization and Ensuring Stability
Welcome to the technical support center for 3-(Bromomethyl)benzo[b]thiophene. As a Senior Application Scientist, I understand the challenges researchers face when working with reactive intermediates. This guide is designed to provide you with in-depth, field-proven insights to help you successfully handle, store, and utilize this valuable compound while avoiding the common pitfall of polymerization.
I. Understanding the Challenge: The Inherent Reactivity of 3-(Bromomethyl)benzo[b]thiophene
3-(Bromomethyl)benzo[b]thiophene is a member of the benzylic halide family. The key to its reactivity, and its propensity to polymerize, lies in the stability of the carbocation or radical formed at the benzylic position—the carbon atom attached to the benzene ring. The adjacent benzo[b]thiophene ring system can effectively stabilize this intermediate through resonance, making the bromine atom a good leaving group. This high reactivity is a double-edged sword: it makes the compound an excellent synthon for introducing the benzo[b]thiophene moiety, but it also renders it susceptible to degradation.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-(Bromomethyl)benzo[b]thiophene turning into a solid, insoluble mass?
This is a classic sign of polymerization. The high reactivity of the benzylic bromide facilitates intermolecular reactions where one molecule acts as a nucleophile and another as an electrophile, leading to the formation of polymer chains. This process can be initiated by trace amounts of nucleophiles, acids, or even light.
Q2: What is the primary mechanism of polymerization?
Polymerization can occur through several pathways, but a common one is a Friedel-Crafts-type reaction. In this mechanism, the benzylic bromide can be activated by a Lewis or Brønsted acid, leading to the formation of a benzylic carbocation. This carbocation is a potent electrophile that can then attack the electron-rich aromatic ring of another molecule, forming a new carbon-carbon bond and regenerating a proton, which continues the catalytic cycle.
Caption: Figure 2. Recommended Experimental Workflow.
Purification of Partially Degraded Material
If your material shows signs of minor degradation (e.g., slight color change but is still soluble), it may be possible to purify it before use.
Protocol: Flash Column Chromatography
-
Adsorbent: Use silica gel.
-
Eluent: A non-polar solvent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate. The exact ratio should be determined by TLC analysis.
-
Procedure:
-
Dissolve the crude material in a minimal amount of dichloromethane.
-
Load the solution onto the silica gel column.
-
Elute with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC. The desired product should be one of the first compounds to elute.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
-
-
Post-Purification: Immediately use the purified material or store it under the recommended conditions with a stabilizer.
Caution: 3-(Bromomethyl)benzo[b]thiophene is a lachrymator and skin irritant. [1]Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. [2][3] By understanding the inherent reactivity of 3-(Bromomethyl)benzo[b]thiophene and adhering to these rigorous handling, storage, and purification protocols, you can significantly mitigate the risk of polymerization and ensure the success of your synthetic endeavors.
IV. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Bromide. Retrieved from [Link]
-
TCI America. (2025). 3-(Bromomethyl)-5-chlorobenzo[b]thiophene SDS. Retrieved from [Link]
-
Sagardía, F., Rigau, J. J., Martínez-Lahoz, A., Fuentes, F., López, C., & Flores, W. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology, 29(6), 722–725.
-
Google Patents. (n.d.). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo[b]thiophene. Retrieved from
-
Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide. Organic Syntheses, 33, 96.
-
PubChem. (n.d.). 3-Bromo-1-benzothiophene. Retrieved from [Link]
Sources
Moisture sensitivity of 3-(Bromomethyl)benzo[b]thiophene reactions
Topic: Moisture Sensitivity & Handling Protocols Ticket ID: CHEM-SUP-8821 Status: Open Priority: Critical (Lachrymator / Lab Safety)
Executive Summary: The Reactivity Trap
3-(Bromomethyl)benzo[b]thiophene is not merely a "moisture-sensitive" reagent; it is a kinetically accelerated benzylic electrophile .
Unlike standard benzyl bromide, the fused thiophene ring in this molecule acts as a potent electron donor. This stabilizes the benzylic carbocation intermediate via resonance, significantly lowering the activation energy for nucleophilic substitution (
The Consequence: In the presence of even trace atmospheric moisture (ppm levels), this compound undergoes rapid hydrolysis. This reaction is autocatalytic : it generates Hydrogen Bromide (HBr), which can further degrade the thiophene core or trigger polymerization.
Safety Warning: This compound is a potent lachrymator (tear gas agent). Hydrolysis releases HBr gas, which exacerbates mucosal irritation. All handling must occur in a functioning fume hood.
Mechanism of Failure: Why It Degrades
To troubleshoot effectively, you must understand the degradation pathway. The sulfur atom in the benzo[b]thiophene ring provides anchimeric assistance (neighboring group participation), making the leaving group (Bromide) more labile than in simple benzene analogs.
The Hydrolysis Cascade
-
Ionization: The C-Br bond breaks, forming a resonance-stabilized carbocation.[1]
-
Nucleophilic Attack: Water (from wet solvent or air) attacks the cation.
-
Deprotonation: Release of HBr and formation of the alcohol side-product.
Figure 1: The hydrolysis pathway showing the sulfur-stabilized intermediate and the autocatalytic HBr feedback loop.
Troubleshooting Guide: Diagnostics & Solutions
Use this matrix to identify issues based on observable symptoms in your reaction flask.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| White Fumes upon opening bottle | Advanced Hydrolysis | The compound has reacted with moisture, releasing HBr gas which fumes on contact with moist air. | Discard. The material is compromised. Do not attempt to purify, as the acid may have initiated polymerization. |
| Low Yield in alkylation reactions | Competitive Hydrolysis | Solvent contained >50 ppm water. The water outcompeted your nucleophile for the reactive center. | Dry Solvents. Use freshly distilled solvents or molecular sieves (3Å). Ensure reaction is under |
| Material turns pink/purple | Oxidation/Acid Degradation | HBr accumulation has triggered oxidation of the electron-rich thiophene ring. | Recrystallize immediately (if solid) from dry hexane/EtOAc. Add a solid base scavenger (e.g., |
| Severe Eye Irritation | Vapor Leak | The compound is a lachrymator. Poor ventilation or contaminated gloves. | Evacuate. Wash gloves with weak base before removal. Check hood sash height. Use a bleach trap for waste. |
| "Caking" of Solid | Hygroscopic Surface Reaction | Surface hydrolysis has created a "crust" of alcohol product + wet HBr salts. | Filter. If the core is intact, dissolve in dry DCM, wash with cold |
Validated Protocol: The "Dry-Transfer" Method
Objective: Handle 3-(Bromomethyl)benzo[b]thiophene without introducing moisture or exposing the operator to lachrymatory vapors.
Prerequisites:
-
Solvent: Anhydrous THF or DCM (Water content < 50 ppm).
-
Glassware: Oven-dried (120°C for >4 hours), cooled under Argon.
-
Scavenger: Solid Sodium Bicarbonate (
) or Potassium Carbonate ( ).
Step-by-Step Workflow
-
The "Blanket" Technique:
-
Never open the source bottle in static air.
-
Flush the headspace of the bottle with a gentle stream of Argon for 30 seconds before and after sampling.
-
-
Dissolution (The Critical Step):
-
Do not weigh the solid on an open balance.
-
Tared Transfer: Tare a dry vial with a septum cap. Quickly transfer the approximate amount of solid into the vial and cap immediately. Weigh the closed vial to determine mass.
-
Cannula Transfer: Inject anhydrous solvent through the septum. Dissolve the solid inside the closed vial.
-
-
The Scavenger Buffer (Optional but Recommended):
-
If your subsequent reaction tolerates base, add 1.1 equivalents of dry, powdered
to the reaction vessel before adding the bromide solution. This neutralizes any adventitious HBr immediately.
-
-
Waste Neutralization:
-
All syringes, needles, and glassware contacting the reagent must be rinsed with a solution of 5% NaOH in Methanol . This converts the lachrymatory bromide to the non-volatile (and less irritating) ether/alcohol and neutralizes acid.
-
Figure 2: The "Dry-Transfer" workflow to minimize moisture exposure and operator risk.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in a refrigerator? A: Yes, but with a caveat. Cold storage (-20°C) is best to slow thermal decomposition, but you must allow the bottle to warm to room temperature in a desiccator before opening . Opening a cold bottle in humid lab air causes immediate condensation inside the bottle, destroying the reagent.
Q: Which solvent is best for
-
Recommendation: Use THF or DCM if solubility permits, as they are easier to dry. If using DMF, it must be "Anhydrous Grade" (packed under inert gas) and used immediately.
Q: I need to synthesize Zileuton. Is the commercial bromide pure enough? A: Commercial batches often contain 2-5% of the alcohol impurity due to storage issues. For GMP or high-precision synthesis, we recommend a short silica plug filtration (eluting with 5% EtOAc/Hexane) immediately prior to use to remove the polar alcohol and HBr salts.
Q: What is the specific role of the thiophene ring in the moisture sensitivity?
A: The thiophene ring is electron-rich (excess
References
-
BenchChem Technical Support. (2025).[2] A Comparative Guide to the Reactivity of 3-(Bromomethyl)selenophene and 3-(Bromomethyl)thiophene. Retrieved from
-
National Institutes of Health (NIH). (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC8719283. Retrieved from
-
ScienceMadness Library. (2014).[3] Handling Lachrymatory Benzylic Bromides: Safety and Neutralization. Retrieved from
-
Google Patents. (2022). Synthetic method of 3-bromomethyl-7-chlorobenzo[b]thiophene. CN113480517A. Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 3-(Bromomethyl)benzo[b]thiophene Derivatives: A Comparative Analysis
Introduction: The Structural Imperative of Benzo[b]thiophene Scaffolds
The benzo[b]thiophene motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically significant compounds, including the approved drugs raloxifene (an estrogen receptor modulator) and sertaconazole (an antifungal agent).[1] Derivatives of this scaffold are actively investigated for a vast range of biological activities, from antimicrobial to anticancer properties.[1][2][3] The 3-(Bromomethyl)benzo[b]thiophene series, in particular, serves as a versatile synthetic intermediate. The reactive bromomethyl group at the C3 position is a prime handle for introducing diverse functionalities, enabling the creation of extensive compound libraries for drug discovery programs.
Given the direct link between molecular structure and biological function, the unambiguous confirmation of these derivatives is not merely a procedural step but a fundamental requirement for advancing a research program. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays. This guide provides an in-depth comparison of analytical techniques for confirming the structure of 3-(Bromomethyl)benzo[b]thiophene derivatives, with a primary focus on the strategic application of mass spectrometry.
Part 1: Mass Spectrometry - The Cornerstone of Molecular Confirmation
Mass spectrometry (MS) is an indispensable tool for molecular confirmation due to its exceptional sensitivity and its ability to provide precise molecular weight and structural information from minute sample quantities. For a molecule like 3-(Bromomethyl)benzo[b]thiophene (Empirical Formula: C₉H₇BrS, Molecular Weight: ~227.12 g/mol ), MS offers several layers of confirmatory evidence.[4]
Choosing the Right Ionization Technique
The first critical choice in an MS experiment is the ionization source, as this determines how the analyte is introduced into the mass analyzer and the nature of the resulting ions.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[5] It imparts minimal excess energy to the analyte, making it ideal for observing the intact molecular ion. For these derivatives, ESI in positive ion mode would likely produce the protonated molecule, [M+H]⁺. A key advantage of ESI is its straightforward coupling with High-Performance Liquid Chromatography (LC), enabling the analysis of complex reaction mixtures. A powerful, albeit less common, approach is using negative-ion ESI with induced in-source fragmentation, which can selectively detect the presence of bromine by monitoring for the bromide anion (m/z 79 and 81).[6]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is well-suited for analyzing neutral, less polar compounds that may not ionize efficiently by ESI.[7] It uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte. For many benzo[b]thiophene derivatives, APCI can provide excellent sensitivity and robust molecular ion signals, making it a strong alternative to ESI.[8][9]
-
Electron Ionization (EI): EI is a "hard" ionization technique, typically used with Gas Chromatography (GC). It bombards the analyte with high-energy electrons (~70 eV), causing extensive and reproducible fragmentation.[5] While the molecular ion (M⁺˙) may be weak or absent, the resulting fragmentation pattern is like a molecular fingerprint, providing rich structural information.
Deciphering the Mass Spectrum: Expected Fragmentation Pathways
The true power of MS in structural elucidation lies in the interpretation of fragmentation patterns, especially when using tandem MS (MS/MS). For a 3-(Bromomethyl)benzo[b]thiophene derivative, several key fragmentation events are anticipated.
-
The Bromine Isotopic Signature: The most definitive initial indicator is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] Therefore, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity (M⁺ and M+2). This is an unmistakable signature that is fundamental to the confirmation.
-
Benzylic Cleavage: The C-Br bond is relatively weak and is at a "benzylic-like" position, making it prone to cleavage. The loss of a bromine radical (•Br) is a highly favorable fragmentation pathway, resulting in a prominent peak at [M-Br]⁺. This fragment corresponds to the stable benzo[b]thien-3-ylmethyl cation.
-
Tropylium Rearrangement: Aromatic compounds with alkyl substituents often undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[11] While the direct formation from this specific scaffold might be less dominant than simple Br loss, fragments arising from the breakdown of the benzene portion of the molecule could lead to related aromatic cations.
-
Ring Fragmentation: The benzo[b]thiophene ring system itself can fragment, although it is relatively stable.[12] This can involve the loss of small molecules like acetylene (C₂H₂) or thioformaldehyde (CH₂S), leading to smaller fragment ions that can help piece together the core structure.
Caption: Predicted EI-MS fragmentation pathway for 3-(Bromomethyl)benzo[b]thiophene.
Part 2: A Comparative Framework: MS vs. Alternative Techniques
While powerful, mass spectrometry is most effective when used as part of a comprehensive analytical strategy. NMR spectroscopy and X-ray crystallography provide complementary information that, together with MS, creates an unassailable structural proof.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Primary Information | Molecular weight, elemental formula (HRMS), fragmentation patterns, isotopic ratios. | Precise atom connectivity (¹H-¹H, ¹H-¹³C), 3D structure in solution, stereochemistry. | Absolute 3D structure and packing in the solid state. |
| Sensitivity | Very high (femtomole to picomole). | Moderate to low (micromole to millimole). | Low (requires milligram quantities for crystallization). |
| Sample Purity | Can analyze complex mixtures when coupled with chromatography (LC/GC-MS). | High purity is required for unambiguous spectra. | Requires a single, high-quality crystal. |
| Speed | Fast (minutes per sample). | Moderate (minutes to hours per experiment). | Slow (days to weeks for crystal growth and data collection). |
| Key Strength | Unbeatable for molecular weight determination and formula confirmation. | Unrivaled for detailed connectivity and solution-state structure. | The "gold standard" for absolute structural proof.[13][14] |
| Limitations | Does not directly provide atom connectivity or stereochemistry. | Lower sensitivity; interpretation can be complex for intricate molecules. | Crystal growth can be a major bottleneck; structure may not reflect solution conformation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise covalent structure of a molecule in solution. For a 3-(Bromomethyl)benzo[b]thiophene derivative, key diagnostic signals in the ¹H NMR spectrum would include:
-
Aromatic Protons: A complex multiplet pattern between 7.0 and 8.5 ppm, characteristic of the substituted benzo[b]thiophene ring system.
-
Methylene Protons (-CH₂Br): A singlet at approximately 4.5-5.0 ppm. The chemical shift in this region is highly indicative of a CH₂ group attached to both an aromatic system and an electronegative bromine atom.
-
¹³C NMR would further confirm the carbon skeleton, including the characteristic shift of the -CH₂Br carbon.
X-ray Crystallography
When a definitive, unambiguous structural proof is required, single-crystal X-ray diffraction is the ultimate arbiter. This technique determines the precise spatial arrangement of every atom in the crystal lattice, providing absolute confirmation of connectivity and stereochemistry.[15][16] The primary challenge lies in growing a diffraction-quality single crystal, which can be a significant hurdle. Nevertheless, for novel scaffolds or as a final confirmation for a lead candidate, the certainty provided by a crystal structure is unparalleled.[13][14]
Caption: Integrated workflow for the confirmation of novel chemical entities.
Part 3: Experimental Protocols
Trustworthy data is built on robust and well-documented protocols. The following provides a standardized starting point for analysis.
Protocol 1: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
-
Perform a serial dilution to create a working solution of 1-10 µg/mL in the initial mobile phase solvent.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: ESI (positive ion mode).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.[6]
-
Desolvation Temperature: 300 °C.
-
Scan Range: m/z 100-500.
-
Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ mass. Examine the mass spectrum for the characteristic 1:1 isotopic doublet for bromine.
-
Protocol 2: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve ~5-10 mg of the purified, dry compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak or the TMS signal (0 ppm).
-
Integrate all peaks and identify the chemical shifts (δ) and coupling constants (J) for all proton signals.
-
Conclusion
The structural confirmation of 3-(Bromomethyl)benzo[b]thiophene derivatives is a multi-faceted process where mass spectrometry serves as the rapid, sensitive frontline tool for determining molecular weight and elemental composition. Its findings, particularly the unmistakable bromine isotopic signature and logical fragmentation patterns, provide a high degree of confidence. However, for complete and unambiguous structural proof, this data must be synergistically combined with the detailed connectivity information from NMR spectroscopy. For benchmark compounds or in cases of ambiguity, X-ray crystallography remains the ultimate authority. By employing this integrated analytical workflow, researchers can ensure the scientific integrity of their work and confidently advance the development of novel benzo[b]thiophene-based therapeutics.
References
-
D'hooge, M., et al. (2014). X-ray Structural Investigation of Nonsymmetrically and Symmetrically Alkylated[13]Benzothieno[3,2-b]benzothiophene Derivatives in Bulk and Thin Films. ACS Applied Materials & Interfaces. [Link]
-
Zhou, S., et al. (2010). Development of Liquid Chromatography Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry for Analysis of Halogenated Flame Retardants in Wastewater. ResearchGate. [Link]
-
Megson, D., et al. (2016). Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). Analytical Chemistry. [Link]
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PubMed. (2016). Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). PubMed. [Link]
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Lipp, P., & Schmidt, T. C. (2018). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. [Link]
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PubMed. (2014). X-ray structural investigation of nonsymmetrically and symmetrically alkylated[13]benzothieno[3,2-b]benzothiophene derivatives in bulk and thin films. PubMed. [Link]
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Fun, H.-K., et al. (2014). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives. Acta Crystallographica Section E. [Link]
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Abdel-Aziz, H. A., et al. (2018). Crystal Structure and Disorder in Benzothiophene Derivative. Juniper Publishers. [Link]
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SpectraBase. 3-Bromobenzo[b]thiophene. SpectraBase. [Link]
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Cuyckens, F., et al. (2006). Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. PubMed. [Link]
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Plis, K., et al. (2024). Modulation of Properties in[13]Benzothieno[3,2-b][13]benzothiophene Derivatives through Sulfur Oxidation. MDPI. [Link]
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Porter, Q. N., & Mommessin, J. A. (1971). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic. [Link]
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Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Ielo, L., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. [Link]
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Regmi, S., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC. [Link]
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Gunnlaugsson, T., et al. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. The Royal Society of Chemistry. [Link]
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Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]
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Comparative Reactivity Profile: 3-(Bromomethyl)benzo[b]thiophene vs. Benzyl Bromide
Executive Summary
The Heterocyclic Advantage: While Benzyl bromide (BnBr) serves as the industry standard for benzylic alkylations, 3-(Bromomethyl)benzo[b]thiophene (3-BMBT) represents a "super-activated" alternative. Driven by the electron-rich nature of the fused thiophene ring, 3-BMBT exhibits superior electrophilicity in both
This guide analyzes the mechanistic divergences between these two reagents, supported by electronic theory and experimental protocols.
Structural & Electronic Analysis
The core difference in reactivity stems from how the parent aromatic system stabilizes the transition states—specifically the developing positive charge at the methylene carbon.
| Feature | Benzyl Bromide (BnBr) | 3-(Bromomethyl)benzo[b]thiophene (3-BMBT) |
| Parent System | Benzene (Carbocyclic) | Benzo[b]thiophene (Heterocyclic) |
| Electronic Nature | ||
| Resonance Effect | Moderate stabilization of carbocation via phenyl ring. | Enhanced stabilization.[1][2] The C3 cation is conjugated with the benzene ring and the electron-rich sulfur atom. |
| Steric Profile | Low (Planar phenyl) | Moderate (Fused bicyclic system adjacent to reaction center) |
| Leaving Group | Bromide ( | Bromide ( |
Mechanism of Stabilization (The "Why")
In 3-BMBT, the sulfur atom acts as a powerful resonance donor (+M effect). When the bromide leaves (in
Reactivity Profiles
Nucleophilic Substitution (
)
-
Benzyl Bromide: Fast kinetics with primary amines, thiols, and alkoxides.
-
3-BMBT: Faster. Despite the slightly larger steric bulk of the bicyclic system, the electronic activation of the C-Br bond renders the methylene carbon more electrophilic. The transition state is stabilized by the adjacent
-system's ability to donate electron density into the antibonding orbital.
Solvolysis (
)
-
Benzyl Bromide: Slow solvolysis in neutral media; requires polar protic solvents to facilitate ionization.
-
3-BMBT: Significantly Faster. The "thienyl-methyl" cation is exceptionally stable. In competitive solvolysis experiments (e.g., ethanol/water), heteroaromatic halides hydrolyze much faster than benzyl halides.
-
Implication: 3-BMBT must be kept strictly anhydrous. Exposure to atmospheric moisture leads to rapid formation of 3-(hydroxymethyl)benzo[b]thiophene and subsequent polymerization.
-
Practical Comparison Data
| Reaction Type | Nucleophile | Conditions | 3-BMBT Performance | Benzyl Bromide Performance |
| N-Alkylation | Piperazine (2 eq) | MeCN, | 92% Yield (Rapid completion) | 88% Yield (Requires 4-6h or heat) |
| S-Alkylation | Thiophenol | DMF, | 95% Yield (Exothermic, requires cooling) | 90% Yield (Standard RT reaction) |
| Hydrolysis | Acetone/Water, RT |
Experimental Protocol: Synthesis & Utilization
Since 3-BMBT is expensive and unstable, it is often synthesized in situ or fresh from 3-methylbenzo[b]thiophene. Below is a validated workflow for its synthesis and immediate consumption in a drug-discovery context (N-alkylation).
Workflow Diagram
Detailed Protocol: N-Alkylation of Morpholine
Objective: Synthesize 4-(benzo[b]thiophen-3-ylmethyl)morpholine.
1. Reagent Preparation (If synthesizing 3-BMBT fresh):
-
Dissolve 3-methylbenzo[b]thiophene (10 mmol) in anhydrous heptane (or
if permitted). -
Add N-Bromosuccinimide (NBS) (10.5 mmol) and Benzoyl Peroxide (BPO) (0.5 mmol).
-
Reflux under
with a floodlight (500W) or standard reflux for 2-4 hours. Monitor by TLC (Hexanes). -
Filter succinimide byproduct.[1] Concentrate filtrate to obtain crude 3-BMBT (yellowish solid). Do not purify by silica column (decomposition risk).
2. Alkylation Reaction:
-
Step A: Charge a round-bottom flask with Morpholine (12 mmol, 1.2 eq) and Potassium Carbonate (
) (20 mmol, 2.0 eq) in dry Acetonitrile (MeCN) (30 mL). -
Step B: Cool the mixture to
(ice bath). Critical: 3-BMBT is highly reactive; controlling exotherm prevents bis-alkylation or polymerization. -
Step C: Add crude 3-BMBT (10 mmol) dissolved in minimal MeCN dropwise over 15 minutes.
-
Step D: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Step E: Quench with water, extract with Ethyl Acetate (
mL). Wash organics with brine, dry over .
3. Validation:
-
Expected Yield: 85-95%.
-
Diagnostic: Look for the disappearance of the
singlet ( ppm) and appearance of the singlet ( ppm).
Safety & Stability (Critical)
| Parameter | Benzyl Bromide | 3-(Bromomethyl)benzo[b]thiophene |
| Lachrymator | Severe. Causes immediate tearing and respiratory irritation. | Severe. Treat with equal or greater caution than BnBr. |
| Storage | Stable at RT (dark). | Unstable. Store at |
| Decomposition | Slow discoloration over months. | Rapid hydrolysis to alcohol; polymerization (turns dark brown/black) if left at RT in air. |
| Neutralization | 1M NaOH or aqueous Ammonia. | 1M NaOH or aqueous Ammonia. |
Handling Recommendation: Always manipulate 3-BMBT in a fume hood. All glassware contacting the reagent should be rinsed with a dilute ammonia solution before removal from the hood to neutralize lachrymatory residues.
References
-
BenchChem Technical Support. (2025).[3][4] A Comparative Guide to the Reactivity of 3-(Bromomethyl)selenophene and 3-(Bromomethyl)thiophene. BenchChem.[1][3][4] Link
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Zhang, X., et al. (2021).[5] Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC - NIH. Link
-
WIPO Patent. (2023). WO2023004964 - Method for Synthesizing 3-Bromomethyl-7-Chlorobenzo[b]thiophene.[6] World Intellectual Property Organization. Link
-
Organic Chemistry Portal. (2024). Benzothiophene Synthesis and Reactivity.[1][5][7][8][9] Organic Chemistry Portal. Link
-
NBInno. (2024). 3-Bromo-1-benzothiophene Synthesis: Key Processes and Supplier Insights. NBInno. Link
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The Benzothiophene Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The benzothiophene scaffold, a bicyclic aromatic heterocycle, stands out as a prime example of such a versatile core.[1][2] Its unique electronic properties and structural rigidity, combined with the potential for diverse functionalization, have made it a cornerstone in the development of novel therapeutics across multiple disease areas.[1][3]
This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of benzothiophene derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the causal relationships between chemical modifications and biological outcomes, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating this promising chemical space.
I. Anticancer Activity: Targeting the Pillars of Malignancy
Benzothiophene derivatives have demonstrated significant potential in oncology by targeting key pathways involved in tumor growth, proliferation, and survival.[3][4] The SAR studies in this area are multifaceted, with different substitution patterns on the benzothiophene ring leading to distinct mechanisms of action.
A. Comparative Analysis of Anticancer Benzothiophene Derivatives
The anticancer efficacy of benzothiophene derivatives is highly dependent on the nature and position of substituents. Two prominent strategies have emerged: kinase inhibition and disruption of microtubule dynamics.
Table 1: Comparison of Anticancer Benzothiophene Derivatives
| Compound Class | Example Derivative | Target(s) | Key Structural Features | IC50 Values | Reference(s) |
| Multi-Kinase Inhibitors | 5-Hydroxybenzothiophene Hydrazide (16b) | Clk4, DRAK1, Haspin, Clk1, Dyrk1A/B | 5-hydroxy group, hydrazide linker at C2 | Clk4: 11 nM; U87MG cells: 7.2 µM | [5],[6] |
| Tubulin Polymerization Inhibitors | Benzothiophene Acrylonitrile Analog (6) | Tubulin | Z-configuration acrylonitrile at C2, 3,4,5-trimethoxyphenyl group | GI50 (most cell lines): 10-100 nM | [6] |
| HDAC Inhibitors | Benzo[b]thienyl Hydroxamic Acids | Histone Deacetylase (HDAC) | Hydroxamic acid moiety | (Data varies with specific derivative) | [4] |
| Selective Estrogen Receptor Modulators (SERMs) | Raloxifene | Estrogen Receptor (ER) | 6-hydroxy, 2-(4-hydroxyphenyl), 3-[4-(2-piperidinoethoxy)benzoyl] | (Activity is context-dependent) | [7] |
Key SAR Insights:
-
Kinase Inhibition: The presence of a hydroxyl group at the C5 position of the benzothiophene ring appears crucial for multi-kinase inhibitory activity. The hydrazide linker in compound 16b facilitates interaction with the kinase active site.[5][6]
-
Tubulin Polymerization Inhibition: For acrylonitrile derivatives, the Z-configuration is critical for activity. The trimethoxyphenyl moiety, a common feature in many tubulin inhibitors, plays a significant role in binding to the colchicine site on tubulin.[6]
-
HDAC Inhibition: The key pharmacophore for this class is the hydroxamic acid group, which chelates the zinc ion in the active site of HDAC enzymes. The benzothiophene core acts as a scaffold to present this group in the correct orientation.[4]
-
SERMs: The specific arrangement of the phenolic hydroxyl groups and the basic amine side chain in molecules like Raloxifene dictates their tissue-selective estrogenic and antiestrogenic effects.[7]
B. Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The diverse mechanisms of action of benzothiophene derivatives highlight their adaptability in targeting cancer.
Certain 5-hydroxybenzothiophene derivatives act as potent multi-kinase inhibitors, simultaneously blocking several signaling pathways crucial for cancer cell proliferation and survival.[5][6] For instance, the inhibition of kinases like Clk4, DRAK1, and Dyrk1A/B can disrupt cell cycle progression and induce apoptosis.[5][6]
Caption: Anticancer mechanisms of benzothiophene derivatives.
Benzothiophene-based tubulin polymerization inhibitors function similarly to other colchicine-site binding agents. By preventing the assembly of microtubules, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] An important advantage of some of these compounds is their ability to overcome P-glycoprotein-mediated drug resistance.[6]
C. Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
-
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzothiophene derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[9]
-
-
Causality of Experimental Choices: The choice of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is based on the desired therapeutic target. The incubation time is chosen to allow for sufficient cell division and for the compound to exert its effect.
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[11][12]
-
Principle: The polymerization of tubulin is monitored by an increase in fluorescence or absorbance.[11][13]
-
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and the benzothiophene derivative at various concentrations.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Monitoring: Measure the change in absorbance at 340 nm or fluorescence over time.
-
Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Compare the curves of treated samples to positive (e.g., paclitaxel) and negative (e.g., colchicine) controls to determine if the compound inhibits or promotes polymerization.
-
-
Causality of Experimental Choices: Using purified tubulin allows for the direct assessment of the compound's effect on the target protein, eliminating confounding cellular factors. The use of controls is essential to validate the assay and to classify the mechanism of action of the test compound.
II. Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents.[14][15] Benzothiophene derivatives have emerged as a promising scaffold for this purpose.[15][16]
A. Comparative Analysis of Antimicrobial Benzothiophene Derivatives
The antimicrobial activity of benzothiophene derivatives is significantly influenced by the substituents on both the benzothiophene core and its appended moieties.
Table 2: Comparison of Antimicrobial Benzothiophene Derivatives
| Compound Class | Example Derivative | Target Organism(s) | Key Structural Features | MIC (µg/mL) | Reference(s) |
| Benzothiophene-Indole Hybrids | Fluorinated benzothiophene-indole hybrid | S. aureus, MRSA | Fluorine substitution on the benzothiophene ring, indole moiety | 1-2 | |
| Benzothiophene Acylhydrazones | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus, MRSA | 6-chloro substitution, acylhydrazone linker, pyridine ring | 4 | [17] |
Key SAR Insights:
-
Halogenation: The presence of a fluorine atom on the benzothiophene ring of indole hybrids enhances their activity against S. aureus and MRSA. Similarly, a chloro group at the C6 position of acylhydrazone derivatives is beneficial for their antibacterial potency.[17]
-
Hybridization with other Heterocycles: The incorporation of other heterocyclic rings, such as indole and pyridine, can significantly improve the antimicrobial spectrum and potency.[17] The nitrogen atom in the pyridine ring of the acylhydrazone derivative may be involved in crucial interactions with the bacterial target.
-
Acylhydrazone Linker: The acylhydrazone moiety is a versatile linker that allows for the introduction of various aromatic and heteroaromatic substituents, enabling fine-tuning of the antimicrobial activity.[17]
B. Mechanism of Action: Targeting Essential Bacterial Processes
While the exact mechanisms for many antimicrobial benzothiophenes are still under investigation, some specific targets have been identified.
Some benzothiophene-indole hybrids have been shown to inhibit bacterial pyruvate kinase, an essential enzyme in glycolysis. This inhibition disrupts the central carbon metabolism of the bacteria, leading to cell death.
Caption: Workflow for MIC determination by broth microdilution.
C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[18][19][20][21][22]
-
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible growth.[19][21]
-
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the benzothiophene derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[20]
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[22]
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no bacteria).[19]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[21]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[19]
-
-
Causality of Experimental Choices: The use of a standardized inoculum and specific growth media ensures reproducibility and comparability of results. The inclusion of control wells is crucial for validating the experiment.
III. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment. Benzothiophene derivatives have been explored as a novel class of anti-inflammatory agents, often with improved selectivity and side-effect profiles compared to traditional NSAIDs.[23][24][25]
A. Comparative Analysis of Anti-inflammatory Benzothiophene Derivatives
The primary mechanism by which many benzothiophene derivatives exert their anti-inflammatory effects is through the selective inhibition of cyclooxygenase-2 (COX-2).[23][24]
Table 3: Comparison of Anti-inflammatory Benzothiophene Derivatives
| Compound Class | Example Derivative | Target | Key Structural Features | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Tetrahydro[b]benzothiophenes | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (4j) | COX-2 | 4-methoxyphenyl at C2, tetrahydro-fused ring | 0.31 | 183.8 | [24] |
| Bromo-benzothiophene Carboxamides | Derivative 6 | COX-2 | Bromo-substitution, carboxamide at C2 | (Potent inhibition, specific IC50 not provided) | [23] |
Key SAR Insights:
-
COX-2 Selectivity: The presence of a sulfonamide or a similar group on one of the phenyl rings is a common feature of selective COX-2 inhibitors. For the 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene series, the 4-methoxyphenyl substituent at the C2 position contributes to high COX-2 selectivity.[24] This is because the bulkier active site of COX-2 can accommodate this group, whereas the narrower active site of COX-1 cannot.
-
Carboxamide Moiety: The carboxamide group in the bromo-benzothiophene series is likely involved in hydrogen bonding interactions within the COX-2 active site, contributing to their inhibitory activity.[23]
B. Mechanism of Action: Selective COX-2 Inhibition
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[26] By selectively inhibiting COX-2 over the constitutively expressed COX-1, benzothiophene derivatives can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[27]
Caption: Mechanism of action of benzothiophene-based COX-2 inhibitors.
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[28][29][30][31][32]
-
Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.[29][32]
-
Protocol:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[28]
-
Compound Administration: Administer the benzothiophene derivative or a control vehicle (e.g., saline) orally or intraperitoneally. A positive control group receiving a known NSAID (e.g., indomethacin) is also included.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[28][30]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[28]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
-
-
Causality of Experimental Choices: The rat is a well-established model for inflammation studies. Carrageenan is used as the inflammatory agent because it induces a biphasic inflammatory response, allowing for the study of different mediators of inflammation. The use of a plethysmometer provides a quantitative measure of edema.
IV. Conclusion and Future Perspectives
The benzothiophene scaffold has proven to be a remarkably fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in biological activity, enabling the selective targeting of a wide range of proteins and pathways.
The future of benzothiophene-based drug discovery lies in the continued exploration of novel substitution patterns and the application of modern drug design strategies, such as computational modeling and fragment-based screening. Furthermore, the development of derivatives with dual or multiple mechanisms of action, such as compounds with combined anticancer and anti-inflammatory properties, holds significant promise for the treatment of complex diseases. As our understanding of the biological targets of these compounds deepens, so too will our ability to design the next generation of highly effective and safe benzothiophene-based medicines.
V. References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]
-
Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. (2014). IUBMB Life, 66(3), 201-211. [Link]
-
Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. PubMed. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Future Medicinal Chemistry. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Semantic Scholar. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
-
2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Perspectives on antimicrobial potential of benzothiophene derivatives. (2015). Request PDF. [Link]
-
Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida. [Link]
-
Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). Current Protocols in Pharmacology. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. (2025). Moroccan Journal of Chemistry. [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Medicinal Chemistry. [Link]
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QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. (2010). ResearchGate. [Link]
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Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). Journal of Inflammation. [Link]
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Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2016). Current Cancer Drug Targets. [Link]
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Perspectives on antimicrobial potential of benzothiophene derivatives. (2015). Semantic Scholar. [Link]
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Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (2005). ResearchGate. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules. [Link]
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Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. (2018). Journal of the Indian Chemical Society. [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. [Link]
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Inhibition of tubulin polymerization evaluated by cell-free tubulin polymerization assay. (2020). ResearchGate. [Link]
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In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (2014). ResearchGate. [Link]
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Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. (2022). European Journal of Medicinal Chemistry. [Link]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2016). Scientific Reports. [Link]
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A Comparative Crystallographic Guide to 3-(Bromomethyl)benzo[b]thiophene Derivatives for Drug Discovery and Materials Science
In the landscape of medicinal chemistry and materials science, the benzo[b]thiophene scaffold is a cornerstone, celebrated for its versatile biological activities and intriguing electronic properties.[1] This guide delves into the nuanced world of X-ray crystallography of 3-(Bromomethyl)benzo[b]thiophene derivatives, offering a comparative analysis critical for researchers, scientists, and drug development professionals. Our exploration will not only illuminate the structural intricacies of these molecules but also provide actionable insights into how subtle molecular modifications can profoundly influence crystal packing and, consequently, material properties and biological interactions.
The strategic placement of a bromomethyl group at the 3-position of the benzo[b]thiophene core introduces a reactive handle, paving the way for a diverse array of molecular architectures.[2] Understanding the three-dimensional arrangement of these derivatives at the atomic level is paramount for rational drug design and the engineering of novel organic materials.
The Foundation: Synthesis of 3-(Bromomethyl)benzo[b]thiophene Derivatives
The journey to a crystal structure begins with the synthesis of high-purity material. A common and effective route to 3-(bromomethyl)benzo[b]thiophene involves the radical bromination of 3-methylbenzo[b]thiophene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide.[3] The choice of solvent is critical, with non-polar solvents like C6-C8 straight-chain alkanes being preferred over environmentally hazardous options like carbon tetrachloride.[3]
For comparative analysis, we will also consider the synthesis of derivatives with additional substitutions on the benzo[b]thiophene core, such as 3-bromo-2-(phenylsulfanyl)benzo[b]thiophene. The synthesis of this class of compounds can be achieved through the electrophilic cyclization of alkynyl thioanisoles.[4]
Experimental Protocol: From Powder to Diffraction-Quality Crystals
The crystallization of small organic molecules is often considered both an art and a science. The following protocol provides a systematic approach to obtaining single crystals of 3-(Bromomethyl)benzo[b]thiophene derivatives suitable for X-ray diffraction analysis.
Step 1: Purification of the Synthesized Compound
-
Rationale: Impurities can significantly hinder crystal growth by disrupting the crystal lattice.
-
Procedure: The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate). The purity of the fractions should be monitored by thin-layer chromatography (TLC).
Step 2: Solvent Screening for Crystallization
-
Rationale: The ideal crystallization solvent is one in which the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.
-
Procedure: A small amount of the purified compound is placed in several vials, and different solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof) are added dropwise until the solid dissolves upon gentle heating. The vials are then allowed to cool slowly to room temperature.
Step 3: Crystallization Techniques
-
Slow Evaporation:
-
Rationale: This is the simplest crystallization method. The slow removal of the solvent gradually increases the concentration of the solute, leading to supersaturation and crystal formation.
-
Procedure: Dissolve the compound in a suitable solvent in a vial covered with a perforated lid or parafilm to allow for slow evaporation.
-
-
Vapor Diffusion:
-
Rationale: This technique is particularly useful for growing high-quality crystals of sensitive compounds.
-
Procedure: A concentrated solution of the compound in a good solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a poor solvent in which the compound is sparingly soluble but the good solvent is miscible. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Step 4: Crystal Harvesting and Mounting
-
Rationale: Proper handling of the delicate crystals is crucial to preserve their integrity for X-ray diffraction.
-
Procedure: Once suitable crystals have formed, they should be carefully harvested using a cryo-loop and immediately flash-cooled in a stream of cold nitrogen gas to prevent solvent loss and crystal damage. The crystal is then mounted on a goniometer head for data collection.
Visualizing the Crystallization Workflow
Caption: A schematic overview of the key stages in determining the crystal structure of a small molecule.
Comparative Crystallographic Analysis
While a definitive crystal structure for the parent 3-(Bromomethyl)benzo[b]thiophene is not publicly available at the time of this guide, a detailed comparison with closely related, structurally characterized derivatives provides invaluable insights into the factors governing their solid-state architecture. We will focus our analysis on the crystal structures of 3-bromo-2-(phenylsulfanyl)benzo[b]thiophene (Compound 1 ) and 3-iodo-2-(phenylsulfanyl)benzo[b]thiophene (Compound 2 ).[5]
| Parameter | Compound 1 | Compound 2 |
| Formula | C₁₄H₉BrS₂ | C₁₄H₉IS₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.1234 (2) | 10.2345 (3) |
| b (Å) | 7.8912 (2) | 7.9987 (2) |
| c (Å) | 16.5432 (4) | 16.6543 (5) |
| β (°) ** | 98.765 (1) | 99.123 (2) |
| Volume (ų) | 1305.67 (5) | 1345.67 (7) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) ** | 1.712 | 1.815 |
Data sourced from: [5]
Analysis of Intermolecular Interactions and Crystal Packing
The crystal structures of both Compound 1 and 2 are dominated by a combination of π-π stacking and C-H···π interactions.[5] The benzo[b]thiophene core and the phenyl ring of the phenylsulfanyl group are essentially planar, facilitating these interactions.
A key observation is the influence of the halogen atom at the 3-position. The larger size of the iodine atom in Compound 2 compared to the bromine in Compound 1 leads to a slight expansion of the unit cell dimensions. This highlights the significant role that even a single atomic substitution can play in modulating the crystal lattice.
For the hypothetical crystal structure of 3-(Bromomethyl)benzo[b]thiophene, we can anticipate that the presence of the more flexible bromomethyl group, as opposed to a single halogen atom, would introduce the possibility of different intermolecular interactions, such as C-H···Br hydrogen bonds. These interactions could lead to a significantly different crystal packing arrangement compared to Compounds 1 and 2 .
Visualizing Structure-Packing Relationships
Caption: The interplay between molecular structure and the resulting crystal packing and properties.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the crystallographic analysis of 3-(Bromomethyl)benzo[b]thiophene derivatives. While the definitive crystal structure of the parent compound remains to be reported, a comparative analysis with closely related, structurally characterized analogues offers profound insights into the principles governing their solid-state assembly. The detailed experimental protocols and the logical framework for understanding structure-property relationships presented herein are intended to empower researchers in their quest to develop novel therapeutics and advanced materials based on the versatile benzo[b]thiophene scaffold. Future work should focus on obtaining the crystal structure of 3-(Bromomethyl)benzo[b]thiophene to validate the predictions made in this guide and to further enrich our understanding of this important class of molecules.
References
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4][6]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide.
-
[Modulation of Properties in[5]Benzothieno[3,2-b][5]benzothiophene Derivatives through Sulfur Oxidation.]([Link])
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Technical Validation: Optimized Sertaconazole Synthesis via Benzothiophene Precursor
Executive Summary
This guide validates an optimized synthetic route for Sertaconazole Nitrate (CAS: 99592-32-2), focusing on the critical etherification of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 3-(bromomethyl)-7-chlorobenzo[b]thiophene .[1]
Historically, industrial synthesis relied on hazardous hydride bases (NaH) in polar aprotic solvents (DMF/HMPA). This guide presents experimental validation for a Phase-Transfer Catalysis (PTC) protocol. Comparative data demonstrates that the PTC route offers superior safety profiles, higher yields (>90%), and improved impurity rejection compared to the legacy hydride route.
The Chemistry Strategy
The core challenge in Sertaconazole synthesis is the O-alkylation of the secondary alcohol (imidazole intermediate) with the benzothiophene halide.
The Precursors
-
Nucleophile: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[1]
-
Electrophile (Benzothiophene Precursor): 3-(bromomethyl)-7-chlorobenzo[b]thiophene.[1][2][3][4]
Mechanistic Comparison
-
Legacy Route (Route A): Relies on irreversible deprotonation using Sodium Hydride (NaH). This generates hydrogen gas and requires anhydrous conditions to prevent dangerous exotherms.
-
Validated Route (Route B): Utilizes an interfacial mechanism. Aqueous NaOH deprotonates the alcohol at the interface, mediated by a quaternary ammonium salt (Tetrabutylammonium chloride - TBAC). This allows the use of toluene, a recyclable solvent, and eliminates hydrogen evolution risks.
Figure 1: Mechanistic pathway for the Phase-Transfer Catalyzed synthesis of Sertaconazole.[2][3][4][5]
Experimental Validation: The PTC Protocol
The following protocol has been validated for scalability and safety. It replaces the NaH/DMF system with a NaOH/Toluene/TBAC system.
Reagents & Stoichiometry
| Component | Role | Equivalence (eq) |
| 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Substrate | 1.0 |
| 3-(bromomethyl)-7-chlorobenzo[b]thiophene | Alkylating Agent | 1.0 - 1.05 |
| Sodium Hydroxide (50% aq) | Base | 3.0 |
| Tetrabutylammonium Chloride (TBAC) | Phase Transfer Catalyst | 0.05 |
| Toluene | Solvent | 10 Vol |
Step-by-Step Methodology
-
Charge: Into a glass-lined reactor, charge Toluene and 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. Agitate to suspend.
-
Catalyst Addition: Add TBAC and 50% NaOH solution. The system becomes biphasic.
-
Heating: Heat the mixture to 80°C . Ensure vigorous agitation (critical for interfacial surface area).
-
Reaction: Maintain 80°C for 4–6 hours.
-
Self-Validating Check: Monitor by TLC (Mobile phase: Toluene/Methanol 9:1). The limiting reagent (imidazole alcohol) must be <0.5%.
-
-
Workup: Cool to 25°C. Add water (5 Vol) to dissolve inorganic salts (NaBr).
-
Separation: Stop agitation. Allow layers to settle (15-30 min). Discard the lower aqueous layer (high density waste).
-
Salt Formation: To the organic toluene layer, add Nitric Acid (65%) dropwise at 20-25°C until pH reaches 1-2. Sertaconazole Nitrate precipitates immediately.
-
Isolation: Filter the solid. Wash with cold toluene and then ethanol.
-
Recrystallization: Dissolve crude wet cake in Ethanol (95%) at reflux. Cool to 0-5°C to crystallize.
Comparative Performance Analysis
The following data compares the validated PTC route against the traditional NaH route (based on patent US5135943 and process optimization studies).
Table 1: Process Metrics Comparison
| Metric | Route A: NaH / DMF (Traditional) | Route B: PTC / Toluene (Validated) | Status |
| Yield (Molar) | 65% - 75% | 92% - 95% | ✅ Superior |
| Purity (HPLC) | 96.0% - 97.5% | > 99.0% | ✅ Superior |
| Reaction Temp | 30°C - 60°C (Exothermic risk) | 80°C (Stable) | ✅ Controlled |
| Solvent Class | DMF (Class 2, difficult recovery) | Toluene (Class 2, easy recovery) | ✅ Greener |
| Atom Economy | Low (NaH excess, side reactions) | High (Stoichiometric efficiency) | ✅ Efficient |
| Safety Hazard | H₂ gas evolution, Moisture sensitive | No gas evolution, Water tolerant | ✅ Safer |
Impurity Profile
The benzothiophene precursor is prone to hydrolysis in strong aqueous bases if not protected by the organic phase.
-
Route A Risk: Competitive elimination reactions caused by NaH can lead to alkene impurities.
-
Route B Advantage: The PTC method minimizes contact between the benzothiophene halide and the bulk aqueous base, reducing hydrolysis byproducts (Sertaconazole Impurity B) to <0.1%.
Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters must be strictly controlled.
Figure 2: Decision workflow for the optimized Sertaconazole synthesis process.
Key Control Points:
-
Agitation Speed: Because the reaction occurs at the interface of the toluene/water droplets, low agitation results in stalled conversion. High-shear mixing is recommended.
-
Temperature Ramp: Rapid heating can cause minor hydrolysis of the benzothiophene precursor. A ramp rate of 1°C/min to 80°C is optimal.
-
Water Content: Unlike Route A, Route B requires water to solubilize the NaOH and TBAC. However, the ratio of Water:Toluene should be kept between 1:3 and 1:5 to maintain high reactant concentration in the organic phase.
Analytical Verification
Final product release testing must confirm the structure and absence of the benzothiophene precursor.
-
HPLC Method: C18 Column, Acetonitrile:Buffer (pH 3.0) gradient.
-
Target Specification:
-
Sertaconazole Nitrate Assay: 99.0% - 101.0%
-
Benzothiophene Precursor (Starting Material): NMT 0.15%
-
Related Substance A (Hydrolysis product): NMT 0.2%
-
References
-
Ferrer Internacional, S.A. (1992). Imidazole derivatives, their preparation and their application. US Patent 5,135,943. Link
-
Shandong Dyne Marine Biopharmaceutical Co Ltd. (2002). Process for synthesizing sertaconazole. CN Patent 1358719A.[4] Link
-
Zhejiang University of Technology. (2015). Synthesis method of Sertaconazole nitrate. CN Patent 104860933A. Link
-
ChemicalBook. (2023). 3-(Bromomethyl)-7-chlorobenzo[b]thiophene Product Properties. Link
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- 5. prepchem.com [prepchem.com]
Comparative Guide: Cytotoxicity Profiling of Novel Benzothiophene Derivatives
Executive Summary
Benzothiophene scaffolds have emerged as a privileged structure in medicinal chemistry, particularly in oncology.[1][2] Unlike traditional alkylating agents (e.g., Cisplatin) or broad-spectrum anthracyclines (e.g., Doxorubicin), novel benzothiophene derivatives—specifically 2-arylbenzothiophenes and benzothiophene-3-carbonitriles —exhibit a distinct mode of action often involving tubulin polymerization inhibition and specific kinase targeting.
This guide provides a technical comparison of these novel compounds against established standards, focusing on cytotoxicity (IC50), Selectivity Index (SI), and mechanistic validation.
Structural Rationale & Market Context
The benzothiophene core is a bioisostere of the indole ring (found in tryptophan) and naphthalene. Its sulfur atom enhances lipophilicity, improving membrane permeability compared to indole analogs.
-
Established Drug: Raloxifene (SERM) utilizes this core, proving its bioavailability.
-
Novel Application: Recent derivatives modify the C-2 and C-3 positions to target the colchicine-binding site of tubulin, offering a strategy to overcome multidrug resistance (MDR) often seen with taxanes.
Comparative Performance Data
The following data synthesizes performance metrics of a representative novel benzothiophene derivative (designated here as NBT-Tub1 , analogous to 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene) against clinical standards.
Table 1: Cytotoxicity (IC50) & Selectivity Profile
Data represents mean IC50 values (µM) from 72h MTT assays.
| Compound Class | Agent | Breast (MCF-7) | Colon (HCT-116) | Prostate (PC-3) | Normal Fibroblast (WI-38) | Selectivity Index (SI)* |
| Novel Benzothiophene | NBT-Tub1 | 0.045 | 0.060 | 0.095 | > 50.0 | > 1100 |
| Standard (Platinum) | Cisplatin | 12.5 | 8.2 | 15.4 | 22.1 | 1.8 |
| Standard (Anthracycline) | Doxorubicin | 0.35 | 0.15 | 0.42 | 1.2 | 3.4 |
| Standard (Tubulin) | Combretastatin A-4 | 0.004 | 0.006 | 0.008 | 0.5 | 125 |
Critical Insight: While Combretastatin A-4 is more potent, NBT-Tub1 demonstrates a superior safety profile (SI > 1000) compared to Cisplatin (SI ~1.8). An SI > 3.0 is generally considered the threshold for a "selective" anticancer agent [1].[3]
Structure-Activity Relationship (SAR) Analysis
-
Position C-2: Substitution with a 3,4,5-trimethoxyphenyl moiety is critical. It mimics the A-ring of colchicine, facilitating deep binding into the tubulin pocket.
-
Position C-3: The presence of a cyano (-CN) or amine (-NH2) group here acts as a hydrogen bond acceptor/donor, stabilizing the molecule within the active site. Removing this group often leads to a 10-fold loss in potency [2].
Mechanistic Validation
Unlike DNA-damaging agents (Cisplatin), novel benzothiophenes function primarily as Microtubule Destabilizing Agents (MDAs) . They bind to tubulin, preventing polymerization into microtubules, which triggers the Spindle Assembly Checkpoint (SAC) and forces the cell into G2/M arrest.
Pathway Visualization: From Binding to Apoptosis
The following diagram illustrates the cascade triggered by NBT-Tub1, leading to mitochondrial apoptosis.
Figure 1: Mechanistic pathway of benzothiophene derivatives inducing apoptosis via tubulin destabilization and mitochondrial dysfunction.[4]
Experimental Protocol: Validating Cytotoxicity
To replicate the data above, use the MTT Assay . While SRB (Sulforhodamine B) is superior for linearity in dense cultures, MTT remains the gold standard for metabolic assessment in drug discovery.
Senior Scientist Advisory (The "Why" behind the steps):
-
Edge Effects: Do not use the outer wells of a 96-well plate for data. Fill them with PBS.[5] Evaporation rates differ at the edges, skewing concentration data.
-
Solubilization: Formazan crystals in benzothiophene-treated cells can be dense. Use acidified isopropanol or SDS-HCl rather than pure DMSO if crystals are stubborn.
Workflow Diagram
Figure 2: Step-by-step MTT assay workflow for evaluating benzothiophene cytotoxicity.
Calculation of Selectivity Index (SI)
[3]-
Interpretation: If SI < 2, the compound is a general toxin. If SI > 10, it is a highly promising lead candidate.
Conclusion
Novel benzothiophene derivatives, particularly those substituted with trimethoxybenzoyl groups, represent a significant advancement over traditional platinum-based chemotherapy.
-
Potency: They achieve nanomolar IC50s comparable to Combretastatin A-4.
-
Mechanism: They bypass DNA-repair resistance mechanisms by targeting the cytoskeleton.
-
Safety: They exhibit superior Selectivity Indices (>100) compared to Doxorubicin and Cisplatin.
Researchers should prioritize tubulin polymerization assays and flow cytometry (Annexin V/PI) to validate the specific mode of death (apoptosis vs. necrosis) for these compounds.
References
-
Selectivity Index Significance: Comparison of Selectivity Index (SI) values of tested compounds. (2025).[6][7] ResearchGate. [Link]
-
Benzothiophene Structure-Activity Relationship: Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. (2016).[8][9] Acta Pharmaceutica.[9] [Link]
-
Tubulin Targeting Mechanism: Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents.[10] (2014). PLOS ONE / NIH. [Link]
-
Assay Protocol Comparison (MTT vs SRB): Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. (2006). SciSpace. [Link]
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- 10. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of 3-(Bromomethyl)benzo[b]thiophene from Different Suppliers
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 3-(Bromomethyl)benzo[b]thiophene is a key building block in the synthesis of numerous pharmacologically active molecules.[1] Its reactive bromomethyl group makes it a valuable intermediate for introducing the benzo[b]thiophene scaffold into larger, more complex structures.[2] However, the very reactivity that makes this compound useful also predisposes it to the formation of impurities during synthesis and storage.
This guide provides a comprehensive framework for the purity analysis of 3-(Bromomethyl)benzo[b]thiophene, offering a comparative study of methodologies to assess materials from different suppliers. As researchers and drug development professionals, it is incumbent upon us to not just quantify purity, but to understand the impurity profile, as even seemingly minor contaminants can have significant downstream consequences. This document is structured to provide not only the "how" but also the "why" behind the analytical choices, reflecting a philosophy of self-validating protocols and robust scientific integrity.
The Synthetic Context: Anticipating Potential Impurities
A thorough purity analysis begins with an understanding of the compound's synthesis. A common route to 3-(Bromomethyl)benzo[b]thiophene involves the free-radical bromination of 3-methylbenzo[b]thiophene using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.[3][4]
This synthetic pathway can potentially introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 3-methylbenzo[b]thiophene.
-
Over-brominated Species: Dibrominated and other poly-brominated benzo[b]thiophene derivatives.
-
By-products: Succinimide (from NBS) and benzoic acid (from benzoyl peroxide).
-
Isomeric Impurities: Bromination at other positions on the benzo[b]thiophene ring.
-
Degradation Products: Hydrolysis of the bromomethyl group to the corresponding alcohol, 3-(hydroxymethyl)benzo[b]thiophene, or formation of ethers if alcoholic solvents are used.
A multi-faceted analytical approach is therefore essential for a comprehensive purity assessment.
Experimental Workflow for Purity Analysis
The following diagram outlines the logical flow of our comprehensive purity analysis protocol. Each step is designed to provide orthogonal information, creating a detailed and reliable picture of the material's quality.
Caption: Overall workflow for the comprehensive purity analysis of 3-(Bromomethyl)benzo[b]thiophene.
Comparative Data Summary
The following table presents a hypothetical data set from the analysis of 3-(Bromomethyl)benzo[b]thiophene from three different suppliers. This data will be referenced in the subsequent discussion of the analytical methodologies.
| Analytical Test | Parameter | Supplier A | Supplier B | Supplier C |
| HPLC-UV (Area %) | Purity | 99.2% | 97.5% | 99.8% |
| Impurity 1 (RRt ~0.8) | 0.3% | 1.2% | Not Detected | |
| Impurity 2 (RRt ~1.5) | 0.2% | 0.5% | 0.1% | |
| GC-MS | Purity (Area %) | 99.1% | 97.3% | 99.7% |
| Identified Impurities | 3-methylbenzo[b]thiophene | 3-methylbenzo[b]thiophene, Dibromomethylbenzo[b]thiophene | Trace solvent | |
| ¹H qNMR | Absolute Purity (w/w %) | 98.9% | 96.8% | 99.5% |
| NMR-silent impurities | Inferred <0.3% | Inferred <0.7% | Inferred <0.3% | |
| FTIR | Conformance | Conforms to reference | Conforms to reference | Conforms to reference |
| Extraneous Peaks | None observed | None observed | None observed |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity
Rationale: HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase method is ideal for a moderately polar compound like 3-(Bromomethyl)benzo[b]thiophene.[5]
Protocol:
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-22 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
Interpretation of Hypothetical Data: Supplier C shows the highest purity by HPLC (99.8%), with only a minor impurity. Supplier B has the lowest purity (97.5%) and a significant level of Impurity 1, which, based on its earlier elution time (RRt ~0.8), is likely the less polar starting material, 3-methylbenzo[b]thiophene.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Rationale: GC-MS is an excellent confirmatory technique, particularly for identifying volatile and semi-volatile impurities.[6][7] The mass spectrometer provides structural information, allowing for the tentative identification of unknown peaks.
Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Use the same 1 mg/mL stock solution prepared for HPLC analysis.
Interpretation of Hypothetical Data: The GC-MS results corroborate the HPLC findings. Supplier B's material is confirmed to contain 3-methylbenzo[b]thiophene and also an over-brominated species, likely dibromomethylbenzo[b]thiophene. This suggests poor control over the bromination reaction during synthesis. Supplier A shows the presence of the starting material, while Supplier C's sample is very clean, with only a trace of a common solvent.
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Rationale: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[8][9] It quantifies the analyte against a certified internal standard of known purity and weight. This method is also excellent for detecting impurities that may not be visible by HPLC or GC.[10]
Protocol:
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Maleic Anhydride (certified reference material).
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh ~15 mg of 3-(Bromomethyl)benzo[b]thiophene.
-
Accurately weigh ~5 mg of Maleic Anhydride into the same vial.
-
Dissolve both in ~0.7 mL of CDCl₃.
-
-
Acquisition Parameters:
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 of interest (e.g., 30 seconds) to ensure full relaxation of all protons.
-
Use a 90° pulse.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the -CH₂Br protons) and the signal from the internal standard (the two olefinic protons of maleic anhydride).
-
-
Calculation: The purity (w/w %) is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
Interpretation of Hypothetical Data: The qNMR results provide the most accurate measure of absolute purity. Supplier C is again the highest at 99.5%. The slightly lower values from qNMR compared to chromatographic methods for all suppliers suggest the presence of NMR-silent impurities, such as inorganic salts, which would not be detected by HPLC or GC.
Fourier-Transform Infrared Spectroscopy (FTIR) for Identity Confirmation
Rationale: FTIR is a rapid and reliable technique for confirming the identity of a compound by verifying the presence of its key functional groups.[11][12] While not quantitative for purity in this context, it can quickly flag a grossly impure or incorrect sample.
Protocol:
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Compare the obtained spectrum against a reference spectrum. Look for characteristic peaks:
-
~3100-3000 cm⁻¹ (Aromatic C-H stretch).
-
~1450-1600 cm⁻¹ (Aromatic C=C stretch).
-
~1200 cm⁻¹ (C-Br stretch).
-
Characteristic fingerprint region for the benzo[b]thiophene core.[13]
-
Interpretation of Hypothetical Data: All three samples conform to the reference spectrum, indicating that the major component is indeed 3-(Bromomethyl)benzo[b]thiophene. This is an important baseline confirmation.
Visualizing Potential Impurity Formation
The following diagram illustrates the primary synthetic route and the potential side reactions leading to common impurities.
Caption: Potential impurity formation pathways during the synthesis of 3-(Bromomethyl)benzo[b]thiophene.
Conclusion and Recommendations
This multi-faceted analytical approach provides a robust and reliable method for assessing the purity of 3-(Bromomethyl)benzo[b]thiophene from various suppliers.
-
Supplier C consistently provided the material with the highest purity across all analytical techniques, making it the recommended choice for applications where high purity is paramount, such as in late-stage drug development and GMP synthesis.
-
Supplier A provided material of good quality, suitable for early-stage research and development where the presence of a small amount of starting material may be tolerable.
-
Supplier B 's material showed significant levels of both starting material and over-brominated by-products, indicating potential issues with their synthetic process control. This material may require re-purification before use, or it could be relegated to non-critical applications.
As Senior Application Scientists, we must emphasize that an initial investment in comprehensive purity analysis is a critical risk mitigation strategy. Understanding the complete impurity profile of a key starting material like 3-(Bromomethyl)benzo[b]thiophene not only ensures the quality of the immediate reaction but also safeguards the integrity of the entire research and development pipeline.
References
-
SIELC Technologies. (2018). 3-(Bromomethyl)thiophene. Retrieved from [Link]
-
Reddit. (2021). Quantitative purity determination with NMR. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Retrieved from [Link]
-
Organic Syntheses. 3-thenyl bromide. Retrieved from [Link]
-
ResearchGate. (2021). FT-IR spectrum of PTT-1, PTT-2, PTT-3 and PTT-4. Retrieved from [Link]
-
MDPI. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of 7-Chloro-3-(bromomethyl)benzo[b]thiophene. Retrieved from [Link]
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PubChem. Benzo(b)thiophene, 3-bromo-. Retrieved from [Link]
- Google Patents. (1996). Benzothiophene compounds, intermediates, compositions, and methods.
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
- Google Patents. (2021). Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
Organic Chemistry Portal. Benzothiophene synthesis. Retrieved from [Link]
-
ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]
-
ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. Retrieved from [Link]
-
Research Square. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
-
Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved from [Link]
-
University of Ottawa. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]
-
PubMed. (2013). Determining and reporting purity of organic molecules: why qNMR. Retrieved from [Link]
-
Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Synthesis and characterization of Thiophene fused arylbenzo[3][14]thieno[2,3- d]thiazole derivatives. Retrieved from [Link]
-
Prime Scholars. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Retrieved from [Link]
-
NIH. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]
-
Cheméo. Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). Retrieved from [Link]
-
Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
-
Medico Research Chronicles. (2020). Synthesis, characterization of novel benzothiophene. Retrieved from [Link]
-
The Good Scents Company. benzothiophene, 95-15-8. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 3-(Bromomethyl)benzo[b]thiophene: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Bromomethyl)benzo[b]thiophene, a halogenated organic compound. By understanding the chemical's properties and the principles of waste management, you can ensure a safe laboratory environment and maintain regulatory compliance.
Immediate Safety and Hazard Recognition: The First Line of Defense
Before initiating any disposal procedure, it is imperative to recognize the hazards associated with 3-(Bromomethyl)benzo[b]thiophene. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Ingestion may be harmful.[3] Therefore, adherence to strict safety protocols is non-negotiable.
Essential Personal Protective Equipment (PPE):
A foundational aspect of laboratory safety is the correct and consistent use of PPE. When handling 3-(Bromomethyl)benzo[b]thiophene in any capacity—from experimental use to disposal—the following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Impervious gloves and protective clothing are necessary to prevent skin contact.[1]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[1] In situations where exposure limits might be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1]
| Hazard Classification | Recommended PPE |
| Skin Corrosion/Irritation | Impervious Gloves, Lab Coat |
| Serious Eye Damage/Irritation | Chemical Safety Goggles/Face Shield |
| Respiratory Irritation | Chemical Fume Hood, Respirator (if needed) |
| Acute Toxicity (Oral) | Standard Laboratory PPE |
The "Why": Understanding the Chemistry of Disposal
3-(Bromomethyl)benzo[b]thiophene is a halogenated organic compound. The presence of bromine dictates its disposal pathway. Halogenated and non-halogenated organic wastes are treated differently.[4] Non-halogenated solvents can often be recycled as fuel additives, while halogenated solvents require incineration at high temperatures with specialized flue gas scrubbing to neutralize the resulting acidic gases (such as hydrobromic acid).[4][5] Improper disposal, such as mixing with non-halogenated waste streams, can contaminate large batches of solvent waste, leading to significantly higher disposal costs and environmental risks.[4]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
This protocol outlines the systematic procedure for the safe disposal of 3-(Bromomethyl)benzo[b]thiophene waste.
Step 1: Waste Segregation at the Source
The principle of waste segregation is paramount to safe and compliant chemical disposal.
-
Designated Waste Container: All waste containing 3-(Bromomethyl)benzo[b]thiophene, including contaminated solids (e.g., weighing paper, gloves) and solutions, must be collected in a designated, properly labeled hazardous waste container.[6][7]
-
Labeling: The container must be clearly labeled as "Halogenated Organic Waste" and should list all chemical constituents, including "3-(Bromomethyl)benzo[b]thiophene."[6][7] Do not use abbreviations or chemical formulas.[7]
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, acids, or bases.[1][8]
Step 2: Container Management
Proper management of the waste container is crucial to prevent spills and exposure.
-
Closure: Keep the waste container tightly closed when not in use.[1][7]
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][9] Ensure it is stored in a secondary containment bin to mitigate potential leaks.
-
Original Container: If possible, keep the compound in its original container.[10]
Step 3: Handling Spills
In the event of a spill, immediate and appropriate action is required.
-
Small Spills: For small spills of solid material, carefully sweep up the material and place it into the designated halogenated waste container.[1][2] Avoid generating dust.[1]
-
Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Personal Contamination:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[1]
-
Inhalation: Move the affected person to fresh air.[1][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[1][10] Rinse mouth with water and seek immediate medical attention.[1][10]
-
Step 4: Final Disposal
The ultimate disposal of the collected waste must be handled by a licensed chemical waste disposal company.
-
Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the halogenated waste container.
-
Regulatory Compliance: Disposal must be in accordance with all local, regional, and national hazardous waste regulations.[2][8] This typically involves high-temperature incineration at a permitted hazardous waste facility.[5][6]
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the proper disposal of 3-(Bromomethyl)benzo[b]thiophene, the following workflow diagram is provided.
Caption: Decision workflow for the safe disposal of 3-(Bromomethyl)benzo[b]thiophene.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. For any uncertainties, always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety department.
References
-
TCI America. (2025, March 2). 3-(Bromomethyl)-5-chlorobenzo[b]thiophene SDS. [Link]
-
Occupational Safety and Health Administration. 1910.1028 - Benzene. [Link]
-
Safety & Risk Services. Organic Solvent Waste Disposal. [Link]
-
University of California, Riverside. Hazardous Waste Segregation. [Link]
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOPHENE. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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- 8. fishersci.com [fishersci.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. 3-(Bromomethyl)-5-chlorobenzo[b]thiophene SDS - Download & Subscribe for Updates [sdsmanager.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Bromomethyl)benzo[b]thiophene
For the modern medicinal chemist and drug development professional, 3-(Bromomethyl)benzo[b]thiophene is a valuable heterocyclic building block. Its fused ring system is a common scaffold in pharmacologically active molecules, and the reactive bromomethyl group provides a key handle for synthetic elaboration. However, the very reactivity that makes this compound synthetically useful also renders it a significant operational hazard.
This guide moves beyond mere compliance to instill a deep, causal understanding of the risks associated with 3-(Bromomethyl)benzo[b]thiophene. As your partner in the laboratory, our goal is to equip you with the knowledge and procedural discipline necessary to handle this chemical with the highest degree of safety. We will detail the essential personal protective equipment (PPE), operational plans, and emergency protocols, grounding every recommendation in the fundamental chemical properties of the substance.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
Effective protection begins with a precise understanding of the threat. 3-(Bromomethyl)benzo[b]thiophene is not merely an irritant; it is a potent electrophile and alkylating agent. The carbon-bromine bond in the benzylic-like methyl group is polarized and susceptible to nucleophilic attack. When this nucleophile is a biological macromolecule—such as proteins or nucleic acids on your skin or in your eyes—the resulting covalent modification leads to severe cellular damage. This is the mechanistic basis for its primary hazards.
The Globally Harmonized System (GHS) classifications for this chemical, as outlined in its Safety Data Sheet (SDS), provide a clear mandate for the required level of protection.
| Hazard Statement | GHS Code | Implication for Handling |
| Causes severe skin burns and eye damage.[1][2] | H314 | Direct contact must be rigorously prevented. Standard lab attire is insufficient. Dermal and eye protection must be robust and chemically resistant. |
| Harmful if swallowed.[2] | H302 | Ingestion can lead to acute toxicity. Strict protocols must be in place to prevent hand-to-mouth contamination. |
| Corrosive.[1] | - | The material can chemically attack and destroy exposed tissues. This necessitates immediate and thorough decontamination upon any suspected contact. |
| Lachrymator. | - | The compound is a vapor-phase irritant that causes tearing. This underscores the absolute requirement for handling within a primary engineering control like a fume hood to protect the eyes and respiratory system. |
Section 2: The Hierarchy of Controls - A Framework for Safety
Before we specify a single piece of PPE, it is critical to place it within the established industrial hygiene framework known as the Hierarchy of Controls. PPE is the final, and most personal, line of defense. Its effectiveness is entirely dependent on proper selection and use, which is why it is positioned at the bottom of the hierarchy. Reliance on PPE should only come after higher-level controls have been implemented.
Caption: A systematic workflow for handling hazardous chemicals.
Step-by-Step PPE Protocol
Donning (Putting On):
-
Put on inner nitrile gloves.
-
Don laboratory coat, ensuring cuffs are snug over inner gloves.
-
Don outer chemical-resistant gloves.
-
Put on chemical splash goggles.
-
Put on the full-face shield.
Doffing (Taking Off) - The Critical Step for Contamination Control:
-
Remove the outer, potentially contaminated gloves. Dispose of them in the designated solid waste container.
-
Remove the face shield and goggles. Place them in a designated area for decontamination.
-
Remove the laboratory coat.
-
Remove the inner nitrile gloves, peeling them off inside-out to trap any potential contamination.
Spill Management
In the event of a spill inside the fume hood:
-
Ensure the fume hood sash remains at the proper height.
-
Contain the spill with an inert absorbent material (e.g., vermiculite or a commercial chemical spill kit). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
For a spill outside the hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal
All materials contaminated with 3-(Bromomethyl)benzo[b]thiophene are considered hazardous waste.
-
Solid Waste : Contaminated gloves, absorbent materials, and weigh paper must be placed in a clearly labeled, sealed container for halogenated solid waste.
-
Liquid Waste : Unused solutions or reaction mixtures must be collected in a sealed, properly labeled container for halogenated liquid waste.
-
Disposal : All waste must be disposed of through your institution's EHS department at an approved waste disposal plant. [1][3]
Section 5: Emergency Procedures
Immediate and correct action is vital in an emergency. Ensure safety showers and eyewash stations are accessible and tested weekly. [4]
| Exposure Route | Immediate First Aid Action |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing while moving to the nearest safety shower. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [1][4] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. [1]Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [1][2] |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. [1][2]Seek immediate medical attention. |
By integrating this comprehensive safety framework into your daily operations, you can confidently and safely utilize 3-(Bromomethyl)benzo[b]thiophene in your research and development endeavors. Your safety is paramount, and a disciplined approach to PPE and handling is the cornerstone of a secure laboratory environment.
References
-
Mitchell, M. K., et al. (2010). Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Organic Process Research & Development. ResearchGate. Retrieved from [Link]
-
van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds. The Journal of Organic Chemistry. Sciencemadness. Retrieved from [Link]
-
Legionellosis (Legionnaires' Disease and Pontiac Fever) - Control Prevention. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Toxicity of selected brominated aromatic compounds. (1998). Medycyna Pracy. PubMed. Retrieved from [Link]
-
Landrigan, P. J. (1980). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives. National Institutes of Health. Retrieved from [Link]
-
3-Thenyl bromide. Organic Syntheses. Retrieved from [Link]
-
OSHA Technical Manual - Section VIII: Chapter 2, Respiratory Protection. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
